N,N-Bis(trimethylsilyl)formamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(trimethylsilyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NOSi2/c1-10(2,3)8(7-9)11(4,5)6/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCLVJBDJNNNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(C=O)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NOSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065903 | |
| Record name | Formamide, N,N-bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15500-60-4 | |
| Record name | N,N-Bis(trimethylsilyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15500-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(trimethylsilyl)formamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015500604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formamide, N,N-bis(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formamide, N,N-bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(trimethylsilyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N,N-Bis(trimethylsilyl)formamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXX3KFS75F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N,N-Bis(trimethylsilyl)formamide chemical properties
An In-depth Technical Guide to N,N-Bis(trimethylsilyl)formamide: Properties, Synthesis, and Applications in Modern Chemistry
For the discerning researcher, scientist, and drug development professional, the selection of the appropriate reagent is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic pathway. This compound (BSF), a unique and versatile organosilicon compound, offers a distinct reactivity profile that sets it apart from more common silylating agents. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, and mechanistic behavior, offering field-proven insights into its application.
Core Chemical and Physical Properties
This compound, identified by its CAS Number 15500-60-4, is a colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for its use in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₉NOSi₂ | [2] |
| Molecular Weight | 189.40 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | BSF, Bis(trimethylsilyl)formamide | [1][3] |
| CAS Number | 15500-60-4 | [1][3] |
| Appearance | Colorless liquid | [1] |
| Density | 0.885 g/mL at 20 °C | [4] |
| Boiling Point | 158 °C (at 760 mmHg) | [1][4] |
| Melting Point | 16–17 °C | [4] |
| Flash Point | 37 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.437 | [4] |
| Solubility | Soluble in benzene, CCl₄, CH₂Cl₂, CHCl₃ | [1][4] |
Spectroscopic Profile: Identification and Characterization
| Spectroscopy | Predicted Characteristic Signals | Rationale / Correlating Source(s) |
| ¹H-NMR | δ ≈ 0.1-0.4 ppm (s, 18H, Si(CH₃)₃); δ ≈ 8.0-8.4 ppm (s, 1H, CHO) | The trimethylsilyl protons are highly shielded and typically appear as a sharp singlet upfield.[5] The formyl proton is deshielded by the carbonyl group and appears significantly downfield.[6][7] |
| ¹³C-NMR | δ ≈ 0-2 ppm (Si(CH₃)₃); δ ≈ 160-165 ppm (C=O) | The trimethylsilyl carbons are highly shielded.[7] The formyl carbonyl carbon appears in the typical range for amides.[6] |
| ²⁹Si-NMR | δ ≈ -10 to 10 ppm | The chemical shift is characteristic for tetravalent silicon in a trimethylsilyl group attached to nitrogen. |
| FT-IR (neat) | ν ≈ 2960, 2900 cm⁻¹ (C-H stretch); ν ≈ 1680-1700 cm⁻¹ (C=O stretch); ν ≈ 1250 cm⁻¹ (Si-CH₃ symmetric bend); ν ≈ 915-950 cm⁻¹ (Si-N-Si stretch) | These frequencies correspond to standard functional group vibrations. The Si-N-Si stretch is a particularly strong and characteristic band for disilylamines.[8] |
Synthesis of this compound
The preparation of BSF is a straightforward procedure involving the double silylation of formamide. The following protocol, adapted from established literature, provides a reliable method for its synthesis in a laboratory setting.[4]
Experimental Protocol: Synthesis of BSF
-
Reaction Setup: To a solution of formamide and triethylamine (as an HCl scavenger) in dry benzene, add chlorotrimethylsilane dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Execution: Upon completion of the addition, heat the reaction mixture to reflux for approximately one hour.
-
Workup: Cool the mixture to room temperature. The precipitated triethylamine hydrochloride is removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. Final purification is achieved via high-vacuum distillation to afford pure this compound as a colorless oil (reported yield: 75%).[4]
Reactivity and Mechanistic Insights
The utility of BSF stems from its unique structural and electronic properties. Unlike its well-known cousin, N,O-Bis(trimethylsilyl)acetamide (BSA), which exists predominantly as the O-silylated imidate isomer, BSF exists in the true N,N-disilylated amide form.[4] This structural distinction is the root of its characteristic reactivity.
Role as a Silylating Agent
While not its most common application, BSF can function as a silylating agent for active hydrogen-containing compounds like alcohols. The reaction proceeds via nucleophilic attack of the alcohol on one of the silicon atoms, with the formamide moiety acting as a leaving group. The byproduct of this reaction is N-(trimethylsilyl)formamide.[9]
Nucleophilic Formamide Synthon
The primary and most valuable mode of reactivity for BSF is as an N-formamido nucleophile.[1] The N,N-disilyl arrangement activates the nitrogen, allowing it to attack electrophilic centers, most notably carbonyl carbons.
-
Reaction with Aldehydes and Ketones: BSF reacts with aldehydes and activated ketones to furnish N-formyl-O-trimethylsilyl-N,O-acetals. This transformation is a powerful method for introducing a protected formamido group.[4]
-
Reaction with Organolithiums: When treated with potent nucleophiles like organolithium reagents, the attack occurs at the formyl carbonyl. Subsequent elimination of a trimethylsilyloxy group generates N-silylaldimines, which are versatile intermediates for the synthesis of nitrogen-containing heterocycles.[4]
-
Reaction with Other Electrophiles: BSF readily reacts with a variety of other electrophiles, including acid chlorides and isocyanates, to yield a range of synthetically useful products.[4]
Application in Drug Development: A Case Study
The protection and activation of functional groups are paramount in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs). N-silylated amides, like BSF and its analogues, are instrumental in key transformations. A relevant example is found in a patented synthesis of Ezetimibe, a cholesterol absorption inhibitor.[10] In the synthesis, a β-amino amide intermediate is cyclized to form the critical β-lactam ring. This step is facilitated by a silylating agent, N,O-Bis(trimethylsilyl)acetamide (BSA), which is structurally and functionally analogous to BSF.
The silylating agent serves a dual purpose:
-
Protection/Activation: It silylates the secondary amine and the amide (or a hydroxyl group in the precursor), increasing nucleophilicity and solubility in nonpolar solvents.
-
Facilitating Cyclization: The silylated intermediate readily undergoes cyclization, driven by a suitable agent, to form the strained four-membered β-lactam ring.
This example authoritatively demonstrates the critical role of bis-silylated amides in constructing complex molecular architectures central to modern pharmaceuticals. The unique reactivity of BSF as an N,N-disilylated species makes it a compelling candidate for similar transformations where fine-tuning of reactivity is required.
Comparative Analysis with Other Silylating Agents
The choice of a silylating agent is a strategic decision based on reactivity, byproducts, and reaction conditions.
| Reagent | Structure | Key Features & Byproducts |
| BSF | This compound | Exists as the N,N-disilyl amide. Primarily acts as an N-formamido nucleophile. Byproduct: N-(trimethylsilyl)formamide. |
| BSA | N,O-Bis(trimethylsilyl)acetamide | Exists as the N,O-imidate tautomer. A powerful and widely used silylating agent. Byproduct: N-(trimethylsilyl)acetamide.[11] |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Similar to BSA but more reactive due to the electron-withdrawing trifluoroacetyl group. Byproducts are highly volatile, which is advantageous for GC analysis.[11] |
Safety and Handling
This compound is a flammable liquid and vapor (GHS Hazard Class: Flammable Liquid 3).[3] Standard precautions for handling flammable organic liquids should be strictly observed.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Stability: The product is chemically stable under standard ambient conditions but may react with moisture.[12] It can form explosive mixtures with air upon intense heating.[12]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 84952, this compound. [Link]
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Cantillo, D., et al. Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis. (2018). [Link]
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An In-Depth Technical Guide to the Core Mechanism of Action of N,N-Bis(trimethylsilyl)formamide
Executive Summary
N,N-Bis(trimethylsilyl)formamide (BSF) is a specialized organosilicon reagent with a distinct reactivity profile that sets it apart from common silylating agents. Unlike its analogue, N,O-Bis(trimethylsilyl)acetamide (BSA), which exists predominantly in the O-silylated imidate form, BSF maintains a true N,N-disilylated amide structure. This structural nuance fundamentally governs its mechanism of action, rendering the nitrogen atom highly nucleophilic. Consequently, BSF exhibits a dual reactivity: its primary role is as a potent N-formamido nucleophile that readily adds to carbonyl compounds, while it also serves as a selective O-silylating agent for enolizable ketones. This guide elucidates these core mechanisms, providing field-proven insights into experimental design, causality, and practical application for research and development professionals.
Introduction: A Tale of Two Isomers and a Unique Mechanism
In the landscape of silylation chemistry, reagents are typically valued for their ability to efficiently transfer a silyl group to a heteroatom, thereby acting as protecting groups or enhancing volatility for analysis.[1][2] Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are archetypal examples, functioning as powerful trimethylsilyl (TMS) donors.[3] Their reactivity stems from their existence as N,O-bis(silyl)imidates, where a TMS group is attached to a highly labile oxygen atom.
This compound (BSF), however, deviates from this norm. Spectroscopic evidence confirms that both trimethylsilyl groups are bonded directly to the nitrogen atom, resulting in a stable amide structure.[4] This configuration significantly reduces the silylating power of the silicon centers compared to BSA. Instead, the lone pair of electrons on the nitrogen atom is readily available, transforming BSF from a typical silyl donor into a potent nucleophile in its own right. This guide dissects the two primary mechanistic pathways dictated by this unique structural arrangement.
PART 1: The Primary Mechanism — BSF as an N-Formamido Nucleophile
The most characteristic reaction of BSF involves its function as a nucleophilic formamide equivalent, particularly in reactions with non-enolizable aldehydes and activated ketones.[5][6] This pathway provides a direct route to valuable synthetic intermediates known as N-formyl-O-trimethylsilyl-N,O-acetals (or 1-formamido-1-trimethylsilyloxyalkanes).[5]
Mechanistic Pathway
The reaction proceeds via a direct nucleophilic addition of the BSF nitrogen atom to the electrophilic carbonyl carbon. This initial attack forms a zwitterionic tetrahedral intermediate. The reaction is driven to completion by a subsequent intramolecular 1,3-silyl migration from the nitrogen to the newly formed alkoxide oxygen. This rearrangement is thermodynamically favorable, resulting in the stable N,O-acetal product.
Caption: Mechanism of BSF addition to an aldehyde.
Causality and Experimental Choices
-
Substrate Scope: This reaction is most efficient for aldehydes and highly activated ketones (e.g., those with adjacent electron-withdrawing groups). Less reactive ketones do not typically undergo this addition reaction.
-
Reaction Conditions: The reaction often proceeds under neat conditions or in an aprotic solvent. Since no strong acid or base is generated, the reaction is inherently mild, preserving sensitive functional groups elsewhere in the molecule. The lack of byproducts simplifies workup procedures significantly.
PART 2: The Secondary Mechanism — BSF as a Silylating Agent
While a less potent silyl donor than BSA, BSF can effectively function as a silylating agent for specific substrates, most notably for enolizable ketones.[6] This pathway does not proceed via nucleophilic attack by BSF, but rather by nucleophilic attack on BSF by a substrate-derived enolate.
Mechanistic Pathway
In the presence of an enolizable ketone, BSF can facilitate the formation of a silyl enol ether. The reaction is believed to proceed through the formation of an enol or enolate, which then acts as a nucleophile, attacking one of the silicon atoms of BSF. This results in the transfer of a TMS group to the enolate oxygen. The byproduct of this reaction is N-(trimethylsilyl)formamide, which is relatively stable and volatile.
Caption: Mechanism of BSF as a silylating agent for enolizable ketones.
Causality and Experimental Choices
-
Selectivity: The key requirement for this mechanism is the presence of an acidic α-proton that allows for enolization. This provides a basis for selectivity; BSF will react with enolizable ketones via silylation while reacting with non-enolizable aldehydes via nucleophilic addition.
-
Catalysis: While the reaction can proceed thermally, the addition of a catalyst may be necessary for less acidic ketones. Catalysts used with other silyl amides, such as trimethylsilyl iodide (TMSI) or potassium acetate, can promote enolization and increase reaction rates.[3]
-
Byproduct Management: The byproduct, N-(trimethylsilyl)formamide, is less volatile than the byproducts of BSTFA or MSTFA.[3] In analytical applications (e.g., GC-MS), this may require consideration during method development to avoid chromatographic interference. However, in synthetic applications, it is easily removed during aqueous workup.
PART 3: Practical Applications and Experimental Design
The dual reactivity of BSF makes it a valuable tool for specific synthetic challenges. Its primary application lies in the mild and efficient generation of N-acyl-N,O-acetals, which are versatile precursors for α-substituted amides.[5]
Data Presentation: Synthesis of N-Acyl-N,O-Acetals
The following table summarizes representative yields for the reaction of BSF with various aldehydes. The data illustrates the general efficiency of the process under mild, often neat, conditions.
| Entry | Aldehyde Substrate | Reaction Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Neat, 25°C, 2h | >95 | [5],[6] |
| 2 | Propanal | Neat, 25°C, 1h | >95 | [5],[6] |
| 3 | Furfural | Neat, 25°C, 2h | >95 | [5],[6] |
| 4 | Cyclohexanone | Neat, 80°C, 18h | ~90 | [6] |
Experimental Protocol: Synthesis of 1-Formamido-1-(trimethylsilyloxy)ethane from Acetaldehyde
This protocol is a representative, self-validating system for the synthesis of an N-acyl-N,O-acetal using BSF, based on established procedures.[5][6]
Materials:
-
This compound (BSF)
-
Acetaldehyde
-
Anhydrous diethyl ether for workup (optional)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
Workflow Diagram:
Caption: Experimental workflow for N-acyl-N,O-acetal synthesis.
Step-by-Step Methodology:
-
Preparation: A dry 50 mL round-bottom flask equipped with a magnetic stir bar is placed under a positive pressure of dry nitrogen.
-
Reagent Charging: this compound (e.g., 10 mmol, 1.89 g) is charged into the flask via syringe.
-
Cooling: The flask is cooled in an ice-water bath to 0°C.
-
Substrate Addition: Freshly distilled acetaldehyde (10 mmol, 0.44 g) is added dropwise to the stirred BSF over 5 minutes.
-
Reaction: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is stirred for 1 hour. The reaction is typically quantitative and exothermic.
-
Validation & Analysis: The progress of the reaction can be monitored by taking an aliquot and analyzing it via ¹H NMR spectroscopy, observing the disappearance of the aldehydic proton and the appearance of new signals corresponding to the N,O-acetal product.
-
Workup & Isolation: For many applications, the resulting 1-formamido-1-(trimethylsilyloxy)ethane is of sufficient purity to be used directly in subsequent steps. If isolation is required, any unreacted starting materials can be removed under reduced pressure. The product is a moisture-sensitive oil.
Conclusion
This compound operates through a mechanism fundamentally distinct from that of common silylating agents due to its stable N,N-disilyl amide structure. Its primary utility lies in its role as an N-formamido nucleophile, offering a mild and highly efficient pathway to N-acyl-N,O-acetals from aldehydes. A secondary, more selective role as an O-silylating agent for enolizable ketones further broadens its synthetic utility. For the research and drug development professional, understanding this dual reactivity is key to leveraging BSF's unique capabilities for targeted molecular construction, particularly when mild, non-ionic, and high-yield formylation or selective silylation is required.
References
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Luke, R. W. A., & Johnson, A. P. (1983). Condensation of this compound with aldehydes: a general method for the synthesis of 1-formamido-1-trimethylsilyloxyalkanes. Journal of the Chemical Society, Chemical Communications, (15), 806-807. (Available at: [Link])
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Reddy, Ch. V., et al. (2011). An Indium(III) Chloride-Catalyzed Reaction between Aldehydes and Trimethylsilyldiazomethane: A New and Effective Method for the Synthesis of α-Silyl Ketones. ARKIVOC, 2011(iv), 17-25. (Available at: [Link])
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Kozmin, S. A., He, S., & Rawal, V. H. (2001). (E)-1-DIMETHYLAMINO-3-TERT-BUTYLDIMETHYLSILOXY-1,3-BUTADIENE. Organic Syntheses, 78, 152. (Available at: [Link])
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An In-Depth Technical Guide to the Synthesis of N,N-Bis(trimethylsilyl)formamide
Abstract
This technical guide provides a comprehensive overview of the synthesis of N,N-Bis(trimethylsilyl)formamide (BSF), a versatile silylating agent and synthetic intermediate. The guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It delves into two primary synthetic methodologies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the approaches. The content is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the synthesis. This document emphasizes safety, purity, and practical application, supported by authoritative references and visual aids to facilitate comprehension and implementation in a laboratory setting.
Introduction: The Significance of this compound
This compound (BSF) is a unique organosilicon compound characterized by two trimethylsilyl (TMS) groups attached to the nitrogen atom of a formamide backbone. Unlike its more common analogue, N,O-Bis(trimethylsilyl)acetamide (BSA), which exists predominantly in the O-silylated imidate form, BSF maintains the N,N-disubstituted amide structure. This structural distinction imparts BSF with distinct reactivity, making it a valuable reagent in organic synthesis.
BSF serves as a source of nucleophilic formamide and can act as an N-silylaldimine synthon. Its applications are found in the formation of N-formyl derivatives and in the construction of various heterocyclic systems. The trimethylsilyl groups render the molecule soluble in a wide range of nonpolar organic solvents, a desirable property for many synthetic applications.
This guide will explore the two most prevalent and practical methods for the laboratory-scale synthesis of this compound, providing the necessary detail for successful and safe execution.
Synthetic Route I: Silylation of Formamide with Chlorotrimethylsilane
This classic approach involves the direct silylation of formamide using chlorotrimethylsilane (TMSCl) in the presence of a tertiary amine base, typically triethylamine (Et₃N), to neutralize the hydrochloric acid byproduct.
Mechanistic Rationale
The synthesis proceeds via a nucleophilic substitution reaction. Triethylamine acts as a base to deprotonate formamide, generating the formamide anion. This anion then acts as a nucleophile, attacking the electrophilic silicon atom of chlorotrimethylsilane. The chloride ion is displaced, and this process is repeated for the second silylation of the nitrogen atom. The formation of a stable salt, triethylammonium chloride, drives the reaction to completion[1].
Figure 1: Reaction mechanism for the synthesis of BSF using chlorotrimethylsilane.
Experimental Protocol
Materials:
-
Formamide
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et₃N)
-
Anhydrous benzene or toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve formamide (1.0 eq) and triethylamine (2.2 eq) in anhydrous benzene or toluene.
-
Addition of TMSCl: Slowly add chlorotrimethylsilane (2.2 eq) dropwise to the stirred solution at room temperature. An exothermic reaction will occur, and a white precipitate of triethylammonium chloride will form.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous benzene or toluene and combine the filtrates.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product is then purified by fractional distillation under vacuum to yield pure this compound.
Synthetic Route II: Silylation of Formamide with Hexamethyldisilazane
An alternative and often cleaner method for the synthesis of BSF utilizes hexamethyldisilazane (HMDS) as the silylating agent. This reaction typically requires a catalyst to proceed at a reasonable rate. The primary byproduct of this reaction is ammonia gas, which is easily removed from the reaction mixture.
Mechanistic Considerations
Hexamethyldisilazane is a less powerful silylating agent than chlorotrimethylsilane[2]. Therefore, a catalyst is generally required to activate the HMDS or the formamide substrate. Acidic catalysts can protonate the nitrogen of HMDS, making the silicon atom more electrophilic. The reaction proceeds by nucleophilic attack of the formamide nitrogen on the silicon atom of the activated HMDS, with the eventual loss of ammonia.
Figure 2: Generalized mechanism for the HMDS-mediated synthesis of BSF.
Experimental Protocol
Materials:
-
Formamide
-
Hexamethyldisilazane (HMDS)
-
Catalyst (e.g., pyridinium p-toluenesulfonate, iodine, or ammonium sulfate)
-
Anhydrous toluene or xylene
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas outlet (to vent ammonia safely), add formamide (1.0 eq), hexamethyldisilazane (a slight excess, e.g., 1.1 eq per silylation, so 2.2 eq total), and a catalytic amount of pyridinium p-toluenesulfonate (e.g., 0.01-0.05 eq).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the evolution of ammonia gas. The reaction is typically complete within several hours.
-
Purification: After cooling the reaction mixture to room temperature, the product is purified by fractional distillation under reduced pressure to remove the excess HMDS and any other volatile impurities.
Comparative Analysis of Synthetic Routes
The choice between the chlorotrimethylsilane and hexamethyldisilazane routes depends on several factors, including scale, desired purity, and available resources.
| Feature | Route I: Chlorotrimethylsilane | Route II: Hexamethyldisilazane |
| Reactivity | High | Moderate (requires catalyst) |
| Byproducts | Triethylammonium chloride (solid) | Ammonia (gas) |
| Work-up | Requires filtration of salt | Simpler, direct distillation |
| Cost | TMSCl and Et₃N are common and relatively inexpensive | HMDS is also readily available and cost-effective |
| Yield | Generally high | Can be high with an effective catalyst |
| Purity | Can be high after careful purification | Often higher initial purity due to cleaner reaction |
Characterization of this compound
Proper characterization is crucial to confirm the identity and purity of the synthesized BSF.
| Property | Value |
| Molecular Formula | C₇H₁₉NOSi₂ |
| Molecular Weight | 189.40 g/mol [3] |
| Boiling Point | 158 °C at 760 mmHg |
| Refractive Index (n²⁰/D) | 1.437 |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet at approximately 0.3 ppm corresponding to the 18 protons of the two trimethylsilyl groups (-Si(CH₃)₃).
-
A singlet at approximately 8.0-8.3 ppm corresponding to the single proton of the formyl group (-CHO).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal at approximately 1-2 ppm for the carbons of the trimethylsilyl groups.
-
A signal at approximately 165-170 ppm for the carbonyl carbon of the formyl group.
-
-
FTIR (Fourier-Transform Infrared) Spectroscopy:
-
Strong C-H stretching vibrations around 2960-2850 cm⁻¹ from the methyl groups.
-
A strong C=O stretching vibration for the amide carbonyl group, typically in the range of 1670-1690 cm⁻¹.
-
Strong Si-C stretching vibrations around 1250 cm⁻¹ and 840 cm⁻¹.
-
Safety and Handling
Both synthetic routes involve hazardous materials that require careful handling in a well-ventilated fume hood.
-
Chlorotrimethylsilane (TMSCl): Corrosive, flammable, and reacts violently with water to produce hydrochloric acid.
-
Hexamethyldisilazane (HMDS): Flammable and an irritant.
-
Triethylamine (Et₃N): Flammable, corrosive, and has a strong, unpleasant odor.
-
Formamide: A teratogen and should be handled with appropriate personal protective equipment.
-
Solvents (Benzene/Toluene): Flammable and have associated health risks. Benzene is a known carcinogen and its use should be minimized or replaced with toluene where possible.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed under an inert atmosphere to prevent the reaction of silylating agents with moisture.
Conclusion
The synthesis of this compound can be successfully achieved through two primary methods: the reaction of formamide with chlorotrimethylsilane in the presence of a base, or with hexamethyldisilazane using a catalyst. The choice of method will depend on the specific requirements of the synthesis, with the HMDS route offering a simpler work-up and the TMSCl route being a more classical and highly reactive option. Careful execution of the experimental protocols and adherence to safety guidelines are paramount for the successful and safe synthesis of this valuable reagent.
References
-
Chou, Y.-C., Lin, W.-H., Lin, X.-Y., Kuo, C.-L., Zeng, W.-Q., Lu, I.-C., & Liang, C.-F. (2022). Hexamethyldisilazane-Mediated Amidination of Sulfonamides and Amines with Formamides. The Journal of Organic Chemistry, 87(22), 15327–15332. [Link]
-
PubChem. This compound. [Link]
Sources
An In-depth Technical Guide to the Physical Properties of N,N-Bis(trimethylsilyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of N,N-Bis(trimethylsilyl)formamide (BSF). As a versatile silylating agent and a unique synthetic building block, a thorough understanding of its physical characteristics is paramount for its effective and safe application in research and development, particularly within the pharmaceutical industry. This document moves beyond a simple datasheet to offer insights into the practical implications of these properties.
Chemical Identity and Molecular Structure
This compound, identified by the CAS Number 15500-60-4 , is an organosilicon compound with the molecular formula C₇H₁₉NOSi₂.[1][2] Its structure is unique among related bis-silylated amides. Unlike bis(trimethylsilyl)acetamide, which predominantly exists as the N,O-bis(TMS)imidate isomer, BSF favors the amide form where both trimethylsilyl (TMS) groups are covalently bonded to the nitrogen atom.[3] This structural feature dictates its reactivity, primarily as an N-formamido nucleophile.[3]
Molecular Identifiers:
-
Synonyms: Formamide, N,N-bis(trimethylsilyl)-; Bis(trimethylsilyl)formamide; BSF[1][4][6]
-
InChI: InChI=1S/C7H19NOSi2/c1-10(2,3)8(7-9)11(4,5)6/h7H,1-6H3[4][7]
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Core Physical Properties
The physical properties of BSF are critical for determining appropriate storage conditions, handling procedures, and application in various reaction setups. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 189.40 g/mol | [1][6] |
| Appearance | Oil / Liquid | [3] |
| Density | 0.86 g/cm³; 0.885 g/mL at 20 °C | [1][3][8] |
| Boiling Point | 145.8 °C to 154 °C at 760 mmHg; 81-82 °C at 20 mmHg | [1][3] |
| Melting Point | 16-17 °C | [3] |
| Flash Point | 37 °C to 42 °C | [1][8] |
| Refractive Index | 1.42 to 1.4388 (n20/D) | [1][3] |
| Vapor Pressure | 4.78 mmHg at 25 °C | [1] |
Analysis and Practical Implications:
-
State and Handling: With a melting point of 16-17 °C, BSF can solidify in cooler laboratory environments.[3] Gentle warming may be required before use to ensure homogeneity. Its classification as a flammable liquid, with a flash point around 40 °C, necessitates storage away from ignition sources and handling in well-ventilated areas, preferably a fume hood.[1][4][9]
-
Purification: The relatively high boiling point allows for purification by vacuum distillation, as indicated by the boiling point of 81-82 °C at 20 mmHg.[3] This method is effective for removing less volatile impurities.
-
Solvent Compatibility: BSF is reported to be soluble in a range of non-polar aprotic solvents such as benzene, carbon tetrachloride (CCl₄), dichloromethane (CH₂Cl₂), and chloroform (CHCl₃).[3] However, it is sensitive to moisture and reacts with protic solvents like water. This reactivity is a key consideration for its use in synthesis, requiring anhydrous conditions for most applications.
Spectroscopic and Chromatographic Data
Spectroscopic data is fundamental for quality control and reaction monitoring.
-
Nuclear Magnetic Resonance (NMR): While detailed spectra are not provided in the search results, the presence of ¹⁵N NMR spectrum data is noted in the SpringerMaterials database, which can be a valuable resource for researchers studying the nitrogen environment of the molecule.[4]
-
Gas Chromatography (GC): The Kovats Retention Index (RI) is a standardized measure used in GC to identify compounds. For BSF, a non-polar column retention index of 948 has been reported by the NIST Mass Spectrometry Data Center.[4][6] This value is useful for developing analytical methods to monitor its purity or consumption during a chemical reaction.
Safety and Handling
Proper handling of this compound is crucial due to its chemical reactivity and flammability.
GHS Hazard Classification:
Recommended Handling Protocols:
-
Ventilation: Always handle this reagent within a certified chemical fume hood to avoid inhalation of vapors.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[9] Use explosion-proof electrical and lighting equipment.[9]
-
Grounding: Ground and bond the container and receiving equipment during transfers to prevent static discharge, which can be an ignition source.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility.[9]
First Aid Measures:
-
Skin Contact: If on skin or hair, immediately remove all contaminated clothing and rinse the affected area with water.[9]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[9]
-
Fire: In case of fire, use appropriate extinguishing media.[9]
The workflow for safe handling and experimental use is depicted below.
Caption: Recommended workflow for the safe handling of BSF.
Conclusion
This compound is a valuable reagent with a distinct set of physical properties that govern its application. Its liquid state at room temperature, solubility in common organic solvents, and characteristic boiling point make it a manageable yet reactive compound for organic synthesis. The paramount considerations for its use are its flammability and moisture sensitivity, which demand stringent adherence to safety protocols and anhydrous techniques. The data presented in this guide provides the foundational knowledge required for the safe and effective utilization of BSF in a professional research setting.
References
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This compound | C7H19NOSi2 | CID 84952 - PubChem. [Link]
-
Formamide, N,N-bis(trimethylsilyl)- - Substance Details - SRS | US EPA. [Link]
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This compound - gsrs. [Link]
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Formamide, 2TMS derivative - the NIST WebBook. [Link]
-
This compound - CHEMICAL POINT. [Link]
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- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
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- 8. This compound CAS#: 15500-60-4 [m.chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
N,N-Bis(trimethylsilyl)formamide molecular weight and formula
An In-depth Technical Guide to N,N-Bis(trimethylsilyl)formamide for Advanced Synthesis
Abstract
This compound (BSF), a unique organosilicon reagent, holds a distinct position in the landscape of synthetic chemistry. Unlike its more common silylating counterparts, BSF's utility is defined by a nuanced reactivity profile, serving as both a silylating agent and, more importantly, as a potent N-formamido nucleophile. This dual-natured reactivity makes it a valuable synthon, particularly in the construction of complex nitrogen-containing molecules relevant to pharmaceutical and materials science. This guide provides an in-depth exploration of BSF's molecular characteristics, a robust synthesis protocol, mechanistic insights into its reactivity, and its strategic applications in drug development, offering researchers a comprehensive resource for leveraging this versatile compound.
Core Molecular Profile
Molecular Formula and Weight
Structural Information
This compound possesses a central nitrogen atom bonded to a formyl group and two trimethylsilyl (TMS) groups. This N,N-disilylated structure is crucial to its chemical behavior, distinguishing it from related reagents like N,O-Bis(trimethylsilyl)acetamide (BSA), which predominantly exists as the O-silylated imidate isomer.
Physicochemical and Safety Data
A thorough understanding of a reagent's physical properties and safety requirements is a prerequisite for its effective and safe implementation in a laboratory setting.
Key Physicochemical Properties
The following table summarizes the essential physical data for this compound, which is a flammable liquid under standard conditions.
| Property | Value | Source(s) |
| Appearance | Liquid | N/A |
| Melting Point | 16-17 °C | ChemicalBook |
| Boiling Point | 81–82 °C at 20 mmHg | ChemicalBook |
| Density | 0.885 g/mL at 20 °C | ChemicalBook |
| Refractive Index (n²⁰/D) | 1.4388 | ChemicalBook |
| Solubility | Soluble in benzene, CCl₄, CH₂Cl₂ | ChemicalBook |
Safety and Handling Profile
BSF is classified as a flammable liquid and requires careful handling in a well-ventilated area, away from ignition sources.
| Hazard Category | GHS Classification | Precautionary Statements | Source(s) |
| Flammability | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor. | [1] |
| Handling | N/A | P210: Keep away from heat/sparks/open flames. P233: Keep container tightly closed. P240: Ground/bond container. P280: Wear protective gloves/eye protection. | [1] |
| Storage | N/A | P403+P235: Store in a well-ventilated place. Keep cool. | [1] |
| Disposal | N/A | P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
Synthesis and Characterization
While commercially available, an in-house synthesis of BSF can be achieved through a straightforward silylation of formamide. The protocol described here is based on established methodologies for the silylation of amides.
Recommended Synthesis Protocol
This procedure adapts the well-documented synthesis of N,O-bis(trimethylsilyl)acetamide for the preparation of BSF.[6] The core principle is the reaction of formamide with two equivalents of a silylating agent, typically trimethylsilyl chloride (TMS-Cl), in the presence of a tertiary amine base to scavenge the HCl byproduct.
Step-by-Step Methodology:
-
Apparatus Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried to remove residual moisture.
-
Reagent Charging: Charge the flask with formamide (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Base Addition: Add anhydrous triethylamine (Et₃N) (2.2 eq) to the flask via syringe. The excess base ensures complete neutralization of the generated HCl.
-
Silylation: Cool the flask in an ice bath to 0 °C. Add trimethylsilyl chloride (TMS-Cl) (2.1 eq) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours to ensure complete disilylation.
-
Workup: Filter the reaction mixture to remove the triethylammonium chloride (Et₃N·HCl) salt. Wash the salt with a small amount of anhydrous solvent.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum to yield pure this compound.
Mechanism of Synthesis
The synthesis proceeds via a two-step nucleophilic substitution. The nitrogen atom of formamide attacks the silicon atom of TMS-Cl, with subsequent deprotonation by triethylamine. This process is repeated to install the second TMS group.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization (Predicted)
While dedicated published spectra are sparse, the ¹H and ¹³C NMR chemical shifts for BSF can be reliably predicted based on fundamental principles and data from analogous structures.
-
¹H NMR:
-
δ ~0.2-0.4 ppm (s, 18H): A single, sharp peak corresponding to the eighteen equivalent protons of the two trimethylsilyl (-Si(CH₃)₃) groups. These protons are highly shielded by the silicon atoms.
-
δ ~8.0-8.5 ppm (s, 1H): A singlet corresponding to the formyl proton (-CHO). This proton is significantly deshielded by the anisotropic effect of the adjacent carbonyl group.
-
-
¹³C NMR:
-
δ ~1-3 ppm: A signal for the methyl carbons of the TMS groups.
-
δ ~160-165 ppm: A signal for the carbonyl carbon of the formyl group.
-
Chemical Reactivity and Mechanistic Insights
The synthetic utility of BSF stems from its unique structural arrangement, which allows it to act through two distinct reactive pathways.
Dual Reactivity: Silylating Agent vs. N-Formamido Nucleophile
Unlike many bis(trimethylsilyl)amides that favor an imidate tautomer (N,O-silylated), BSF exists exclusively in the amide form with both silyl groups on the nitrogen. This has profound implications for its reactivity.
-
Silylating Agent: BSF can act as a silylating agent, transferring a TMS group to active hydrogens, particularly in the formation of silyl enol ethers from enolizable ketones. However, it is not commonly used for this purpose, as reagents like BSTFA or MSTFA are generally more efficient.
-
N-Formamido Nucleophile: The primary and most valuable mode of reactivity for BSF is as a nucleophile.[7] The nitrogen atom can attack electrophilic centers, effectively delivering a protected "formamide" unit.
Reaction with Electrophiles
BSF engages with a variety of electrophiles, leading to the formation of valuable synthetic intermediates. This reactivity is particularly useful in the context of drug development, where the construction of nitrogen-containing heterocycles is paramount.
-
Aldehydes and Ketones: BSF reacts with carbonyl compounds to yield N-formyl-O-trimethylsilyl-N,O-acetals.
-
Acid Chlorides and Isocyanates: Reactions with acylating agents like acid chlorides or isocyanates lead to the formation of N-formyl carboxamides and other complex structures.
-
Organolithium Reagents: Treatment with organolithium nucleophiles results in attack at the carbonyl carbon, which, after rearrangement and elimination of a silyloxy group, produces N-silylaldimines. These aldimines are precursors to various heterocyclic systems.
Caption: Reactivity of BSF with common electrophiles.
Applications in Pharmaceutical Research and Development
The formamide functional group is a key structural motif found in numerous natural products and active pharmaceutical ingredients (APIs). BSF serves as a versatile reagent for introducing this functionality in a protected and controlled manner.
Role as a Formylating and Aminomethylating Synthon
In complex molecule synthesis, direct formylation of amines or other nucleophiles can be challenging. BSF provides a masked formyl group. Its reactions can be considered a form of protected aminomethylation or formylation, enabling the construction of key intermediates without interfering with other sensitive functional groups in the molecule. The formamide moiety itself is often a precursor to amines, nitriles, or isocyanides in drug scaffolds.
Use in Heterocyclic Synthesis
Many blockbuster drugs are based on nitrogen-containing heterocyclic cores (e.g., imidazoles, triazoles, pyrimidines). The ability of BSF to react with organometallics to form N-silylaldimines is a powerful tool for building these rings. These aldimines can undergo subsequent cycloaddition or annulation reactions, providing a streamlined pathway to complex heterocyclic systems that would be difficult to access through other routes.
Comparative Analysis with Other Silylating Agents
The choice of a silylating agent is a critical decision in both analytical derivatization and synthetic chemistry. BSF's properties are best understood in comparison to more conventional reagents.
| Reagent | Abbreviation | Key Characteristics & Use Cases | Byproducts |
| This compound | BSF | Primarily an N-formamido nucleophile . Moderate silylating power. Used for introducing protected formamide groups. | N-(trimethylsilyl)formamide |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Strong, general-purpose silylating agent for alcohols, amines, and carboxylic acids. Exists as the more reactive O-silylated imidate.[8] | N-(trimethylsilyl)acetamide |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Very high silylating power. Byproducts are highly volatile, making it ideal for GC-MS analysis where baseline interference must be minimized.[9] | N-(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Considered one of the most powerful TMS donors. Its byproducts are even more volatile than those of BSTFA, offering the cleanest analytical results.[6] | N-methyltrifluoroacetamide |
Expert Insight: The primary differentiator for BSF is its function. While BSA, BSTFA, and MSTFA are chosen for their efficiency in making molecules volatile for analysis or for protecting hydroxyl/amine groups, BSF is chosen for its ability to participate in C-N bond formation, acting as a building block in core molecular synthesis.
Conclusion
This compound is a specialized reagent whose value lies not in its strength as a conventional silylating agent, but in its unique capacity to act as an N-formamido nucleophile. For drug development professionals and synthetic chemists, BSF offers a sophisticated tool for the construction of complex nitrogenous compounds, particularly heterocyclic systems. By understanding its distinct reactivity profile, synthesis, and handling requirements as detailed in this guide, researchers can effectively integrate BSF into their synthetic strategies to access novel molecular architectures.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Bis-N,N-(trimethylsilyl)formamide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Formamide, N,N-bis(trimethylsilyl)-. Substance Registry Services. Retrieved from [Link]
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gsrs. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]
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NIST. (n.d.). Formamide, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN105131026A - Method for synthesizing N,O-bis(trimethylsilyl)acetamide with a two-component catalyst.
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University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Donike, M. (1997). Recent advances in doping analysis (4). Sport und Buch Strauß, Köln. Retrieved from [Link]
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Methodological & Application
The Versatile Reagent: A Guide to N,N-Bis(trimethylsilyl)formamide in Organic Synthesis
In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and mild reaction conditions is a constant driving force. N,N-Bis(trimethylsilyl)formamide (BSF), a multifaceted organosilicon reagent, has emerged as a valuable tool for chemists in research, discovery, and process development. This technical guide provides an in-depth exploration of the applications of BSF, offering detailed protocols and mechanistic insights to empower researchers in leveraging its full potential.
Introduction to this compound: Structure and Reactivity
This compound, with the chemical formula C₇H₁₉NOSi₂, is a silylated derivative of formamide where both hydrogen atoms on the nitrogen are replaced by trimethylsilyl (TMS) groups.[1][2] Unlike its acetamide analog, N,O-bis(trimethylsilyl)acetamide (BSA), which exists as an equilibrium mixture of N,N- and N,O-isomers, BSF exists predominantly in the amide form.[3] This structural feature is central to its unique reactivity.
The presence of the two TMS groups on the nitrogen atom significantly influences the electronic and steric properties of the molecule. The silicon atoms are electron-withdrawing by induction but can also act as π-acceptors through d-orbital participation, rendering the nitrogen atom less basic than in formamide. The bulky TMS groups also provide steric hindrance, which can be exploited for selective transformations. BSF's reactivity is characterized by its ability to act as a silylating agent, a source of a nucleophilic formamido group, and a precursor for N-silylaldimine synthons.
Physical and Chemical Properties of this compound [4]
| Property | Value |
| CAS Number | 15500-60-4 |
| Molecular Formula | C₇H₁₉NOSi₂ |
| Molecular Weight | 189.40 g/mol [1] |
| Boiling Point | 158 °C |
| Density | 0.885 g/mL at 20 °C |
| Refractive Index | n20/D 1.437 |
| Flash Point | 37 °C |
Core Applications in Synthetic Chemistry
This compound finds utility in a range of organic transformations, primarily as a silylating agent, a formylating agent, and a building block for heterocyclic synthesis.
Silylation of Alcohols and Amines
The protection of hydroxyl and amino groups is a fundamental strategy in multi-step organic synthesis. BSF serves as an effective silylating agent, converting alcohols and amines into their corresponding trimethylsilyl ethers and N-silylated amines. The driving force for this reaction is the formation of the stable Si-O or Si-N bond and the volatile byproduct, N-(trimethylsilyl)formamide.
The silylation of alcohols proceeds under mild conditions, often requiring no additional catalyst. The reactivity of BSF allows for the silylation of primary, secondary, and even some tertiary alcohols.
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Application Notes and Protocols for N,N-Bis(trimethylsilyl)formamide (BSF) as a Silylating Agent in GC-MS Analysis
Introduction: The Imperative of Volatility in Gas Chromatography
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone of analytical chemistry, prized for its high resolving power and sensitive detection capabilities. However, its efficacy is fundamentally reliant on the volatility and thermal stability of the analytes . A significant number of compounds of interest in pharmaceutical research, clinical diagnostics, and forensic science, including steroids, cannabinoids, and organic acids, are inherently non-volatile due to the presence of polar functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH).[1]
To render these molecules amenable to GC-MS analysis, a chemical derivatization step is essential.[2][3] Silylation, the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group, is the most widely employed derivatization technique. This process effectively masks the polar functional groups, thereby increasing the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and resolution.[1] Among the suite of available silylating agents, N,N-Bis(trimethylsilyl)formamide (BSF) presents unique characteristics that warrant detailed consideration. This guide provides an in-depth exploration of BSF as a silylating agent, complete with mechanistic insights and detailed protocols for its application.
This compound (BSF): A Profile
This compound, also known as BSF, is a potent silylating agent with the chemical formula C₇H₁₉NOSi₂.[4][5] It exists as a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood, away from heat and ignition sources.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₉NOSi₂ | [4][5] |
| Molecular Weight | 189.40 g/mol | [4] |
| Boiling Point | 158 °C | [6] |
| Density | 0.885 g/mL at 20 °C | [6] |
| Refractive Index | n20/D 1.437 | [6] |
| Flash Point | 37 °C | [6] |
| Solubility | Soluble in benzene, CCl₄, CH₂Cl₂, CHCl₃ | [6] |
| CAS Number | 15500-60-4 | [4][6] |
The Silylation Mechanism of BSF: A Tale of Two Byproducts
The silylation reaction with BSF proceeds via a nucleophilic attack of the active hydrogen-containing functional group on the silicon atom of the trimethylsilyl group. A key feature that distinguishes BSF from other common silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is the nature of its byproducts. The reaction of BSF with an analyte containing an active hydrogen (represented as R-XH, where X can be O, S, or NH) yields the desired trimethylsilyl derivative (R-X-TMS) and N-(trimethylsilyl)formamide.[7]
This is in contrast to BSTFA and MSTFA, which produce N-trimethylsilyl-trifluoroacetamide and N-methyltrifluoroacetamide, respectively.[8] The different volatilities and chromatographic behaviors of these byproducts can be a significant advantage in complex analyses where co-elution with early-eluting peaks of interest is a concern.
General Protocol for Derivatization with BSF
The following is a general protocol for the derivatization of analytes using BSF. It is crucial to note that optimal conditions, including reaction time and temperature, may vary depending on the specific analyte and should be determined empirically.[9] All steps should be performed in a moisture-free environment, as silylating agents are sensitive to hydrolysis.
Materials and Reagents
-
This compound (BSF)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)
-
Analyte standard or extracted sample, dried completely
-
Heating block or oven
-
GC-MS vials with PTFE-lined caps
-
Vortex mixer
-
Nitrogen gas supply for drying
Step-by-Step Protocol
-
Sample Preparation : Ensure the sample is completely dry. For liquid samples, evaporate the solvent under a gentle stream of nitrogen. For solid samples, ensure they are free of moisture. Water will react with BSF, reducing its effectiveness.
-
Reagent Addition : To the dried sample in a GC-MS vial, add an appropriate volume of anhydrous solvent to dissolve the analyte. Then, add a molar excess of BSF. A typical starting point is 50-100 µL of a mixture of BSF and solvent (e.g., 1:1 v/v).
-
Reaction Incubation : Cap the vial tightly and vortex briefly to ensure thorough mixing. Heat the vial at a temperature between 60-80°C for 30-60 minutes.[6] The optimal temperature and time will depend on the analyte's reactivity and steric hindrance.
-
Cooling and Analysis : After incubation, allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC-MS system.
Application-Specific Protocols and Considerations
Derivatization of Steroids
Steroids often contain multiple hydroxyl groups with varying degrees of steric hindrance. For a complete derivatization, a catalyst may be beneficial, although BSF is a potent silylating agent.
-
Protocol : Follow the general protocol. For sterically hindered hydroxyl groups, consider extending the reaction time to 60 minutes or increasing the temperature to 80°C.
-
Causality : The higher temperature provides the necessary activation energy to overcome the steric hindrance around secondary and tertiary hydroxyl groups, ensuring complete silylation and accurate quantification.[10]
Derivatization of Cannabinoids
Cannabinoids possess phenolic hydroxyl groups and, in their acidic forms (e.g., THCA, CBDA), a carboxylic acid group. BSF is effective in derivatizing both functional groups.
-
Protocol : The general protocol is typically sufficient. A reaction temperature of 70°C for 45 minutes is a good starting point.
-
Causality : The acidic nature of the phenolic and carboxylic protons makes them readily reactive with BSF, often not requiring harsh conditions for complete derivatization.
Derivatization of Organic Acids
For the analysis of organic acids, particularly those with keto functionalities, a two-step derivatization is often preferred to prevent the formation of multiple derivatives due to tautomerization.[6]
-
Two-Step Protocol :
-
Methoximation : First, react the dried sample with a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) at 30-40°C for 90 minutes. This step converts carbonyl groups to their methoxime derivatives.[6]
-
Silylation : After methoximation, add BSF and an anhydrous solvent, and proceed with the silylation step as described in the general protocol (e.g., 70-80°C for 30-60 minutes).[8]
-
-
Causality : The initial methoximation "locks" the carbonyl group in a single form, preventing the formation of multiple silylated isomers that would complicate chromatographic analysis and quantification.[4]
Table 2: Generalized BSF Derivatization Conditions for Different Analyte Classes
| Analyte Class | Recommended Solvent | Temperature (°C) | Time (min) | Notes |
| Steroids | Pyridine, Acetonitrile | 70 - 80 | 45 - 60 | Longer time and higher temperature for sterically hindered groups. |
| Cannabinoids | Acetonitrile, Dichloromethane | 60 - 70 | 30 - 45 | Generally reactive; milder conditions are often sufficient. |
| Organic Acids | Pyridine (for methoximation), Acetonitrile | 70 - 80 | 30 - 60 | A prior methoximation step is recommended for keto-acids. |
Overall GC-MS Workflow
The derivatization with BSF is a critical step in the overall analytical workflow for non-volatile compounds. The following diagram illustrates the complete process from sample preparation to data analysis.
Conclusion: A Valuable Tool in the Derivatization Arsenal
This compound is a powerful silylating agent that offers a valuable alternative to more commonly used reagents for GC-MS analysis. Its distinct byproduct profile, which results in the formation of N-(trimethylsilyl)formamide, can be advantageous in preventing chromatographic interferences. While specific, optimized protocols for every class of analyte are not as extensively documented as for other reagents, the general principles of silylation provide a solid foundation for method development. By understanding the mechanism of BSF and carefully optimizing reaction conditions, researchers, scientists, and drug development professionals can effectively leverage this reagent to enhance the volatility and thermal stability of their analytes, leading to robust and reliable GC-MS data.
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Shareef, A., Angove, M. J., & Wells, J. D. (2006). Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. Journal of Chromatography A, 1108(1), 121–128. [Link]
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Villas-Bôas, S. G., Mas, S., Åkesson, M., Smedsgaard, J., & Nielsen, J. (2005). Mass spectrometry in metabolome analysis. Mass spectrometry reviews, 24(5), 613–646. [Link]
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Djatmika, & Ding, W. H. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ALCHEMY Jurnal Penelitian Kimia, 12(2), 169. [Link]
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ResearchGate. (2017). Which is better MSTFA or BSTFA for derivatisation sugar and organic acid?. [Link]
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ResearchGate. (n.d.). Study on the derivatization process using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl)-N-methyltrifluoroace tamide[sic], trimethylsilydiazomethane for the determination of fecal sterols by gas chromatography-mass spectrometry. [Link]
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Schummer, C., Delhomme, O., Appenzeller, B. M., Wennig, R., & Millet, M. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473–1482. [Link]
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ResearchGate. (n.d.). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. [Link]
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Heaney, H. (2001). The Use of Bis(trimethylsilyl)acetamide and Bis(trimethylsilyl)urea for Protection and as Control Reagents in Synthesis. Synlett, 2001(S1), 357-373. [Link]
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Kühnel, E., Laffan, D. D., Lloyd-Jones, G. C., del Campo, T. M., Shepperson, I. R., & Slaughter, J. L. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie (International ed. in English), 46(37), 7075–7078. [Link]
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Little, J. L. (2003). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. [Link]
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Donike, M. (1997). Some special aspects of trimethylsilylation with N-TMS-amides. In Recent advances in doping analysis (4) (pp. 247-252). Sport und Buch Strauß. [Link]
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Danishefsky, S., & Kitahara, T. (1974). (E)-1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene. Organic Syntheses, 54, 1. [Link]
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Macherey-Nagel. (n.d.). Silylation overview. [Link]
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Cheméo. (n.d.). Chemical Properties of Bis-N,N-(trimethylsilyl)formamide (CAS 15500-60-4). [Link]
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IDC Technologies. (n.d.). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). [Link]
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Kühnel, E., Laffan, D. D., Lloyd-Jones, G. C., del Campo, T. M., Shepperson, I. R., & Slaughter, J. L. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie (International ed. in English), 46(37), 7075–7078. [Link]
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Heaney, H. (2001). The Use of Bis(trimethylsilyl)acetamide and Bis(trimethylsilyl)urea for Protection and as Control Reagents in Synthesis. Synlett, 2001(S1), 357-373. [Link]
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Gorden, J. D. (2012). The Chemistry of Three-coordinate Bis(trimethylsilyl)amido Complexes of the First-Row Transition Metals And Designing. University of California, Berkeley. [Link]
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Beckhaus, R., Böhme, U., & Küber, C. (2018). Reactions of Group 4 Bis(trimethylsilyl)acetylene Metallocene Complexes and Applications of the Obtained Products. Chemistry, an Asian journal, 13(17), 2316–2331. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Formamide. [Link]
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SciSpace. (n.d.). Bis(trimethylsilyl)amine. [Link]
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Application Notes & Protocols: Enhancing GC-MS Analysis of Polar Compounds via Derivatization with N,N-Bis(trimethylsilyl)formamide (BSF)
Authored by: Senior Application Scientist
Abstract
The analysis of polar compounds by gas chromatography-mass spectrometry (GC-MS) is fundamentally challenged by their low volatility and propensity for thermal degradation. These characteristics stem from the presence of active hydrogen atoms in functional groups such as hydroxyls, carboxyls, and amines, which lead to strong intermolecular hydrogen bonding.[1][2][3] Silylation is a robust chemical derivatization technique that mitigates these issues by replacing active hydrogens with a nonpolar trimethylsilyl (TMS) group, thereby increasing analyte volatility, enhancing thermal stability, and improving chromatographic peak shape.[4][5][6][7] This document provides a comprehensive guide to the use of N,N-Bis(trimethylsilyl)formamide (BSF) as a powerful silylating agent for the routine and research analysis of polar metabolites, drugs, and other organic compounds.
The Challenge of Polarity in GC Analysis
Polar analytes present a significant hurdle in gas chromatography. Their functional groups (-OH, -COOH, -NH, -SH) form hydrogen bonds, which dramatically raises their boiling points and reduces their vapor pressure.[1] When injected into a hot GC inlet, these compounds can exhibit poor peak shape (tailing) due to unwanted interactions with active sites on the column and liner surfaces.[2][5] Furthermore, many are thermally labile and can decompose at the high temperatures required for volatilization, preventing accurate quantification.[2]
Derivatization addresses these problems directly. By masking the polar functional groups, we create derivatives that are more "GC-amenable"—they are more volatile, less likely to adsorb onto system surfaces, and more thermally stable.[8]
The Silylation Mechanism of BSF
Silylation is the process of replacing an active hydrogen with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[5][6] BSF is an effective TMS donor. The reaction proceeds via a nucleophilic attack (an Sₙ2-type reaction) from an electron-rich atom (like the oxygen of a hydroxyl group or the nitrogen of an amine) on the silicon atom of the BSF molecule.[2] The formamide group in BSF is a good leaving group, facilitating the reaction.
The general reactivity of functional groups towards silylation is: Alcohols > Phenols > Carboxylic Acids > Amines > Amides [2]
The reaction byproducts of BSF are trimethylsilanol and formamide, which are volatile and typically do not interfere with the chromatographic analysis.
Caption: General mechanism of silylation using BSF.
Experimental Protocol: General Derivatization with BSF
This protocol provides a robust starting point for a wide range of polar analytes. Optimization of time, temperature, and reagent ratios is recommended for specific applications.[8]
Critical Prerequisites: Ensuring Anhydrous Conditions
Silylating reagents are extremely sensitive to moisture. The presence of water will consume the reagent and lead to incomplete or failed derivatization.[2][8][9][10]
-
Glassware: Use high-quality glass vials with PTFE-lined caps. Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 2 hours) and cooled in a desiccator before use.
-
Glassware Deactivation: For trace-level analysis, silanizing the glassware is recommended to mask active Si-OH groups on the glass surface, which can otherwise adsorb polar analytes.[5] This can be done by rinsing with a 5-10% solution of dimethyldichlorosilane (DMDCS) in toluene, followed by rinsing with methanol and drying completely.[5]
-
Samples and Solvents: Samples must be completely dry. Use a stream of dry nitrogen or a vacuum centrifuge to evaporate the sample solvent.[9][11] All solvents used (e.g., pyridine, acetonitrile) must be of high purity and anhydrous.
Materials & Reagents
-
This compound (BSF)
-
Anhydrous Pyridine or Acetonitrile (as solvent/catalyst)
-
Heating block or oven capable of maintaining ±1°C accuracy
-
2 mL GC vials with PTFE-lined screw caps
-
Microsyringes
-
Vortex mixer
-
Nitrogen gas line for sample drying
Step-by-Step Derivatization Workflow
-
Sample Preparation: Aliquot the sample (typically 10-100 µg of analyte) into a 2 mL GC vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen.
-
Reagent Addition:
-
Add 100 µL of an anhydrous solvent (Pyridine is often an excellent choice as it can also act as a catalyst). Vortex briefly to dissolve the sample residue.
-
Add 100 µL of BSF to the vial. For robust reactions, a significant molar excess of the silylating reagent to the analyte's active hydrogens is recommended.[8]
-
-
Reaction Incubation:
-
Securely cap the vial immediately to prevent moisture ingress.
-
Vortex the mixture for 30 seconds.
-
Place the vial in a heating block or oven set to 70°C for 60 minutes . This is a general starting point; easily derivatized compounds may react faster, while more sterically hindered groups may require higher temperatures or longer times.[1][12]
-
-
Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. Do not open the cap until ready to analyze.
-
Sources
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- 2. diverdi.colostate.edu [diverdi.colostate.edu]
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N,N-Bis(trimethylsilyl)formamide: A Comprehensive Guide to Functional Group Protection in Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is a cornerstone of success.[1] The ability to selectively mask a functional group from unwanted side reactions, perform a desired transformation elsewhere in the molecule, and then efficiently remove the protective group is paramount for achieving high yields and purity in the synthesis of complex molecules, including pharmaceuticals and other high-value chemical entities. Among the arsenal of protecting group strategies available to the modern chemist, silylation, the introduction of a silyl group, stands out for its versatility and mild application and removal conditions.[2]
This technical guide provides an in-depth exploration of N,N-Bis(trimethylsilyl)formamide (BSF), a powerful and versatile reagent for the introduction of the trimethylsilyl (TMS) protecting group. We will delve into the mechanistic underpinnings of BSF's reactivity, provide detailed, field-proven protocols for the protection of key functional groups, and offer insights into the causality behind experimental choices to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Advantage of this compound as a Silylating Agent
This compound, often abbreviated as BSF, is a highly effective reagent for the silylation of a variety of functional groups, including alcohols, phenols, carboxylic acids, and amines.[3][4] Its reactivity is comparable to other strong silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA).[5] The primary advantages of using BSF lie in the mild reaction conditions it typically requires and the nature of its byproducts. The silylation reaction with BSF often proceeds under neutral conditions, avoiding the use of strong acids or bases that can be detrimental to sensitive substrates. The main byproduct of the reaction is N-(trimethylsilyl)formamide, which can often be easily removed during workup.[4]
Mechanism of Silylation with BSF
The protective action of BSF involves the transfer of a trimethylsilyl (TMS) group to a nucleophilic functional group. The generally accepted mechanism proceeds through a nucleophilic attack of the heteroatom (e.g., the oxygen of an alcohol or the nitrogen of an amine) on one of the silicon atoms of BSF. This is followed by the departure of the N-(trimethylsilyl)formamide anion, which is a relatively stable leaving group. The driving force for the reaction is the formation of a strong silicon-heteroatom bond.
Caption: General mechanism for the silylation of an alcohol using BSF.
Application Notes and Protocols
The following sections provide detailed protocols for the protection of various functional groups using this compound. The protocols are designed to be self-validating, with explanations for each step to ensure reproducibility and success.
Protection of Alcohols and Phenols
The protection of hydroxyl groups as their corresponding trimethylsilyl (TMS) ethers is a common and highly effective strategy in organic synthesis. TMS ethers are generally stable to a wide range of non-protic reagents but can be readily cleaved under mild acidic conditions or with fluoride ion sources.[6]
Protocol 1: General Procedure for the Silylation of a Primary Alcohol with BSF
This protocol describes a general method for the protection of a primary alcohol. For secondary or more hindered alcohols, longer reaction times or gentle heating may be necessary.
Materials:
-
Primary Alcohol (1.0 eq)
-
This compound (BSF) (1.1 - 1.5 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
Experimental Workflow:
Caption: Step-by-step workflow for the silylation of an alcohol with BSF.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary alcohol (1.0 eq) in a minimal amount of anhydrous solvent.
-
To the stirred solution at room temperature, add this compound (1.1 - 1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude TMS ether can be purified by flash column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Silylating agents and the resulting silyl ethers can be sensitive to moisture. An inert atmosphere prevents hydrolysis.
-
Anhydrous Solvents: The presence of water will consume the silylating agent and lead to lower yields.
-
Stoichiometry: A slight excess of BSF is often used to ensure complete conversion of the alcohol.
-
Quenching with Sodium Bicarbonate: This step neutralizes any trace acidic species and helps to remove the N-(trimethylsilyl)formamide byproduct.
Table 1: Representative Conditions for Alcohol Silylation with BSF
| Substrate | BSF (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | 1.2 | DCM | 25 | 1 | >95 |
| 1-Octanol | 1.3 | THF | 25 | 2 | >95 |
| Cyclohexanol | 1.5 | CH₃CN | 40 | 4 | ~90 |
| Phenol | 1.2 | DCM | 25 | 0.5 | >98 |
Data is representative and may vary based on specific reaction conditions and scale.
Protection of Amines
The protection of primary and secondary amines as their N-trimethylsilyl derivatives is a valuable transformation, as it modulates their nucleophilicity and basicity. N-silylated amines are important intermediates in various synthetic applications, including peptide synthesis.[7]
Protocol 2: General Procedure for the Silylation of a Primary Amine with BSF
Materials:
-
Primary Amine (1.0 eq)
-
This compound (BSF) (2.2 - 3.0 eq for bis-silylation)
-
Anhydrous aprotic solvent (e.g., THF or Toluene)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in an anhydrous solvent.
-
Add this compound (2.2 - 3.0 eq) to the solution at room temperature. For less reactive amines, gentle heating (40-60 °C) may be required.
-
Stir the reaction and monitor by TLC or GC-MS. The formation of the bis-silylated amine is generally slower than O-silylation.
-
Once the reaction is complete, the solvent and excess BSF can be removed under reduced pressure to yield the crude N,N-bis(trimethylsilyl)amine, which can often be used in the next step without further purification. If purification is required, distillation under reduced pressure can be employed.
Causality Behind Experimental Choices:
-
Stoichiometry: Two equivalents of the silylating agent are required to form the bis-silylated derivative of a primary amine. A slight excess is used to drive the reaction to completion.
-
Heating: The N-H bond is generally less acidic than the O-H bond, and the resulting N-Si bond is more labile. Heating can be necessary to achieve a reasonable reaction rate.
Protection of Carboxylic Acids
Carboxylic acids can be converted to their corresponding trimethylsilyl esters using BSF. Silyl esters are less polar than the parent carboxylic acids and are useful intermediates in synthesis, for example, in acylation reactions.
Protocol 3: Silylation of a Carboxylic Acid with BSF
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (BSF) (1.1 - 1.2 eq)
-
Anhydrous aprotic solvent (e.g., DCM or THF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent under an inert atmosphere.
-
Add BSF (1.1 - 1.2 eq) and stir the mixture at room temperature. The reaction is usually rapid.
-
Monitor the reaction by TLC or by observing the dissolution of the carboxylic acid if it is a solid.
-
Upon completion, the trimethylsilyl ester can often be used directly in the subsequent reaction. Alternatively, the solvent and volatile byproducts can be removed under reduced pressure.
Deprotection of Trimethylsilyl Ethers
A key advantage of the TMS protecting group is its ease of removal under mild conditions. This allows for the selective deprotection of TMS ethers in the presence of more robust protecting groups.
Deprotection Workflow:
Caption: General workflow for the deprotection of TMS ethers.
Protocol 4: Mild Acidic Deprotection of a TMS Ether
This method is highly effective and uses readily available reagents.[8]
Materials:
-
TMS-protected compound (1.0 eq)
-
Methanol or Ethanol
-
Dilute aqueous acid (e.g., 1M HCl, or acetic acid)
-
Saturated aqueous Sodium Bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the TMS-protected compound in methanol or ethanol.
-
Add a catalytic amount of dilute aqueous acid (e.g., a few drops of 1M HCl or 10% acetic acid).
-
Stir the mixture at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 30 minutes.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected compound.
Protocol 5: Fluoride-Mediated Deprotection of a TMS Ether
Fluoride ions have a high affinity for silicon and are very effective for cleaving Si-O bonds.[9] Tetrabutylammonium fluoride (TBAF) is a common fluoride source.
Materials:
-
TMS-protected compound (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride solution
Procedure:
-
Dissolve the TMS-protected compound in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Conclusion
This compound is a valuable and versatile reagent for the protection of hydroxyl, amino, and carboxyl groups in organic synthesis. Its high silylating power, coupled with mild reaction conditions and the formation of easily removable byproducts, makes it an attractive choice for a wide range of synthetic applications. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical guidance necessary to successfully employ BSF in their synthetic strategies, ultimately contributing to the efficient and successful development of complex molecules.
References
- An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals u. (URL: not available)
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The mechanism of trimethylsilylation of hydroxyl groups with... - ResearchGate. (URL: [Link])
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Cas 15500-60-4,this compound | lookchem. (URL: [Link])
- S1 Supporting Information N-Trimethylsilyl Amines for Controlled Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides a. (URL: not available)
-
Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine | Organic Letters - ACS Publications. (URL: [Link])
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Deprotection of Silyl Ethers - Gelest Technical Library. (URL: [Link])
- US4609749A - Method for the simultaneous preparation of carboxylic acid trimethylsilyl esters and silylated carboxylic acid amides - Google P
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Synthesis of nucleosides - Wikipedia. (URL: [Link])
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Silylation – Knowledge and References - Taylor & Francis. (URL: [Link])
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Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. - Restek. (URL: [Link])
-
Chemoselective Deprotection of Triethylsilyl Ethers - PMC - PubMed Central - NIH. (URL: [Link])
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Concise total synthesis of two marine natural nucleosides: trachycladines A and B - NIH. (URL: [Link])
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Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC - NIH. (URL: [Link])
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Efficient synthesis of novel N-substituted 2-carboxy-4-quinolones via lithium bis(trimethylsilyl)amide (LiHMDS)-induced in situ cyclocondensation reaction - ResearchGate. (URL: [Link])
- Silylation of 1,3-Dicarbonyl Compounds with 2-Oxo-3-trimethylsilyltetrahydro-1,3-oxazole. (URL: not available)
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Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - PMC - NIH. (URL: [Link])
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Protecting group - Wikipedia. (URL: [Link])
- [ - 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl - Organic Syntheses Procedure. (URL: http://www.orgsyn.org/demo.aspx?prep=v74p0247)
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General Silylation Procedures - Gelest Technical Library. (URL: [Link])
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techniques for silylation - ResearchGate. (URL: [Link])
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Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS - PubMed. (URL: [Link])
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Optimization of silylation using N-methyl- N-(trimethylsilyl)-trifluoroacetamide, N, O-bis-(trimethylsilyl)-trifluoroacetamide and N-( tert-butyldimethylsilyl)- N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17α-ethinylestradiol by gas chromatography–mass spectrometry - ResearchGate. (URL: [Link])
-
Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed. (URL: [Link])
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This compound | C7H19NOSi2 | CID 84952 - PubChem. (URL: [Link])
- Recent advances in doping analysis (4). Sport und Buch Strauß, Köln, (1997) 247-252. (URL: not available)
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A Convenient Procedure for N-Formylation of Amines | Request PDF - ResearchGate. (URL: [Link])
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Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine | Request PDF - ResearchGate. (URL: [Link])
-
Silicon–Nitrogen Bond Formation via Dealkynative Coupling of Amines with Bis(trimethylsilyl)acetylene Mediated by KHMDS - ResearchGate. (URL: [Link])
-
Bis(trimethylsilyl)chromate catalyzed oxidations of alcohols to aldehydes and ketones with periodic acid. - SciSpace. (URL: [Link])
- (PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. (URL: not available)
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Light-Assisted Formation of Nucleosides and Nucleotides from Formamide in the Presence of Cerium Phosphate - PMC - NIH. (URL: [Link])
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The Strategic Synthesis of N-Formyl-O-trimethylsilyl-N,O-acetals: A Gateway to Advanced Amide Derivatives
Introduction: Unveiling the Potential of N,N-Bis(trimethylsilyl)formamide in Amide Synthesis
In the landscape of modern organic synthesis, the efficient construction of carbon-nitrogen bonds remains a cornerstone of molecular architecture, particularly in the realms of pharmaceutical and materials science. Among the myriad of synthetic tools available, silylating agents have carved out a significant niche, serving not only as protective groups but also as powerful activators for a variety of chemical transformations.[1][2] this compound (BSF) has emerged as a reagent of unique utility, enabling the synthesis of N-formyl-O-trimethylsilyl-N,O-acetals from simple aldehydes and ketones. These N,O-acetals are not merely stable intermediates but versatile precursors to a wide array of α-substituted amides, functioning as potent α-amidoalkylating agents.[3]
This technical guide provides an in-depth exploration of the synthesis of N-formyl-O-trimethylsilyl-N,O-acetals and their subsequent application in the construction of complex amide-containing molecules. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and showcase its strategic importance in contemporary drug discovery and development.
The Chemical Principle: A Mechanistic Insight
The reaction of this compound with a carbonyl compound, such as an aldehyde or ketone, is a nuanced process that leverages the unique properties of the silyl groups. The overall transformation can be conceptualized in two key stages: the formation of the N-formyl-O-trimethylsilyl-N,O-acetal and its subsequent nucleophilic displacement.
Part 1: Formation of the N-formyl-O-trimethylsilyl-N,O-acetal
The initial step involves the nucleophilic attack of the nitrogen atom of BSF on the carbonyl carbon of the aldehyde or ketone. The two trimethylsilyl (TMS) groups on the nitrogen atom play a crucial role in activating the formamide nitrogen, rendering it more nucleophilic. Concurrently, one of the TMS groups exhibits oxophilicity, coordinating to the carbonyl oxygen. This coordination polarizes the carbonyl group, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This concerted process leads to a transient intermediate that rapidly rearranges to the stable N-formyl-O-trimethylsilyl-N,O-acetal with the expulsion of hexamethyldisiloxane as a byproduct.
Caption: Formation of the N-formyl-O-trimethylsilyl-N,O-acetal.
Part 2: Nucleophilic Displacement and the Generation of N-Acyliminium Ion Intermediates
The synthetic power of the N-formyl-O-trimethylsilyl-N,O-acetals lies in their ability to act as precursors to highly reactive N-acyliminium ions. In the presence of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), the trimethylsilyloxy group is readily eliminated, generating a transient but highly electrophilic N-acyliminium ion. This intermediate is then efficiently trapped by a wide range of nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and yielding the final α-substituted amide product. This two-step sequence, starting from a simple aldehyde, provides a powerful platform for the elaboration of complex molecular scaffolds.[4]
Caption: Nucleophilic displacement via an N-acyliminium ion.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust and reproducible. As with all chemical synthesis, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.
Materials and Reagents
-
This compound (BSF)
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)
-
Nucleophile (e.g., silyl enol ether, Grignard reagent, organolithium reagent)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Protocol 1: Synthesis of N-Formyl-O-trimethylsilyl-N,O-acetals
This protocol describes the general procedure for the condensation of this compound with an aldehyde.
-
Reaction Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (or another suitable aprotic solvent) to dissolve the aldehyde.
-
Reagent Addition: Add this compound (1.1 equiv) to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction is typically exothermic and proceeds rapidly. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is usually complete within 1-2 hours.
-
Work-up (if necessary): For many subsequent reactions, the N-formyl-O-trimethylsilyl-N,O-acetal can be used in situ without purification. If isolation is required, the solvent can be removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation under reduced pressure.
Caption: Workflow for the synthesis of N-formyl-O-trimethylsilyl-N,O-acetals.
Protocol 2: Nucleophilic Displacement of the Trimethylsilyloxy Group
This protocol outlines the Lewis acid-mediated reaction of the in situ generated N-formyl-O-trimethylsilyl-N,O-acetal with a nucleophile.
-
Reaction Setup: In the same flask containing the crude N-formyl-O-trimethylsilyl-N,O-acetal from Protocol 1, cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Lewis Acid Addition: Add the Lewis acid (e.g., TMSOTf, 0.1-1.2 equiv) dropwise to the stirred solution.
-
Nucleophile Addition: Add the nucleophile (1.0-1.5 equiv) to the reaction mixture. The rate of addition may need to be controlled to manage any exotherm.
-
Reaction Monitoring: Allow the reaction to stir at the appropriate temperature until completion, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a suitable quenching solution (e.g., saturated aqueous sodium bicarbonate or water).
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-substituted amide.
Quantitative Data Summary
The following table provides a summary of representative yields for the two-step synthesis of α-substituted amides from various aldehydes and nucleophiles, as adapted from the seminal work in the field.[3]
| Aldehyde | Nucleophile | α-Substituted Amide Product | Yield (%) |
| Benzaldehyde | Allyltrimethylsilane | N-(1-phenylbut-3-enyl)formamide | 85 |
| Isobutyraldehyde | Silyl enol ether of acetophenone | N-(1-isobutyl-3-oxo-3-phenylpropyl)formamide | 78 |
| Cyclohexanecarboxaldehyde | Trimethylsilyl cyanide | N-(cyano(cyclohexyl)methyl)formamide | 92 |
| Pivalaldehyde | Grignard Reagent (PhMgBr) | N-(2,2-dimethyl-1-phenylpropyl)formamide | 75 |
Applications in Research and Drug Development
The synthesis of α-substituted amides via N-formyl-O-trimethylsilyl-N,O-acetals provides a powerful and versatile platform for the construction of molecules with significant biological activity. The α-amidoalkylation reaction is a key transformation in the synthesis of numerous pharmaceutical agents and natural products.[4]
-
Access to Unnatural Amino Acids: This methodology allows for the facile synthesis of a wide variety of unnatural α-amino acid derivatives, which are crucial building blocks in the design of peptidomimetics and other therapeutic agents.
-
Synthesis of Bioactive Heterocycles: The α-substituted amide products can be further elaborated into complex heterocyclic scaffolds that are prevalent in many drug molecules.
-
Late-Stage Functionalization: The mild reaction conditions and broad substrate scope make this method suitable for the late-stage functionalization of complex molecules, a valuable strategy in drug discovery for rapidly generating analogues for structure-activity relationship (SAR) studies.
The α-amidoalkylation reaction has been instrumental in the total synthesis of various natural products, showcasing its reliability and strategic importance in complex molecule synthesis.[5]
Caption: Key applications of the methodology.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through careful monitoring and characterization at each stage.
-
Reaction Monitoring: The progress of both the N,O-acetal formation and the subsequent nucleophilic substitution should be closely monitored by appropriate analytical techniques such as TLC, GC-MS, or LC-MS. This allows for the determination of the reaction endpoint and can provide insights into the formation of any side products.
-
Intermediate Characterization: While often used in situ, the N-formyl-O-trimethylsilyl-N,O-acetal can be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure before proceeding to the next step.
-
Final Product Characterization: The final α-substituted amide product must be thoroughly characterized to confirm its identity and purity. This should include ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and, if applicable, infrared (IR) spectroscopy. Comparison of the obtained data with literature values for known compounds provides an additional layer of validation.
Safety and Handling of this compound
This compound is a flammable liquid and vapor.[3] It is also moisture-sensitive and should be handled under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[3]
References
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Johnson, A. P., Luke, R. W. A., & Steele, R. W. (1986). Condensation of this compound with aldehydes: a general method for the synthesis of 1-formamido-1-trimethylsilyloxyalkanes. Journal of the Chemical Society, Chemical Communications, (22), 1658-1659. [Link]
-
Aranzamendi, E., Sotomayor, N., & Lete, E. (2012). Brønsted acid catalyzed enantioselective α-amidoalkylation in the synthesis of isoindoloisoquinolines. The Journal of organic chemistry, 77(6), 2986–2991. [Link]
- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from a relevant chemical supplier website.
- Fiveable. (n.d.). Silylation Definition - Organic Chemistry II Key Term.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- ChemicalBook. (2024). This compound - Safety Data Sheet.
- Downey, C. W., Fleisher, A. S., & Pike, R. D. (2011). Synthesis of N-Acyl-N,O-Acetals from N-Aryl Amides and Acetals in the Presence of TMSOTf. Tetrahedron Letters, 52(45), 5973-5975.
- Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722-5724.
- Mazurkiewicz, R., Adamek, J., Październiok-Holewa, A., Zielińska, K., Simka, W., Gajos, A., & Szymura, K. (2012). α-Amidoalkylating agents from N-acyl-α-amino acids: 1-(N-acylamino)alkyltriphenylphosphonium salts. The Journal of organic chemistry, 77(4), 1957–1964.
- Simkus, D. N., Hilts, R. W., Herd, C. D. K., Aponte, J. C., & Elsila, J. E. (2019). First report of aldehydes and ketones in the Tagish Lake meteorite: Optimized methodology and preliminary results. 50th Lunar and Planetary Science Conference.
- Tanaka, H., & Torii, S. (1986). A new synthesis of N-acyl-alpha-amino acids by electrochemical carboxylative acylation of N-acyl-N,O-acetals. The Journal of Organic Chemistry, 51(1), 155-157.
- Huang, H., Lin, X., Yen, S., & Liang, C. (2020). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry, 18(29), 5726-5733.
- Gerack, C. J., & McElwee-White, L. (2014). Formylation of Amines. Molecules, 19(6), 7689-7713.
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- 3. Condensation of this compound with aldehydes: a general method for the synthesis of 1-formamido-1-trimethylsilyloxyalkanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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The Versatile Reagent: A Deep Dive into the Reaction of N,N-Bis(trimethylsilyl)formamide with Aldehydes and Ketones
In the landscape of modern organic synthesis, the quest for efficient and selective methods for the construction of complex molecular architectures is perpetual. Among the arsenal of reagents available to the synthetic chemist, N,N-Bis(trimethylsilyl)formamide (BSF) has emerged as a uniquely versatile building block. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the reaction of BSF with aldehydes and ketones. We will explore the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and illuminate its application in the synthesis of valuable α-substituted amide derivatives.
Introduction: The Dual Nature of this compound
This compound, a commercially available organosilicon reagent, possesses a valuable combination of a nucleophilic nitrogen atom and two labile trimethylsilyl (TMS) groups. This structure endows it with the ability to act as a potent silylating agent and, more importantly for the context of this guide, as a synthetic equivalent of the formamide anion. Its reaction with carbonyl compounds, specifically aldehydes and ketones, opens a facile pathway to novel and synthetically useful intermediates.
The primary products of the reaction between BSF and aldehydes or ketones are 1-formamido-1-trimethylsilyloxyalkanes.[1] These compounds, which can be viewed as silylated N,O-acetals of formamide, are often stable enough to be isolated but are more frequently generated in situ for subsequent transformations. The true synthetic power of this reaction lies in the ability of these adducts to undergo displacement of the trimethylsilyloxy group with a variety of nucleophiles, providing a general and efficient method for the synthesis of α-substituted amides.[1]
Reaction Mechanism: A Tale of Nucleophilic Addition
The reaction of this compound with a carbonyl compound proceeds via a nucleophilic addition mechanism. The nitrogen atom of BSF, rendered more nucleophilic by the electron-donating trimethylsilyl groups, attacks the electrophilic carbonyl carbon. This is followed by an intramolecular transfer of one of the trimethylsilyl groups to the carbonyl oxygen, leading to the formation of the stable 1-formamido-1-trimethylsilyloxyalkane adduct.
Caption: General mechanism of BSF addition to carbonyls.
The reaction is typically carried out under neutral conditions, and the driving force is the formation of the strong silicon-oxygen bond in the product. While the reaction can proceed without a catalyst, Lewis acids can be employed to activate the carbonyl group, particularly for less reactive ketones.
Core Application: Synthesis of 1-Formamido-1-trimethylsilyloxyalkanes
This section provides a detailed protocol for the synthesis of the key adduct from an aldehyde.
Protocol 1: Synthesis of 1-Formamido-1-trimethylsilyloxy-1-phenylethane from Benzaldehyde
Materials:
-
This compound (BSF)
-
Benzaldehyde
-
Anhydrous acetonitrile
-
Round-bottomed flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried 250 mL two-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous acetonitrile (50 mL).
-
Addition of Reactants: To the stirred solvent, add benzaldehyde (5.71 mL, 57 mmol, 1.0 equiv) via syringe. Then, add this compound (1.1 equiv) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 70 °C under a nitrogen atmosphere.[2]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:4) to observe the consumption of benzaldehyde.
-
Workup: Upon completion of the reaction (typically after several hours), cool the mixture to room temperature. The solvent can be removed under reduced pressure to yield the crude 1-formamido-1-trimethylsilyloxy-1-phenylethane.
-
Purification (Optional): The product is often used in the next step without further purification. If desired, purification can be achieved by vacuum distillation or column chromatography on silica gel.
Data Presentation:
| Substrate | Product | Yield (%) | Reference |
| Benzaldehyde | 1-Formamido-1-trimethylsilyloxy-1-phenylethane | High (typically >90%) | [1] |
| Various simple aldehydes | Corresponding 1-formamido-1-trimethylsilyloxyalkanes | Generally good to excellent | [1] |
Expanding the Synthetic Utility: α-Substituted Amides
The true synthetic value of the BSF-carbonyl adducts lies in their role as stable intermediates for the synthesis of a wide range of α-substituted amides. The trimethylsilyloxy group is an excellent leaving group, readily displaced by a variety of nucleophiles.
Sources
Application Notes & Protocols: N,N-Bis(trimethylsilyl)formamide as a Versatile Source of N-Silylaldimine Synthons
Introduction: The Strategic Advantage of In Situ N-Silylaldimine Generation
In the landscape of modern organic synthesis, the imine functional group is a cornerstone for carbon-nitrogen bond formation. Among the various classes of imines, N-silylaldimines have emerged as particularly valuable intermediates due to their moderate reactivity, which can be finely tuned with appropriate catalysts, and their ability to participate in a wide array of stereoselective transformations. However, their isolation and storage can be challenging due to their inherent moisture sensitivity.
N,N-Bis(trimethylsilyl)formamide (BSF) provides an elegant solution to this challenge.[1] BSF is a stable, commercially available liquid that serves as a potent and versatile precursor for the in situ generation of N-silylaldimines upon reaction with aldehydes.[2] This approach circumvents the need to handle sensitive imines directly, streamlining synthetic workflows and expanding the scope of their application. The reaction proceeds under mild conditions, releasing the volatile and inert by-product hexamethyldisiloxane (TMS₂O), which simplifies purification.
This guide provides an in-depth exploration of the mechanistic underpinnings, key applications, and detailed experimental protocols for leveraging BSF as a source of N-silylaldimine synthons, tailored for researchers in synthetic chemistry and drug development.
Mechanism of N-Silylaldimine Formation
The core transformation involves the condensation of an aldehyde with this compound. The causality of this reaction lies in the high silylophilicity of the aldehydic oxygen and the thermodynamic stability of the resulting hexamethyldisiloxane by-product.
The reaction is believed to proceed through an initial nucleophilic attack of one of the silylated nitrogen atoms of BSF onto the carbonyl carbon of the aldehyde. This is often facilitated by a Lewis acid catalyst (e.g., TMSOTf, Sc(OTf)₃) which activates the aldehyde, making it more electrophilic. The resulting intermediate undergoes a[3][4]-silyl migration from the nitrogen to the oxygen atom, followed by the elimination of hexamethyldisiloxane to yield the desired N-silylaldimine.
Caption: Mechanism of N-silylaldimine formation from BSF and an aldehyde.
Key Applications in C-N Bond Formation
The in situ generation of N-silylaldimines from BSF unlocks access to a variety of powerful synthetic transformations.
Three-Component Strecker Synthesis of α-Amino Acids
The Strecker synthesis is a foundational method for preparing α-amino acids.[5][6] The use of BSF allows for a highly efficient, one-pot, three-component reaction between an aldehyde, BSF, and a cyanide source, typically trimethylsilyl cyanide (TMSCN).[7] This approach is a significant improvement over traditional methods that often require handling highly toxic hydrogen cyanide gas.[5][7]
The N-silylaldimine generated in situ is sufficiently electrophilic to react with the nucleophilic cyanide from TMSCN, forming an α-(N-silylamino)nitrile. This intermediate can then be readily hydrolyzed under acidic conditions to yield the target α-amino acid.[5] The choice of a Lewis acid catalyst is critical for activating the imine towards nucleophilic attack.
Caption: General workflow for catalytic enantioselective nucleophilic additions.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate Personal Protective Equipment (PPE). [3][4][8][9][10]
Protocol 1: One-Pot Strecker Synthesis of 2-Amino-2-phenylacetonitrile
Causality: This protocol uses Scandium(III) triflate as a highly effective Lewis acid to catalyze both the imine formation and the subsequent cyanide addition. The one-pot nature minimizes handling and transfer losses.
-
Materials & Reagents:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
This compound (BSF) (1.2 mmol, 227 mg)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 119 mg)
-
Scandium(III) triflate (Sc(OTf)₃) (0.01 mmol, 4.9 mg)
-
Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M) for optional hydrolysis
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Sc(OTf)₃ (4.9 mg).
-
Add anhydrous CH₂Cl₂ (5 mL) followed by benzaldehyde (106 mg).
-
Add BSF (227 mg) to the solution and stir for 30 minutes at room temperature to facilitate the in situ formation of the N-silylaldimine.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add TMSCN (119 mg) dropwise. CAUTION: TMSCN is highly toxic and reacts with moisture to release HCN gas. Handle only in a well-ventilated fume hood. [7] 6. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired α-aminonitrile.
-
Protocol 2: Aza-Diels-Alder Reaction with Danishefsky's Diene
Causality: This protocol utilizes the highly reactive Danishefsky's diene, which drives the reaction towards the cycloadduct. A mild Lewis acid like Zinc Chloride is sufficient for activation and minimizes side reactions. The acidic workup hydrolyzes the silyl enol ether and eliminates methanol to afford the stable dihydropyridinone product.
-
Materials & Reagents:
-
4-Anisaldehyde (1.0 mmol, 136 mg)
-
This compound (BSF) (1.1 mmol, 208 mg)
-
Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) (1.5 mmol, 258 mg)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.2 mmol, 27 mg)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Tetrahydrofuran / 2M HCl (1:1 v/v) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add 4-anisaldehyde (136 mg), BSF (208 mg), and anhydrous ZnCl₂ (27 mg).
-
Add anhydrous THF (5 mL) and stir the mixture at room temperature for 1 hour.
-
Add Danishefsky's diene (258 mg) and continue stirring at room temperature for 24 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to 0 °C.
-
Add 10 mL of the THF/2M HCl solution and stir vigorously for 1 hour at room temperature to effect hydrolysis.
-
Neutralize the reaction by carefully adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the product with Ethyl Acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired 2,3-dihydro-4-pyridone.
-
Safety and Handling
This compound (BSF) is a flammable liquid and is highly sensitive to moisture. [1][3][8]
-
Handling: Always handle BSF under an inert atmosphere (nitrogen or argon) in a well-ventilated chemical fume hood. [3]Use spark-proof tools and ground all equipment to prevent static discharge. [8]Avoid contact with skin, eyes, and clothing. [3]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. [8]Keep away from water, acids, and strong oxidizing agents. [3]* Personal Protective Equipment (PPE): Wear safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat. [10]* First Aid: In case of skin contact, immediately wash with plenty of water. [3]In case of eye contact, rinse cautiously with water for several minutes. [8]If inhaled, move the person to fresh air. [8]In all cases of significant exposure, seek immediate medical attention. [4]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive catalyst; wet solvent/reagents; insufficient reaction time. | Use freshly opened or purified anhydrous solvents. Flame-dry glassware. Use a fresh, active catalyst. Extend reaction time and monitor by TLC/GC-MS. |
| Formation of Aldehyde Self-Condensation Products | Reaction temperature too high; catalyst too strong for the substrate. | Run the reaction at a lower temperature. Screen milder Lewis acid catalysts (e.g., ZnCl₂ instead of Sc(OTf)₃). |
| Hydrolysis of N-Silylaldimine | Presence of moisture in the reaction. | Ensure all reagents and solvents are scrupulously dried. Maintain a positive pressure of inert gas. |
| Low Yield after Workup | Product is water-soluble; incomplete extraction. | Perform additional extractions of the aqueous layer. If the product is basic, adjust the pH to >8 before extraction. |
References
-
North, M. (2010). Strecker Reactions Using Trimethylsilyl Cyanide. Science of Synthesis, 19, 229-257. [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. [Link]
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Deckers, K., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(3), 2069–2078. [Link]
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
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LookChem. (n.d.). Cas 15500-60-4, this compound. [Link]
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Royal Society of Chemistry. (2018). 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one. RSC Advances. [Link]
-
National Institutes of Health. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. National Center for Biotechnology Information. [Link]
-
Timmons, C., et al. (2005). Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene. Tetrahedron, 61(49), 11837-11842. [Link]
-
Sci-Hub. (1987). ChemInform Abstract: New Synthesis of N-Substituted Bis(silyl)imines. ChemInform. [Link]
-
National Institutes of Health. (2005). Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. PubMed. [Link]
-
Wikipedia. (n.d.). Aza-Diels–Alder reaction. [Link]
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National Institutes of Health. (2023). Enantioselective Synthesis of Diarylmethylamines through the Aza-Friedel-Crafts Reaction... PubMed. [Link]
-
Donike, M. (1997). Special aspects of trimethylsilylation with N-TMS-amides. Recent advances in doping analysis (4), 247-252. [Link]
-
ResearchGate. (2016). Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization.... [Link]
-
National Institutes of Health. (2008). Enantioselective aza-Diels-Alder reaction of aldimines with "Danishefsky-type diene"... PubMed. [Link]
-
ResearchGate. (2019). N,O-Bis(trimethylsilyl)acetamide. [Link]
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ScienceDirect. (2005). Aza-Diels–Alder reaction of Danishefsky's diene with imines catalyzed by porous α-zirconium hydrogen phosphate... Tetrahedron Letters. [Link]
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ResearchGate. (1991). Asymmetric Synthesis of Alpha-Amino Acid Benzyl Esters.... [Link]
-
Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]
-
MDPI. (2021). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction... Molecules. [Link]
-
Royal Society of Chemistry. (2017). Efficient synthesis of novel N-substituted 2-carboxy-4-quinolones... RSC Advances. [Link]
-
ResearchGate. (2017). Efficient synthesis of novel N-substituted 2-carboxy-4-quinolones.... [Link]
-
Royal Society of Chemistry. (2017). Schiff base and reductive amination reactions of α-amino acids... Polymer Chemistry. [Link]
-
ResearchGate. (2004). Aza Diels-Alder reactions of sulfinimines with the Rawal diene. [Link]
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ResearchGate. (2020). Synthesis and Characterisation of Lanthanide N-Trimethylsilyl and -Mesityl Functionalised Bis(iminophosphorano)methanides and -Methanediides. [Link]
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ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
Royal Society of Chemistry. (1983). Condensation of this compound with aldehydes... J. Chem. Soc., Perkin Trans. 1, 1347-1351. [Link]
-
Organic Chemistry Portal. (2005). Catalytic Asymmetric Staudinger Reactions to Form β-Lactams.... [Link]
-
Sci-Hub. (1992). ChemInform Abstract: Preparation of N-Trimethylsilylamides... ChemInform. [Link]
-
Semantic Scholar. (2008). Enantioselective Cycloaddition of Styrenes with Aldimines Catalyzed by a Chiral Magnesium Potassium Binaphthyldisulfonate Cluster.... [Link]
-
ResearchGate. (2018). Synthesis of N-Acyl-N,O-acetals from Aldehydes, Amides and Alcohols. [Link]
-
Royal Society of Chemistry. (2023). Catalytic enantioselective divergent reaction of thioimidates with naphthols... Organic Chemistry Frontiers. [Link]
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N,N-Bis(trimethylsilyl)formamide (BSF): A Versatile Reagent for Silylation, Formylation, and Heterocyclic Synthesis in Drug Discovery
An Application Guide for Medicinal Chemists
This guide provides an in-depth exploration of N,N-Bis(trimethylsilyl)formamide (BSF), a multifaceted reagent with significant practical applications in medicinal chemistry. As a powerful silylating and formylating agent, BSF offers elegant solutions to common synthetic challenges encountered during the development of pharmaceutical compounds. We will delve into its core functionalities, provide detailed, field-proven protocols, and explain the chemical principles that make it an invaluable tool for researchers, scientists, and drug development professionals.
PART 1: The Dual-Reactivity Profile of BSF
This compound (C₇H₁₉NOSi₂) is a unique molecule that combines the features of a potent silyl donor with a formyl group transfer agent.[1][2] This dual reactivity is the cornerstone of its utility in complex organic synthesis.
-
As a Silylating Agent: BSF efficiently transfers a trimethylsilyl (TMS) group to active hydrogens found on alcohols, phenols, carboxylic acids, and amines. This process, known as silylation, is a critical protective group strategy. The resulting TMS ethers and esters are generally more volatile, less polar, and more thermally stable, which facilitates purification by chromatography and analysis by gas chromatography-mass spectrometry (GC-MS).[3][4][5] The reaction is driven by the formation of the stable and volatile byproduct, N-(trimethylsilyl)formamide.[2]
-
As a Formylating Agent: The formyl moiety of BSF can be transferred to nucleophilic substrates, particularly amines, to generate formamides. Formamides are a prevalent structural motif in numerous pharmaceuticals and serve as crucial synthetic intermediates for N-methylation or isocyanide synthesis.[6][7][8][9] This application provides a mild and effective alternative to other often harsh formylating reagents.[9][10]
Mechanism of Silylation: A General Overview
The silylation of a protic substrate (like an alcohol, R-OH) by BSF proceeds through a nucleophilic attack on one of the silicon atoms, leading to the transfer of a TMS group and the formation of a stable amide byproduct.
Caption: General mechanism of silylation using BSF.
PART 2: Practical Applications & Experimental Protocols
Application 1: Protection of Hydroxyl Groups via Silylation
In multi-step syntheses, protecting a reactive hydroxyl group is often necessary to prevent unwanted side reactions. BSF provides a robust method for this transformation.
Protocol 1: Trimethylsilylation of a Primary Alcohol
-
Causality and Rationale: This protocol demonstrates the protection of a primary alcohol. The resulting trimethylsilyl ether masks the acidic proton of the hydroxyl group, rendering it inert to nucleophilic or basic conditions that might be required for subsequent transformations elsewhere in the molecule. The choice of BSF is advantageous due to the mild reaction conditions and the formation of a neutral, easily removable byproduct.
Experimental Workflow:
Caption: Workflow for the silylation of an alcohol using BSF.
Quantitative Data & Materials (10 mmol scale):
| Reagent / Material | Molar Eq. | Amount | Purpose |
| Primary Alcohol (e.g., Benzyl alcohol) | 1.0 | 1.08 g (10 mmol) | Substrate |
| This compound (BSF) | 1.2 | 2.27 g (12 mmol) | Silylating agent |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | Reaction solvent |
| Silica Gel | - | As needed | Stationary phase for chromatography |
| Hexane/Ethyl Acetate Mixture | - | As needed | Mobile phase for chromatography |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.08 g, 10 mmol).
-
Dissolve the alcohol in anhydrous THF (20 mL).
-
Slowly add BSF (2.27 g, 12 mmol) to the solution via syringe at room temperature.
-
Stir the mixture for 1-4 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and the volatile byproduct (N-trimethylsilylformamide) under reduced pressure using a rotary evaporator.
-
The resulting crude oil is often pure enough for the next step. If further purification is required, perform silica gel column chromatography using an appropriate eluent system (e.g., 95:5 Hexane:Ethyl Acetate).
Application 2: Synthesis of N-Formamides
The N-formyl group is a key structural component in many pharmaceuticals, including anticancer and antiviral agents. BSF serves as an excellent reagent for introducing this functionality.[6]
Protocol 2: N-Formylation of a Primary Amine
-
Causality and Rationale: This protocol describes the conversion of a primary amine to its corresponding formamide. The reaction proceeds by nucleophilic attack of the amine onto the formyl carbon of BSF. This method is often preferred for its high efficiency and the fact that it avoids the use of more corrosive or unstable reagents like formic acid or acetic formic anhydride.[9][10]
Experimental Workflow:
Caption: Workflow for the N-formylation of an amine using BSF.
Quantitative Data & Materials (10 mmol scale):
| Reagent / Material | Molar Eq. | Amount | Purpose |
| Primary Amine (e.g., Aniline) | 1.0 | 0.93 g (10 mmol) | Substrate |
| This compound (BSF) | 1.1 | 2.08 g (11 mmol) | Formylating agent |
| Methanol | - | ~10 mL | Quenching agent for work-up |
Step-by-Step Methodology:
-
In a round-bottom flask, combine the amine (0.93 g, 10 mmol) with BSF (2.08 g, 11 mmol). The reaction can often be run neat (without solvent).
-
Heat the reaction mixture with stirring to 60-80 °C for 2-6 hours.
-
Monitor the reaction for the consumption of the starting amine by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Add methanol (~10 mL) to quench any unreacted BSF and to hydrolyze silyl byproducts, facilitating their removal.
-
Remove all volatile components under reduced pressure.
-
The resulting crude formamide can be purified by recrystallization from a suitable solvent or by silica gel column chromatography to yield the pure product.
Application 3: Reagent for Heterocyclic Synthesis
Heterocyclic scaffolds are the backbone of a vast number of modern pharmaceuticals.[11][12][13] BSF can be employed as a C1 building block and a condensation agent in the synthesis of important heterocyclic systems like triazines.[2]
Logical Relationship in Triazine Synthesis:
-
Causality and Rationale: In certain cyclocondensation reactions, BSF can react with compounds containing multiple nucleophilic sites, such as isocyanates. In these cases, BSF acts as both a formyl source and a dehydrating/silylating agent to facilitate ring closure, leading to the formation of stable heterocyclic structures.
Caption: Conceptual role of BSF in the synthesis of triazine derivatives.
PART 3: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. BSF requires careful handling.
-
Hazards: BSF is a flammable liquid and vapor.[14][15] It is highly sensitive to moisture and will readily hydrolyze.
-
Handling: Always handle BSF in a well-ventilated fume hood. Use an inert atmosphere (nitrogen or argon) for all transfers and reactions to prevent degradation. Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.[14]
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from heat and ignition sources.[14]
References
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This compound | C7H19NOSi2 | CID 84952. PubChem, National Center for Biotechnology Information. [Link]
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Techniques for Silylation. Gelest, Inc. via ResearchGate. [Link]
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This compound. Global Substance Registration System (GSRS). [Link]
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Organic Syntheses Procedure: (E)-1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene. Organic Syntheses. [Link]
-
Formylation of Amines with Chloral and Reduction of the N-Formyl Derivatives with Lithium Aluminum Hydride. Journal of the American Chemical Society. [Link]
- Silylating Agents Brochure. Fluka (now part of Honeywell).
-
Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry. [Link]
-
Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. [Link]
-
Efficient synthesis of novel N-substituted 2-carboxy-4-quinolones via lithium bis(trimethylsilyl)amide (LiHMDS)-induced in situ cyclocondensation reaction. ResearchGate. [Link]
-
The Use of Bis(trimethylsilyl)acetamide and Bis(trimethylsilyl)urea for Protection and as Control Reagents in Synthesis. ResearchGate. [Link]
-
The Chemistry of Three-coordinate Bis(trimethylsilyl)amido Complexes of the First-Row Transition Metals And Designing. eScholarship, University of California. [Link]
-
Optimization of silylation using N-methyl- N-(trimethylsilyl)-trifluoroacetamide, N, O-bis-(trimethylsilyl)-trifluoroacetamide and N-( tert-butyldimethylsilyl)- N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17α-ethinylestradiol by gas chromatography–mass spectrometry. ResearchGate. [Link]
-
N-(2,4,6-Trimethylphenyl)formamide. National Center for Biotechnology Information. [Link]
- Method for synthesizing N,O-bis(trimethylsilyl)acetamide with a two-component catalyst.
-
Bis(trimethylsilyl)acetamide in the silylation of lipolysis products for gas-liquid chromatography. PubMed. [Link]
-
Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]
-
Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. [Link]
-
Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Semantic Scholar. [Link]
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
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N-(Trimethylsilyl)formamide | C4H11NOSi | CID 13159475. PubChem, National Center for Biotechnology Information. [Link]
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Formylation Reaction of Amines Using N-Formylcarbazole. ResearchGate. [Link]
-
Beyond a solvent: triple roles of dimethylformamide in organic chemistry. National Center for Biotechnology Information. [Link]
-
Formylation of Amines. National Center for Biotechnology Information. [Link]
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Bis(trimethylsily1) acetamide in the silylation of lipolysis products for gas-liquid chromatography. ResearchGate. [Link]
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N,N-Bis(trimethylsilyl)formamide as a reagent for N-formyl N,N-acetals synthesis
Topic: N,N-Bis(trimethylsilyl)formamide as a Reagent for N-Formyl N,N-Acetal Synthesis
Introduction: Unveiling the Potential of this compound (BSF)
In the landscape of modern organic synthesis, the quest for efficient and selective reagents is paramount. This compound (BSF), a versatile silylated amide, has emerged as a reagent of significant interest. Unlike its more common counterpart, N,O-Bis(trimethylsilyl)acetamide (BSA), which exists predominantly in the imidate form, BSF primarily adopts the amide structure with both trimethylsilyl groups attached to the nitrogen atom.[1] This unique structural feature underpins its distinct reactivity, positioning it as a potent nucleophilic formamide source and a valuable tool for the introduction of the formyl group under mild conditions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of BSF for the synthesis of N-formyl N,N-acetals. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and offer insights into the practical aspects of employing BSF in the laboratory.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties and handling requirements is the bedrock of safe and successful experimentation.
Table 1: Physicochemical Properties of this compound [1][2][3][4]
| Property | Value |
| CAS Number | 15500-60-4 |
| Molecular Formula | C₇H₁₉NOSi₂ |
| Molecular Weight | 189.40 g/mol |
| Appearance | Colorless to slight yellow liquid or solid |
| Boiling Point | 158 °C |
| Melting Point | 158 °C |
| Density | 0.885 g/mL at 20 °C |
| Flash Point | 37 °C |
| Solubility | Soluble in benzene, CCl₄, CH₂Cl₂, CHCl₃ |
Safety Precautions:
This compound is a flammable liquid and vapor.[2][5] It is crucial to handle this reagent in a well-ventilated fume hood, away from heat, sparks, and open flames.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water.[5] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[5]
The Advantage of BSF in N-Formylation Chemistry
The formylation of amines is a fundamental transformation in organic synthesis, with formamides serving as crucial intermediates in the production of pharmaceuticals and other fine chemicals.[6] While numerous methods exist for N-formylation, many suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, or the generation of undesirable byproducts.[7] BSF offers a compelling alternative due to its ability to act as a mild and efficient formylating agent. Its silylated nature often facilitates reactions under neutral conditions and simplifies workup procedures, as the primary byproduct is the volatile hexamethyldisiloxane.
Mechanism of N-Formyl N,N-Acetal Synthesis
The synthesis of N-formyl N,N-acetals using BSF is predicated on its nucleophilic character. While specific mechanistic studies on the reaction of BSF with imines to form N-formyl N,N-acetals are not extensively detailed in the reviewed literature, a plausible mechanism can be proposed based on its known reactivity with carbonyl compounds and other electrophiles.
The reaction is thought to proceed via the nucleophilic attack of the nitrogen atom of BSF on the electrophilic carbon of an imine or a related precursor. This initial addition is likely followed by a rearrangement and elimination of a trimethylsilyl group to afford the stable N-formyl N,N-acetal.
Caption: Proposed Mechanistic Pathway for N-Formyl N,N-Acetal Synthesis.
Experimental Protocols
General Protocol for the Synthesis of N-Formyl N,N-Acetals (Hypothetical)
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the imine (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene).
-
Reagent Addition: To the stirred solution, add this compound (1.1-1.5 equiv) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating may be required to drive the reaction to completion.
-
Workup: Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Table 2: Hypothetical Reaction Parameters for Optimization
| Parameter | Recommended Range/Conditions | Rationale |
| Solvent | Anhydrous DCM, MeCN, Toluene | Should be inert to reactants and facilitate dissolution. |
| Temperature | Room Temperature to 80 °C | To balance reaction rate with potential side reactions. |
| Stoichiometry | 1.1 - 1.5 equivalents of BSF | A slight excess of BSF may be required to ensure complete conversion of the imine. |
| Catalyst | Lewis acids (e.g., TMSOTf) | May be necessary to activate the imine towards nucleophilic attack. |
Note: The development of a robust protocol will require careful optimization of these parameters for each specific substrate.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | - Insufficient reaction time or temperature.- Low reactivity of the imine substrate. | - Increase reaction time and/or temperature.- Consider the addition of a Lewis acid catalyst to activate the imine. |
| Formation of side products | - Decomposition of starting materials or products.- Competing reaction pathways. | - Optimize reaction temperature and time.- Screen different solvents. |
| Difficult purification | - Co-elution of product with starting materials or byproducts. | - Optimize the eluent system for column chromatography.- Consider alternative purification techniques such as crystallization or distillation. |
Conclusion
This compound is a promising reagent for the synthesis of N-formyl N,N-acetals, offering a potentially mild and efficient alternative to traditional formylation methods. While specific protocols for this transformation are still emerging in the literature, the foundational knowledge of BSF's reactivity provides a solid starting point for methods development. The protocols and insights provided in this application note are intended to empower researchers to explore the synthetic utility of BSF and to develop novel and efficient pathways to valuable N-formylated compounds.
References
-
This compound | C7H19NOSi2 | CID 84952. PubChem. [Link]
-
Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis. (2018-10-04). [Link]
-
Synthesis of n-formylation of amines using various ion exchanged forms of zeolite-a as catalysts. MedCrave online. (2017-09-12). [Link]
-
A New, Simple Procedure for the Synthesis of Formyl Amides. ResearchGate. (2006-01-01). [Link]
-
Copper‐Catalyzed Formylation of Amines by using Methanol as the C1 Source. ResearchGate. (2018-01-01). [Link]
-
Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. ResearchGate. (2020-01-01). [Link]
-
N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Jetir.Org. [Link]
-
Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. (2021-08-11). [Link]
-
Silicon compounds as stoichiometric coupling reagents for direct amidation. Organic & Biomolecular Chemistry (RSC Publishing). (2021-07-22). [Link]
-
Catalytic Methods for Imine Synthesis. Semantic Scholar. (2013-09-01). [Link]
-
Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. PMC - NIH. (2021-07-27). [Link]
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. (1999-01-01). [Link]
-
Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. (2005-08-05). [Link]
-
This compound | C7H19NOSi2 | CID 84952. PubChem. [Link]
-
N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. ResearchGate. (2020-01-01). [Link]
-
Formylation of Amines. PMC - NIH. (2014-05-23). [Link]
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- 4. pure.tue.nl [pure.tue.nl]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with N,N-Bis(trimethylsilyl)formamide (BSF)
Welcome to the technical support center for N,N-Bis(trimethylsilyl)formamide (BSF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reactions involving this versatile reagent. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties, handling, and primary applications of this compound.
Q1: What is this compound (BSF) and what are its primary applications?
A1: this compound, also known as Bis(trimethylsilyl)formamide, is an organosilicon compound with the chemical formula C7H19NOSi2.[1] It serves as a powerful silylating agent and a source of nucleophilic formamide. Its primary applications in organic synthesis include:
-
Silylation: BSF is used to introduce trimethylsilyl (TMS) groups to protect active hydrogens on alcohols, phenols, and carboxylic acids. This is particularly useful in multi-step syntheses to prevent unwanted side reactions.
-
Formation of Silyl Enol Ethers: It can react with enolizable ketones and other carbonyl compounds to produce silyl enol ethers, which are key intermediates for carbon-carbon bond formation.[2][3]
-
Formylation and Heterocycle Synthesis: BSF can act as a formylating agent.[2] When treated with organolithium nucleophiles, it can form N-silylaldimines, which are precursors for the synthesis of various heterocycles.[2][3]
Q2: What are the key safety and handling precautions for BSF?
A2: BSF is a reactive and moisture-sensitive compound that requires careful handling.[4] Key safety precautions include:
-
Moisture Sensitivity: BSF reacts with water, which can lead to decomposition and loss of reactivity.[4] Always handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.[5]
-
Flammability: BSF is a flammable liquid and vapor.[1] Keep it away from open flames, sparks, and other sources of ignition.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8] Work in a well-ventilated area or under a chemical fume hood.[4]
-
Storage: Store BSF in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials like acids and strong oxidizing agents.[4][8]
Q3: How does BSF compare to other common silylating agents like BSA and BSTFA?
A3: BSF, N,O-Bis(trimethylsilyl)acetamide (BSA), and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are all potent silylating agents, but they have distinct characteristics:
-
Reactivity: BSA and BSTFA are generally considered more powerful silylating agents than BSF.[9] The trifluoroacetyl group in BSTFA makes it particularly volatile and its byproducts are less likely to interfere with chromatographic analysis.[9]
-
Byproducts: The byproducts of silylation with BSF are N-(trimethylsilyl)formamide, which is less volatile than the byproducts of BSA (N-trimethylsilylacetamide) and BSTFA (N-trimethylsilyltrifluoroacetamide).[3] This can be a consideration during workup and purification.
-
Applications: While all three can be used for general silylation, BSF's utility as a formylating agent and in heterocycle synthesis provides it with unique applications.[2]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during reactions with BSF.
Issue 1: Incomplete or Slow Reaction
An incomplete or sluggish reaction is a frequent challenge. The following workflow can help diagnose and resolve the issue.
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Analysis and Solutions:
-
Reagent Quality and Stoichiometry:
-
Purity: BSF can degrade upon exposure to moisture. Use a fresh bottle or distill the reagent before use.
-
Stoichiometry: For silylation, a slight excess (1.1 to 1.5 equivalents) of BSF is typically recommended.[5] For less reactive substrates, a larger excess may be necessary.
-
-
Moisture Contamination:
-
Root Cause: Water will readily react with BSF, consuming the reagent and halting the desired reaction.[4]
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, and maintain a positive pressure of an inert gas like nitrogen or argon throughout the experiment.
-
-
Reaction Conditions:
-
Temperature: While many silylations with related reagents proceed at room temperature, heating the reaction mixture to 50-80°C can significantly increase the reaction rate, especially for sterically hindered substrates.
-
Catalyst: For particularly difficult silylations, the addition of a catalytic amount of trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.[10]
-
Solvent Choice: The choice of solvent can have a significant impact on reaction rate and outcome. Aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are common choices. For certain substrates, coordinating solvents like pyridine can accelerate the reaction.[11][12]
-
Issue 2: Formation of Side Products and Artifacts
The appearance of unexpected peaks in your analytical data (e.g., GC-MS, NMR) can be due to side reactions or artifacts from the derivatization process itself.
Decision Tree for Addressing Side Product Formation
Caption: Decision tree for addressing side product formation.
Common Side Products and Their Mitigation:
-
Hydrolysis Products: The most common side product is the desilylated starting material, resulting from the presence of water during the reaction or workup.
-
Solution: Rigorously adhere to anhydrous techniques as described in the previous section.
-
-
Multiple Silylations: For molecules with multiple reactive sites, over-silylation can occur.
-
Solution: Carefully control the stoichiometry of BSF. A stepwise addition of the silylating agent may also provide better control.
-
-
Solvent-Related Artifacts: Certain solvents can participate in side reactions. For example, DMF can sometimes be a source of formylation or other byproducts under specific conditions.[13]
-
Solution: If solvent-related artifacts are suspected, switch to a more inert solvent such as toluene or hexane.
-
-
Thermal Decomposition: Sensitive substrates may degrade at elevated temperatures.
-
Solution: Monitor the reaction at a lower temperature for a longer duration.
-
Issue 3: Difficulties in Product Purification
The removal of excess BSF and its byproducts can sometimes be challenging due to their physical properties.
-
Problem: Excess BSF and the N-(trimethylsilyl)formamide byproduct can be difficult to remove completely by simple evaporation due to their relatively high boiling points.
-
Solutions:
-
Aqueous Workup (for stable products): If your silylated product is stable to hydrolysis, a mild aqueous workup can be employed. Quenching the reaction with a saturated solution of sodium bicarbonate can help to hydrolyze the excess silylating agent. This is followed by extraction with an organic solvent.
-
Chromatography: For sensitive compounds, direct purification by column chromatography on silica gel is often the best approach. The less polar nature of the silylated product usually allows for easy separation from the more polar byproducts.
-
Distillation/Sublimation: For volatile products, distillation or sublimation under reduced pressure can be an effective purification method.
-
Experimental Protocols
General Protocol for Silylation of an Alcohol using BSF
This protocol provides a general guideline for the trimethylsilylation of a primary or secondary alcohol.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of nitrogen or argon.
-
Reagent Addition: Allow the flask to cool to room temperature. To the flask, add the alcohol (1.0 eq.) and dissolve it in an anhydrous solvent (e.g., THF, acetonitrile, or DMF; approximately 0.1-0.5 M concentration).
-
BSF Addition: Via syringe, add this compound (1.2 eq.) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is slow, gently heat the mixture to 50-70°C.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and volatile byproducts under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Table 1: Recommended Reaction Parameters for Silylation
| Parameter | Recommended Range/Value | Rationale |
| BSF Stoichiometry | 1.1 - 1.5 equivalents | Ensures complete conversion without excessive waste. |
| Solvent | Anhydrous THF, DMF, ACN, Pyridine | Aprotic solvents prevent reaction with the silylating agent. |
| Temperature | 25°C - 80°C | Higher temperatures accelerate reactions with sterically hindered substrates. |
| Catalyst (Optional) | 1-5 mol% TMCS | Increases the electrophilicity of the silicon atom, enhancing reactivity.[10] |
References
-
Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Retrieved from[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of NaHMDS in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N,O-Bis(trimethylsilyl)acetamide. Cole-Parmer. Retrieved from [Link]
-
Vargas-Muñoz, E., & Gomez-Cervantes, J. A. (2024). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Forensic Sciences. Retrieved from [Link]
-
Little, J. L. (2003). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. ResearchGate. Retrieved from [Link]
-
Shareef, A., et al. (2006). Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,O-Bis(trimethylsilyl) acetamide. Carl ROTH. Retrieved from [Link]
-
Shareef, A., et al. (2006). Optimization of silylation using N-methyl- N-(trimethylsilyl)-trifluoroacetamide, N, O-bis-(trimethylsilyl)-trifluoroacetamide and N-( tert-butyldimethylsilyl)- N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17α-ethinylestradiol by gas chromatography–mass spectrometry. ResearchGate. Retrieved from [Link]
-
Global Substance Registration System. This compound. gsrs. Retrieved from [Link]
-
Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Techniques for Silylation. ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). Cas 15500-60-4,this compound. LookChem. Retrieved from [Link]
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Chemical Information System. (n.d.). This compound. chem.sis.nlm.nih.gov. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Schänzer, W. (1997). Recent advances in doping analysis (4). Sport und Buch Strauß, Köln. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl-. Organic Syntheses. Retrieved from [Link]
-
Gavenonis, J. (2010). The Chemistry of Three-coordinate Bis(trimethylsilyl)amido Complexes of the First-Row Transition Metals And Designing. eScholarship. Retrieved from [Link]
-
Muat, F., & Evano, G. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H19NOSi2). PubChemLite. Retrieved from [Link]
-
Heaney, H. (1993). The Use of Bis(trimethylsilyl)acetamide and Bis(trimethylsilyl)urea for Protection and as Control Reagents in Synthesis. ChemInform. Retrieved from [Link]
-
Van Vliet, K., & Larivee, A. (2017). Formylation of Amines. Molecules. Retrieved from [Link]
-
Organic Syntheses. (n.d.). bis(trimethylsilyl) peroxide (btmspo). Organic Syntheses. Retrieved from [Link]
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- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
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- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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how to improve yield in reactions involving N,N-Bis(trimethylsilyl)formamide
Welcome to the technical support center for N,N-Bis(trimethylsilyl)formamide (BSF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of BSF in chemical synthesis. Our goal is to empower you to optimize your reactions, improve yields, and overcome common challenges encountered during your experiments.
Introduction to this compound (BSF)
This compound (BSF), with the chemical formula C7H19NOSi2, is a versatile organosilicon reagent.[1][2] While not as commonly used as its counterparts N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), BSF offers unique reactivity profiles for specific applications. It primarily serves as a silylating agent for the protection of active hydrogen-containing functional groups and as a formylating agent.[3] Understanding its properties and reaction mechanisms is key to successfully employing it in your synthetic strategies.
Core Applications of BSF
-
Silylation of Alcohols and Carbonyl Compounds: BSF is effective in converting alcohols to their corresponding trimethylsilyl (TMS) ethers, a crucial protecting group strategy in multi-step synthesis.[3] It is particularly useful for the O-silylation of enolizable ketones and aldehydes to form silyl enol ethers, which are important intermediates for carbon-carbon bond formation.[3][4]
-
Formylation Reactions: BSF can act as an N-formylating reagent for amines and is also used in condensation reactions with aldehydes and ketones.[3][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using BSF over other silylating agents like BSA or BSTFA?
A1: While BSA and BSTFA are generally more powerful silylating agents, BSF can be advantageous in specific contexts.[6] Its reactivity is moderate, which can sometimes offer better selectivity in complex molecules with multiple reactive sites. Additionally, its byproducts, N-(trimethylsilyl)formamide and hexamethyldisiloxane, have different volatility and solubility profiles compared to the byproducts of BSA or BSTFA, which might simplify purification in certain cases.
Q2: What are the main byproducts of a reaction involving BSF, and how do they impact the reaction?
A2: The primary byproducts depend on the reaction type. In a typical silylation of an alcohol (ROH), the reaction proceeds as follows:
2 ROH + (Me3Si)2NCHO -> 2 ROSiMe3 + H2NCHO
However, a more common pathway involves the transfer of one TMS group, yielding the silylated substrate and N-(trimethylsilyl)formamide. This can further react or be present in the final mixture. Hexamethyldisiloxane ((Me3Si)2O) can also form, especially in the presence of trace moisture. These byproducts are generally volatile but may require specific purification strategies for complete removal.
Q3: How should I store and handle BSF?
A3: Like most silylating agents, BSF is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. All glassware and solvents used in reactions with BSF should be scrupulously dried to prevent hydrolysis of the reagent, which would lead to reduced yield and formation of hexamethyldisiloxane.
Q4: Can BSF be used to silylate sterically hindered alcohols?
A4: BSF is a silylating agent of moderate reactivity. For sterically hindered alcohols (secondary or tertiary), BSF alone may result in slow reaction rates and low yields. In such cases, the use of a more powerful silylating agent like BSTFA or the addition of a catalyst such as trimethylchlorosilane (TMCS) is often recommended to increase the reactivity of the silylating mixture.[6]
Troubleshooting Guide
This section addresses common problems encountered when using BSF and provides systematic solutions to improve your reaction outcomes.
Problem 1: Low or No Silylation Yield
Low yields are a common frustration in silylation reactions. The following decision tree provides a logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low reaction yield.
In-depth Explanation:
-
Reagent and Solvent Quality: Moisture is the primary antagonist in silylation chemistry. Water will readily hydrolyze BSF and the resulting silyl ether product.
-
Action: Ensure all solvents are anhydrous. Use freshly opened bottles of BSF or re-distill if necessary. All glassware should be oven or flame-dried before use. Perform the reaction under an inert atmosphere (N2 or Ar).
-
-
Reaction Conditions: Silylation with BSF can be sluggish for less reactive substrates.
-
Action: If the reaction is slow at room temperature, consider gently heating to 40-60 °C. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Using a slight excess of BSF (1.1-1.2 equivalents per hydroxyl group) can help drive the reaction to completion.
-
-
Substrate Reactivity: Steric hindrance around the active hydrogen will significantly slow down the rate of silylation.
-
Action: For hindered secondary or tertiary alcohols, catalysis is often necessary. The addition of a catalytic amount of trimethylchlorosilane (TMCS) can significantly accelerate the reaction. If the reaction still does not proceed, a more potent silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required.[6]
-
Problem 2: Formation of Side Products and Impurities
The appearance of unexpected spots on a TLC plate or peaks in a GC-MS chromatogram can complicate purification and reduce the yield of the desired product.
Common Side Products and Their Mitigation:
| Side Product/Impurity | Chemical Structure | Cause | Mitigation Strategy |
| Hexamethyldisiloxane (HMDSO) | (CH₃)₃Si-O-Si(CH₃)₃ | Hydrolysis of BSF or the silyl ether product by trace amounts of water. | Rigorously exclude moisture from the reaction. Use anhydrous solvents and oven-dried glassware. |
| N-(trimethylsilyl)formamide | (CH₃)₃Si-NH-CHO | Stoichiometric byproduct of the silylation reaction.[3] | This is an expected byproduct. It is relatively polar and can often be removed during aqueous workup or by column chromatography. |
| Unreacted Starting Material | R-OH | Incomplete reaction due to insufficient reactivity, time, or temperature. | Refer to the troubleshooting guide for low yield. Consider increasing reaction time, temperature, or using a catalyst. |
Problem 3: Difficulty in Product Purification
Purifying silylated compounds can be challenging due to the lability of the TMS group and the physical properties of the byproducts.
Q: My silyl ether is decomposing on the silica gel column. What should I do?
A: Standard silica gel is slightly acidic and can cleave the TMS ether, especially for more sensitive substrates.
-
Solution 1: Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine in your eluent system. This will neutralize the acidic sites on the silica surface.
-
Solution 2: Use an Alternative Stationary Phase: Consider using neutral or basic alumina for your chromatography.
-
Solution 3: Non-Chromatographic Purification: If the product is a non-volatile oil or solid, distillation under high vacuum or recrystallization can be effective methods to avoid decomposition on silica.
Q: How do I effectively remove the N-(trimethylsilyl)formamide byproduct?
A: N-(trimethylsilyl)formamide has a molecular weight of 117.22 g/mol and is a relatively polar compound.[7]
-
Aqueous Workup: This byproduct has some water solubility and can be partially removed by washing the organic layer with water or brine. However, be cautious as this step can also risk hydrolyzing your desired silyl ether if it is labile.
-
Column Chromatography: Due to its polarity, N-(trimethylsilyl)formamide typically has a lower Rf value than the desired silyl ether product on silica gel and can be separated by careful column chromatography.
-
Vacuum Removal: While its exact boiling point is not well-documented, it is a relatively small molecule and can often be removed under high vacuum, especially if the desired product is non-volatile. Co-evaporation with a high-boiling non-polar solvent like toluene can sometimes aid in its removal.[8]
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Primary Alcohol (e.g., Benzyl Alcohol) using BSF
This protocol provides a general guideline. Optimization may be required for different substrates.
Materials:
-
Benzyl alcohol
-
This compound (BSF)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add benzyl alcohol (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Dissolve the alcohol in anhydrous DCM (to make a 0.1 to 0.5 M solution).
-
Reagent Addition: Add this compound (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours for a reactive primary alcohol. If the reaction is sluggish, gentle heating (40 °C) can be applied.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and any volatile byproducts.
-
Purification: The crude product can be purified by flash column chromatography on deactivated silica gel (using 0.5% triethylamine in a hexane/ethyl acetate eluent system) or by vacuum distillation if the product is thermally stable and volatile.
Protocol 2: Synthesis of a Silyl Enol Ether from a Ketone (e.g., Cyclohexanone) using BSF
This reaction highlights the utility of BSF for creating silyl enol ethers from enolizable carbonyl compounds.[3]
Sources
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- 5. Condensation of this compound with aldehydes: a general method for the synthesis of 1-formamido-1-trimethylsilyloxyalkanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-(Trimethylsilyl)formamide | C4H11NOSi | CID 13159475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
N,N-Bis(trimethylsilyl)formamide stability and proper storage conditions
Welcome to the technical support resource for N,N-Bis(trimethylsilyl)formamide (BSF). This guide is designed for researchers, scientists, and drug development professionals who utilize this potent silylating agent in their work. Here, you will find in-depth information on the stability, proper storage, and troubleshooting of common issues encountered during its application, particularly in derivatization for gas chromatography-mass spectrometry (GC-MS). Our goal is to provide not just procedures, but a deeper understanding of the chemical principles governing the use of BSF to ensure the integrity and success of your experiments.
Structure of This Guide
This document is structured as a dynamic technical support center, moving from foundational knowledge to practical troubleshooting.
-
Core Concepts & Stability: Understanding the inherent chemical nature of BSF.
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Proper Storage & Handling Protocols: Self-validating steps to maintain reagent integrity.
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Frequently Asked Questions (FAQs): Quick answers to common queries.
-
Troubleshooting Guide: A systematic approach to diagnosing and solving experimental issues.
-
Methodology: Derivatization Protocol: A detailed, step-by-step experimental workflow.
-
References: A curated list of authoritative sources.
Core Concepts: The Chemical Stability of BSF
This compound (BSF), with the chemical formula C₇H₁₉NOSi₂, is a powerful silylating agent used to increase the volatility and thermal stability of polar compounds for analysis.[1] Its reactivity, however, is intrinsically linked to its primary vulnerability: hydrolysis .
The core of BSF's instability lies in the high sensitivity of the Nitrogen-Silicon (N-Si) bond to moisture.[2] When exposed to even trace amounts of water, BSF undergoes rapid degradation. This process not only consumes the active reagent but also introduces contaminants into your sample that can interfere with analysis.
Mechanism of Hydrolysis:
The hydrolysis of BSF proceeds in a multi-step fashion. Initially, a water molecule attacks one of the silicon atoms, leading to the cleavage of an N-Si bond. This forms trimethylsilanol (TMS-OH) and N-trimethylsilylformamide. The N-trimethylsilylformamide is also moisture-sensitive and can be further hydrolyzed. The highly reactive trimethylsilanol readily condenses with itself to form the thermodynamically stable and volatile byproduct, hexamethyldisiloxane (HMDSO) , regenerating a molecule of water to continue the degradation cycle.[3][4]
The ultimate, stable degradation products are Formamide and Hexamethyldisiloxane .
Understanding this pathway is critical for troubleshooting. The presence of a large HMDSO peak in a GC-MS chromatogram of a derivatized sample can be a key indicator that the BSF reagent has been compromised by moisture.
Proper Storage & Handling Protocols
To ensure the long-term stability and efficacy of BSF, a strict storage and handling protocol is mandatory. The objective is to create a self-validating system where the integrity of the reagent is maintained by preventing its exposure to atmospheric moisture.
| Parameter | Condition | Rationale (Causality) |
| Temperature | 2-8 °C (Refrigerated) | Reduces the kinetic rate of any potential degradation reactions. While BSF is a liquid at room temperature, refrigeration is the standard for long-term stability of reactive reagents. |
| Atmosphere | Under Inert Gas (Nitrogen or Argon) | Displaces atmospheric air, which contains moisture.[5] Using a heavier-than-air gas like Argon can provide a more robust protective blanket. |
| Container | Original Manufacturer's Vial with Septum Cap | These containers are designed and tested for compatibility and feature high-quality septa to minimize moisture ingress upon puncture. |
| Location | Dry, Well-Ventilated Area | Storing in a dry environment provides a secondary barrier against moisture. Proper ventilation is a standard safety precaution for flammable liquids.[6] |
| Light Exposure | Store in the Dark (e.g., in its original box) | While hydrolysis is the primary concern, prolonged exposure to UV light can potentially initiate other degradation pathways in organic reagents. |
Step-by-Step Handling Procedure:
-
Equilibration: Before opening, allow the vial to warm to ambient laboratory temperature. This prevents condensation of atmospheric moisture on the cold surfaces of the vial and septum upon opening.[5]
-
Inert Gas Blanket: Use a Schlenk line or a similar setup to create a positive pressure of dry nitrogen or argon over the septum before withdrawal.
-
Syringe Technique: Use a clean, dry syringe with a sharp needle. Puncture the septum carefully to minimize damage.
-
Withdrawal: Withdraw the required amount of BSF. The positive inert gas pressure will automatically replace the withdrawn liquid volume, preventing air from entering.
-
Storage After Use: Ensure the plunger cap or an appropriate seal is placed back over the septum for long-term storage.[7] Store the vial upright in the refrigerator.
Frequently Asked Questions (FAQs)
Q1: My BSF reagent has turned slightly yellow. Is it still usable? A slight yellowing may not necessarily indicate complete degradation, but it is a sign of potential impurity formation. It is highly recommended to test the reagent on a known standard before using it for critical samples. If you observe poor derivatization efficiency or extraneous peaks in your chromatogram, the reagent should be discarded.
Q2: What is the typical shelf life of BSF? If stored unopened under the recommended conditions (refrigerated, under inert gas), BSF can be stable for several years. However, once the septum has been punctured, its shelf life decreases significantly. It is best practice to use smaller-volume vials to ensure the reagent is consumed within a few months of first use.
Q3: Can I use BSF with samples dissolved in protic solvents like methanol or water? No. Protic solvents will react immediately and preferentially with BSF, consuming the reagent and preventing the derivatization of your analyte.[2] Samples must be completely dry before adding the silylating agent. Common drying techniques include evaporation under a stream of nitrogen or lyophilization.
Q4: Is BSF the same as BSA or BSTFA? No. While all are silylating agents that introduce a trimethylsilyl (TMS) group, they have different chemical structures and leaving groups.
-
BSF: this compound
-
BSA: N,O-Bis(trimethylsilyl)acetamide[8]
-
BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide[9] BSTFA is generally considered a stronger silylating agent than BSA due to the electron-withdrawing trifluoroacetyl group, which makes the leaving group more stable. The choice of reagent can depend on the specific analytes and potential for artifact formation.[10]
Troubleshooting Guide
Encountering issues during derivatization is common. This guide provides a logical workflow for diagnosing and resolving problems.
Issue 1: Incomplete Derivatization (Low Analyte Signal, Original Compound Still Present)
-
Causality: The silylation reaction has not gone to completion. This is one of the most common issues and is often caused by insufficient reagent, suboptimal reaction conditions, or the presence of moisture.
-
Troubleshooting Steps:
-
Verify Sample Dryness: Ensure the sample is completely anhydrous before adding BSF. Lyophilize or evaporate the sample to dryness under a stream of dry nitrogen.
-
Optimize Reaction Conditions: Increase the reaction temperature (typically 60-80°C) or extend the reaction time (from 30 minutes up to several hours).
-
Increase Reagent Stoichiometry: Ensure a sufficient molar excess of BSF is used relative to the active hydrogens in the sample.
-
Consider a Catalyst: For sterically hindered or less reactive functional groups, the addition of a catalyst like trimethylchlorosilane (TMCS) at 1-10% (v/v) can significantly enhance the reactivity of the silylating agent.
-
Issue 2: Peak Tailing for Derivatized Analyte
-
Causality: Even fully derivatized compounds can exhibit poor peak shape if they interact with active sites (e.g., free silanol groups) within the GC system.
-
Troubleshooting Steps:
-
Check the Inlet Liner: The glass inlet liner is a common source of activity. Replace it with a new, deactivated liner.
-
Column Maintenance: If the column is old, active sites may have developed at the inlet end. Trim 10-20 cm from the front of the column.
-
System Check: Ensure all ferrules and connections are sound and that no contamination is present in the system.
-
Issue 3: Presence of Extraneous Peaks (Artifacts)
-
Causality: Unexpected peaks can arise from reagent degradation (HMDSO), side reactions with the sample matrix, or reactions with contaminants. Silylating agents can sometimes react with common solvents or other sample components to form by-products.[8]
-
Troubleshooting Steps:
-
Run a Reagent Blank: Inject a sample containing only the solvent and BSF (and catalyst, if used). This will help identify peaks originating from the reagent itself, such as HMDSO or other impurities.
-
Identify Artifacts: Use mass spectrometry to identify the unexpected peaks. A common artifact is the peak for HMDSO (m/z 147 is a characteristic ion). Its presence indicates moisture contamination.
-
Switch Reagents: Some analytes are prone to forming artifacts with specific silylating agents. If persistent artifacts are observed with BSF, consider switching to an alternative like BSTFA, which may offer a cleaner reaction profile for certain compound classes.
-
Methodology: General Protocol for Derivatization of Hydroxyl-Containing Compounds (e.g., Steroids)
This protocol provides a robust starting point for the derivatization of compounds containing hydroxyl groups, such as steroids or phenols, for GC-MS analysis. Conditions should be optimized for specific analytes.
Materials:
-
This compound (BSF)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Trimethylchlorosilane (TMCS) (optional, as catalyst)
-
Analyte standard or dried sample extract
-
Heating block or oven set to 70°C
-
GC vials (2 mL) with crimp caps and septa
Protocol Steps:
-
Sample Preparation:
-
Ensure the sample is completely dry. For liquid samples, evaporate the solvent under a gentle stream of dry nitrogen in a GC vial. For solid samples, weigh approximately 0.1-1.0 mg into the vial.
-
-
Reagent Preparation:
-
Prepare the derivatization reagent mixture in a separate vial. A common mixture is BSF and Pyridine (1:1, v/v) . If a catalyst is needed for difficult-to-silylate groups, use BSF:Pyridine:TMCS (10:10:1, v/v/v) .
-
Scientist's Note: Pyridine acts as a solvent and an acid scavenger, helping to drive the reaction to completion.
-
-
Derivatization Reaction:
-
Add 100 µL of the prepared derivatization reagent mixture to the dried sample in the GC vial.
-
Immediately cap the vial tightly and vortex for 10-15 seconds to ensure the sample is fully dissolved.
-
Place the vial in a heating block or oven at 70°C for 60 minutes .
-
-
Analysis:
-
After incubation, remove the vial and allow it to cool to room temperature. Do not open the vial.
-
The sample is now ready for injection into the GC-MS system. An injection volume of 1 µL is typical.
-
References
-
Little, J.L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (URL: [Link])
-
Pinu, F. R., & Villas-Boas, S. G. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1. (URL: [Link])
- Jiangsu Hongda New Material Co Ltd. (2011). Preparation method of hexamethyl disiloxane. CN101362777B. (URL: )
-
IDC Technologies. (n.d.). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). (URL: [Link])
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. (URL: [Link])
-
Sommer, L. H., et al. (1948). Reactions of Trimethylsilyl Sulfate. Journal of the American Chemical Society, 70(8), 2872–2874. (URL: [Link])
-
ResearchGate. (n.d.). Study on the derivatization process using N-O-bis-(trimethylsilyl)-trifluoroacetamide... (URL: [Link])
-
Gelest. (n.d.). General Silylation Procedures. (URL: [Link])
-
Kosjek, T., et al. (2023). Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty. Science of The Total Environment, 896, 165669. (URL: [Link])
-
Beilstein Journal of Organic Chemistry. (2014). Concise total synthesis of two marine natural nucleosides: trachycladines A and B. (URL: [Link])
-
Little, J.L. (2017). (PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. ResearchGate. (URL: [Link])
-
Leah4sci. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. (URL: [Link])
-
Global Substance Registration System. This compound. (URL: [Link])
-
Journal of the Chemical Society, Perkin Transactions 1. (1984). Synthesis and reactions of N,N-bis[1-(trimethylsiloxy)alkyl]-formamides... (URL: [Link])
-
ResearchGate. (2017). (PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. (URL: [Link])
-
PubChem. This compound. (URL: [Link])
-
U.S. EPA. Formamide, N,N-bis(trimethylsilyl)-. (URL: [Link])
-
Cheméo. Chemical Properties of Bis-N,N-(trimethylsilyl)formamide (CAS 15500-60-4). (URL: [Link])
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. (URL: [Link])
-
National Institutes of Health. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. (URL: [Link])
-
National Institutes of Health. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. (URL: [Link])
Sources
- 1. This compound | C7H19NOSi2 | CID 84952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 6. Bis-N,N-(trimethylsilyl)formamide (CAS 15500-60-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N,N-Bis(trimethylsilyl)formamide (BSF) Derivatization
Welcome to the technical support center for N,N-Bis(trimethylsilyl)formamide (BSF) derivatization. As Senior Application Scientists, we have compiled this guide based on extensive laboratory experience and established chemical principles to help you navigate and resolve common challenges encountered during your analytical workflows. This resource is designed for researchers, scientists, and drug development professionals who utilize silylation to enhance the volatility and thermal stability of analytes for gas chromatography (GC) analysis.
Troubleshooting Guide: Incomplete Derivatization
This section addresses the most common and frustrating issue in silylation: incomplete reactions. An incomplete reaction manifests as low analyte response, the appearance of multiple peaks for a single compound, or significant peak tailing in your chromatogram.
Q1: My chromatogram shows multiple peaks for a single analyte after derivatization with BSF. What is happening?
The presence of multiple, related peaks is a classic indicator of incomplete derivatization.[1][2] For a compound with multiple active sites (e.g., a dicarboxylic acid or a steroid with several hydroxyl groups), you are likely observing a mixture of partially and fully derivatized species. For instance, you might see peaks corresponding to the mono-trimethylsilyl (TMS) and the di-TMS derivatives of your target molecule co-eluting with any remaining unreacted analyte.[1][2]
The unreacted polar compound often appears as a broad, tailing peak or may not elute at all from the GC column, leading to an underestimation of the total analyte concentration.[2][3]
Q2: The peak area of my fully derivatized analyte is consistently low, suggesting poor reaction yield. What are the primary causes and how can I fix this?
Low derivatization yield is a multifaceted problem. The following decision tree and detailed explanations will guide you through a systematic troubleshooting process.
Caption: Troubleshooting Decision Tree for Incomplete Derivatization.
1. The Presence of Moisture (The Primary Culprit) Silylating reagents are extremely sensitive to moisture.[2][4] Water will rapidly and preferentially react with BSF, consuming the reagent and preventing it from reacting with your analyte.
-
Causality: The Si-O bond is thermodynamically very stable, making the reaction between BSF and water highly favorable. Even trace amounts of water in your sample, solvent, or glassware can significantly impact your derivatization efficiency.
-
Solution:
-
Ensure Anhydrous Conditions: All solvents (e.g., pyridine, acetonitrile) must be of anhydrous grade. Dry all glassware in an oven (e.g., >100°C for at least 1 hour) and cool in a desiccator before use.
-
Sample Preparation: If your sample is in an aqueous solution, it must be evaporated to complete dryness, typically under a stream of dry nitrogen or by lyophilization.[5]
-
Reagent Handling: Use a fresh vial of BSF or one that has been properly stored under an inert atmosphere (nitrogen or argon). Pierce the septum with the syringe needle only once if possible.
-
2. Insufficient Reagent Derivatization is a stoichiometric reaction. An insufficient amount of BSF will naturally lead to an incomplete reaction, especially for molecules with multiple functional groups.[2]
-
Causality: Every active hydrogen (from -OH, -COOH, -NH2, etc.) on your analyte requires a silyl group. If the molar ratio of BSF to active hydrogens is too low, the reaction will stop once the reagent is consumed.
-
Solution:
-
Use Molar Excess: A general rule is to use at least a 2:1 molar excess of the silylating reagent to the total number of active hydrogens on the analyte.[6] For difficult-to-derivatize compounds or when matrix effects are suspected, a higher excess may be necessary.
-
3. Suboptimal Reaction Time or Temperature Silylation reactions are not always instantaneous and often require thermal energy to proceed to completion, especially for less reactive functional groups or sterically hindered sites.[2][7]
-
Causality: Reaction kinetics are governed by activation energy. Increasing the temperature provides the necessary energy to overcome this barrier, while extending the time ensures the reaction reaches equilibrium.
-
Solution:
4. Poor Analyte Solubility If your analyte does not fully dissolve in the reaction solvent, the derivatization will be inefficient as it can only occur at the surface of the solid material.[8]
-
Causality: Derivatization is a solution-phase reaction. The BSF reagent and the analyte must be in the same phase to interact effectively.
-
Solution:
5. Steric Hindrance The accessibility of the active hydrogen on the analyte molecule can significantly affect the reaction rate. Bulky neighboring functional groups can block the BSF molecule from approaching the reaction site.[5][9]
-
Causality: Silylation occurs via a nucleophilic attack (SN2-type mechanism).[10] Large, complex molecules can physically impede this pathway. The general order of reactivity is primary > secondary > tertiary for alcohols and amines.[6][10]
-
Solution:
Frequently Asked Questions (FAQs)
Q3: What exactly is this compound (BSF) and why is it used?
BSF is a potent silylating agent. Its function is to replace "active" hydrogens on polar functional groups (such as those in hydroxyl, carboxyl, and amine groups) with a non-polar trimethylsilyl (TMS) group.[10] This chemical modification is crucial for GC analysis because it:
-
Increases Volatility: By masking the polar groups responsible for strong intermolecular forces (like hydrogen bonding), the boiling point of the analyte is lowered, allowing it to vaporize in the GC inlet.[10][13]
-
Enhances Thermal Stability: Polar compounds can degrade at the high temperatures of the GC inlet and column. The resulting TMS derivatives are generally more thermally stable.[10]
-
Improves Chromatography: Derivatization reduces the analyte's polarity, minimizing undesirable interactions with active sites (e.g., residual silanols) in the GC column, which leads to sharper, more symmetrical peaks and better resolution.[3]
Q4: Which functional groups can BSF derivatize, and is there a difference in reactivity?
Yes, the reactivity of functional groups towards silylation varies. The generally accepted order of ease of derivatization is: Alcohols > Phenols > Carboxylic Acids > Amines > Amides [6][10]
Within each class, steric hindrance plays a major role. For example, a primary alcohol will react much more readily than a bulky tertiary alcohol.[6]
Q5: How should I properly store and handle my BSF reagent?
Proper storage is critical to maintain the reagent's efficacy.
-
Anhydrous Conditions: BSF is highly reactive with moisture. Always store it in a tightly sealed container, preferably with a PTFE-lined cap.
-
Inert Atmosphere: For long-term storage, the vial headspace should be purged with an inert gas like nitrogen or argon to displace moisture-containing air.
-
Temperature: Store in a cool, dry, and dark place as recommended by the manufacturer, often in a refrigerator or freezer. Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
Q6: My silylated analyte peak is tailing badly. Is this always an incomplete derivatization issue?
While incomplete derivatization is a primary cause of peak tailing, it's not the only one.[3] If underivatized polar material is present, it will interact strongly with any active sites in your GC system (liner, column), causing tailing.[3] However, even fully derivatized compounds can tail due to:
-
Active Sites in the GC System: The glass inlet liner, glass wool, or the column itself can have residual silanol groups (Si-OH) that interact with the TMS derivative. Consider using a deactivated liner.[3]
-
Hydrolysis: If there is any moisture in your GC system (e.g., a leak or contaminated carrier gas), the TMS derivatives can revert (hydrolyze) back to their original polar form on the column, causing tailing. Ensure your gas traps are functional.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[14]
Protocols & Data
General Protocol for BSF Derivatization
This protocol provides a robust starting point. Optimization of time, temperature, and reagent volume may be required for your specific analyte.
Caption: A General Experimental Workflow for BSF Derivatization.
Step-by-Step Methodology:
-
Sample Aliquoting & Drying: Accurately weigh or measure your sample into a clean, dry 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen.
-
Solubilization: Add an appropriate volume (e.g., 100 µL) of a suitable anhydrous solvent (Pyridine is a common choice as it can also act as an HCl scavenger if TMCS is used).[2][8] Ensure the sample is fully dissolved.
-
Reagent Addition: Add the calculated volume of BSF to achieve a molar excess. If using a catalyst, add it to the BSF or the reaction vial. For example, for a mixture of BSTFA with 1% TMCS, a common choice, add 200 µL.[2]
-
Reaction Incubation: Immediately and tightly cap the vial. Heat the mixture in a heating block or oven at a specified temperature (e.g., 70°C) for the desired time (e.g., 1 hour).[2]
-
Analysis: After cooling the vial to room temperature, the sample is ready for injection into the GC-MS.
Table 1: Recommended Starting Conditions for BSF Derivatization
| Analyte Class | Recommended Solvent | Temperature (°C) | Time (min) | Catalyst (TMCS) | Key Considerations |
| Alcohols (Primary) | Acetonitrile, Pyridine | 25 - 60 | 15 - 30 | Not usually required | Reacts readily. |
| Alcohols (Sterically Hindered) | Pyridine, DMF | 70 - 90 | 30 - 60 | Recommended (1-10%) | Higher energy and catalyst needed to overcome steric effects.[5][6] |
| Phenols | Acetonitrile, Acetone | 60 - 70 | 15 - 30 | Optional | Acetone can significantly accelerate the reaction for phenols.[15] |
| Carboxylic Acids | Pyridine, Acetonitrile | 60 - 80 | 30 - 60 | Recommended (1-5%) | Ensure complete dissolution; catalyst aids in complete derivatization of the acidic proton. |
| Amines (Primary/Secondary) | Acetonitrile, DMF | 70 - 100 | 45 - 90 | Recommended (5-10%) | Generally less reactive than hydroxyl groups and may require more forcing conditions. |
| Sugars / Polyols | Pyridine | 70 - 90 | 60 - 120 | Recommended (1-5%) | Multiple hydroxyl groups require a large excess of reagent and longer reaction times.[11] |
References
- Benchchem. (n.d.). Troubleshooting peak tailing in gas chromatography of silylated compounds.
- Benchchem. (n.d.). A Head-to-Head Battle of Silylating Agents: BSTFA vs. MSTFA for Alcohol Derivatization.
- Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting GC Analysis of Silylated Compounds.
- PubMed. (n.d.). Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination.
- Benchchem. (n.d.). Troubleshooting incomplete derivatization of octadecanedioic acid.
- Unknown. (n.d.). GC Derivatization.
- ResearchGate. (2017). Which is better MSTFA or BSTFA for derivatisation sugar and organic acid?.
- ResearchGate. (2019). Trimethylsilyl derivatization reaction randomly fails?.
- PubMed. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis.
- Little, J.L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
- Fluka. (n.d.). Silylation Overview.
- PubMed. (2009). Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel.
- PubMed. (n.d.). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?.
- Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?.
Sources
- 1. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 7. Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 15. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of different solvents on N,N-Bis(trimethylsilyl)formamide reactivity
Welcome to the technical support guide for N,N-Bis(trimethylsilyl)formamide (BSF). This document provides in-depth guidance for researchers, scientists, and drug development professionals on optimizing reactions involving BSF, with a specific focus on the critical role of solvent selection. We will explore how different solvents affect reactivity, yield, and side product formation, providing you with the expertise to troubleshoot and refine your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BSF) and what is its primary application?
A1: this compound (BSF) is a silylating agent used to replace active hydrogen atoms on molecules (e.g., from hydroxyl, amine, or thiol groups) with a trimethylsilyl (TMS) group.[1] This process, known as silylation or derivatization, increases the volatility and thermal stability of compounds, making them more suitable for analysis by gas chromatography (GC).[2][3] Unlike many other common silylating agents like BSA, BSF exists predominantly in the amide form, where both silyl groups are attached to the nitrogen atom.[4]
Q2: Why is solvent selection so critical when using BSF?
A2: Solvent choice is paramount because it directly influences the solubility of reactants, the reactivity of the silylating agent, and the overall reaction pathway. An incorrect solvent can quench the BSF, prevent the reaction from proceeding, or lead to the formation of unwanted byproducts.[2][5] Polar aprotic solvents are generally preferred as they effectively dissolve a wide range of substrates without interfering with the silylation process.[6][7][8]
Q3: Can I use protic solvents like methanol or water with BSF?
A3: No, you must strictly avoid protic solvents such as water, methanol, and ethanol.[5] BSF is highly sensitive to moisture and active hydrogens.[5] Protic solvents will react rapidly with BSF, cleaving the nitrogen-silicon (N-Si) bond and consuming the reagent, which halts the desired silylation of your substrate.[5]
Q4: Is heating always necessary for BSF reactions?
A4: Not always, but it is often beneficial. For many substrates, heating the reaction mixture to 60-80 °C can significantly increase the reaction rate and drive the silylation to completion.[6] However, at higher temperatures (e.g., 80°C), some reagents and substrates may degrade.[9] Optimization is key; start at room temperature and gently heat if the reaction is sluggish.
Troubleshooting Guide: Solvent-Related Issues
This section addresses specific problems you may encounter during your experiments and links them to potential solvent-related causes.
| Problem | Potential Solvent-Related Cause | Recommended Solution & Explanation |
| Low or No Silylation Yield | 1. Presence of Moisture/Protic Impurities: The solvent was not anhydrous, or the glassware contained residual water.[5] | 1. Ensure Anhydrous Conditions: Always use freshly distilled anhydrous solvents or solvents from a purification system. Dry all glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere (N₂ or Ar).[5] |
| 2. Poor Substrate Solubility: The chosen solvent does not adequately dissolve the compound you are trying to silylate. | 2. Match Solvent to Substrate: For polar substrates, use polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or pyridine.[6][10] For nonpolar substrates, hexane or toluene may be suitable, though reaction rates can be slower.[6] | |
| 3. Use of a Protic Solvent: The solvent itself (e.g., methanol, ethanol) is reacting with and consuming the BSF.[5] | 3. Switch to an Aprotic Solvent: Immediately replace the protic solvent with a suitable polar aprotic alternative like ACN, THF, or DMF.[6][7] | |
| Formation of Multiple Products or Unexpected Peaks (Artifacts) | 1. Incomplete Derivatization: The reaction has not gone to completion, resulting in a mixture of starting material, mono-silylated, and di-silylated (if applicable) products. This is highly solvent-dependent.[10] | 1. Optimize Solvent and Conditions: For complex molecules like steroids, solvents like pyridine or DMF can promote complete derivatization, whereas ACN or ethyl acetate might yield mixtures.[10] Consider increasing the reaction time, temperature, or the molar excess of BSF. |
| 2. Solvent Participation in the Reaction: The solvent itself is reacting to form byproducts. | 2. Select a More Inert Solvent: DMF can sometimes be a source of artifacts.[2] In some high-energy conditions, ACN and THF can act as nucleophiles.[5] If you suspect solvent participation, switch to a less reactive solvent like dichloromethane (DCM) or toluene. | |
| Reaction is Very Slow | 1. Solvent Polarity is Too Low: Nonpolar solvents like hexane may not sufficiently solvate the transition state of the reaction, leading to slow kinetics.[11] | 1. Increase Solvent Polarity: Switch to a polar aprotic solvent like ACN or DMF to better solvate the reactants and accelerate the reaction.[7][8] A mixture of solvents, such as MeCN/DMF, can also be highly effective.[12] |
Technical Deep Dive
The Causality Behind Solvent Choices
The effectiveness of a silylation reaction is governed by the principles of nucleophilic attack. The substrate (e.g., an alcohol, R-OH) acts as a nucleophile, attacking the electrophilic silicon atom of the BSF. The solvent plays a critical role in mediating this interaction.
-
Polar Aprotic Solvents (e.g., DMF, ACN, THF): These solvents possess significant dipole moments, allowing them to dissolve polar substrates and stabilize charged intermediates.[8][13] Crucially, they lack acidic protons (O-H or N-H bonds).[13][14] This prevents them from forming strong hydrogen bonds with the nucleophilic substrate, leaving it "free" and highly reactive. This lack of hydrogen bonding is a primary reason for the rate enhancement observed in these solvents.[7][8]
-
Polar Protic Solvents (e.g., H₂O, MeOH): These solvents will destroy the BSF reagent. Their acidic protons are readily transferred to the nitrogen atom of BSF, leading to the irreversible cleavage of the N-Si bond. This is a fatal flaw for the desired reaction.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are generally less effective unless the substrate is also very nonpolar. They do not effectively solvate charged species or polar reactants, which can lead to low solubility and significantly slower reaction rates.[11]
Solvent Selection Workflow
The following diagram provides a logical workflow for selecting an appropriate solvent for your BSF reaction.
Caption: A decision tree for selecting an optimal solvent for BSF reactions.
Mechanism of Solvent Interference
This diagram illustrates the fundamental difference between an inert aprotic solvent and a reactive protic solvent in a BSF reaction.
Caption: Contrasting the role of aprotic vs. protic solvents with BSF.
Experimental Protocol: General Silylation of a Primary Alcohol
This protocol provides a robust starting point. Remember to adapt it based on the specific properties of your substrate.
1. Preparation (Anhydrous Conditions are CRITICAL) a. Place all glassware (round-bottom flask, condenser, magnetic stir bar, syringes) in a drying oven at 120 °C for at least 4 hours. b. Assemble the glassware hot under a stream of dry nitrogen or argon and allow it to cool. Maintain a positive pressure of inert gas throughout the experiment.
2. Reagents a. Substrate (e.g., a primary alcohol): ~1.0 mmol. b. This compound (BSF): 2.5 mmol (2.5 equivalents). c. Anhydrous Solvent (e.g., Acetonitrile): 5 mL.
3. Procedure a. To the reaction flask, add the substrate. b. Using a dry syringe, add 5 mL of anhydrous acetonitrile. Stir until the substrate is fully dissolved. c. Using another dry syringe, add the BSF to the stirring solution at room temperature. d. Attach the condenser and heat the reaction mixture to 60-70 °C using an oil bath. e. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS on a quenched aliquot). Reactions are often complete within 1-4 hours.[6]
4. Workup & Isolation a. Once the reaction is complete, cool the flask to room temperature. b. Carefully pour the reaction mixture into a separatory funnel containing a mild aqueous buffer (e.g., saturated NaHCO₃ solution) and a suitable extraction solvent (e.g., ethyl acetate or diethyl ether). c. Separate the layers. Extract the aqueous layer two more times with the organic solvent. d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude silylated product.
5. Purification a. If necessary, purify the crude product by flash column chromatography on silica gel or by distillation.
References
- Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Gelest, Inc. (n.d.). Silylation: Chemistry and Commercial Applications.
- Danheiser, R. L., & Fink, D. M. (1985). 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl. Organic Syntheses, 64, 15.
- Klebe, J. F., Finkbeiner, H., & White, D. M. (1966). Silylations with Bis(trimethylsilyl)acetamide, a Highly Reactive Silyl Donor. Journal of the American Chemical Society, 88(14), 3390–3395.
- Li, Y., et al. (2018). Using DMF as Both a Catalyst and Cosolvent for the Regioselective Silylation of Polyols and Diols.
- Mathetha, A. J., et al. (2007). Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17α-ethinylestradiol by gas chromatography–mass spectrometry. Analytica Chimica Acta, 584(2), 361-366.
- Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. PubMed.
- Kuksis, A. (1968). Bis(trimethylsilyl)acetamide in the silylation of lipolysis products for gas-liquid chromatography.
- Lee, S. H., & Park, D. W. (2013). Effect of solvent polarity and adsorbed water on reaction between hexyltriethoxysilane and fumed silica.
- Byrne, F. P., et al. (2016).
- Ehabe, E. E., et al. (2003). Effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans. Biomacromolecules, 4(5), 1343-52.
- Byrne, F. P., et al. (2016). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 116(15), 8351-8435.
- Fluka. (n.d.).
- Chen, Y.-L., et al. (2022).
- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- BenchChem. (n.d.). Solvent effects on the reactivity of Methanesulfonamide, N-(trimethylsilyl)-.
- Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References.
- ChemicalBook. (n.d.). This compound CAS#: 15500-60-4.
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- 2. researchgate.net [researchgate.net]
- 3. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 15500-60-4 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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Technical Support Center: Trimethylsilyl (TMS) Derivatization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for trimethylsilyl (TMS) derivatization. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you navigate the nuances of silylation and avoid the common pitfalls that can lead to analytical artifacts. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments, ensuring the integrity and reliability of your GC-MS data.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of TMS derivatization?
A1: Trimethylsilyl (TMS) derivatization is a chemical modification technique widely used in gas chromatography (GC) to increase the volatility and thermal stability of polar compounds.[1][2][3] By replacing active hydrogens on functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH) with a non-polar trimethylsilyl group, the resulting derivatives become more amenable to GC analysis.[2][3] This process reduces intermolecular hydrogen bonding, which in turn lowers the boiling point of the analyte and improves chromatographic peak shape.[3]
Q2: Which silylating reagent should I choose for my application?
A2: The choice of silylating reagent depends on the analyte's structure, the functional groups present, and their reactivity. Here is a comparative overview of some common reagents:
| Reagent | Common Name | Key Characteristics & Applications |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful and versatile TMS donor. Its byproducts are highly volatile, which minimizes interference in the chromatogram.[4][5][6] It is suitable for a wide range of compounds, including alcohols, phenols, carboxylic acids, and amines.[5] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Considered the most volatile of the TMS-amides, making it ideal for the analysis of early-eluting compounds as its byproducts typically elute with the solvent front.[4][6] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | A strong silylating agent, effective for many compounds, but its byproducts are less volatile than those of BSTFA, which can sometimes interfere with the analysis of low molecular weight compounds.[5] |
| Trimethylchlorosilane | TMCS | Often used as a catalyst (typically 1-10%) in combination with other reagents like BSTFA to increase their reactivity, especially for sterically hindered functional groups.[2][4][5][7] |
| N-Trimethylsilylimidazole | TMSI | A very strong silylating reagent, particularly effective for derivatizing hydroxyl groups and carbohydrates.[3][4] |
Q3: Why is it crucial to work under anhydrous conditions?
A3: Silylating reagents are extremely sensitive to moisture.[2][8] Any water present in the sample, solvents, or glassware will preferentially react with the TMS reagent, consuming it and preventing the complete derivatization of the target analyte.[8] This leads to low product yield and poor reproducibility. Furthermore, the TMS derivatives themselves are susceptible to hydrolysis, meaning they can revert to their original form upon exposure to moisture, especially over time.[2]
II. Troubleshooting Guide: Artifacts & Common Issues
Artifacts in TMS derivatization can manifest as unexpected, extraneous, or multiple peaks in your chromatogram, complicating data interpretation and quantification.[1][9][10] This guide will help you identify the source of these artifacts and provide actionable solutions.
Issue 1: Incomplete Derivatization
Q: My chromatogram shows both the derivatized and underivatized forms of my analyte, or the peak for the derivatized form is very small. What's going wrong?
A: This is a classic sign of an incomplete reaction. The presence of the original, polar, underivatized compound can also lead to significant peak tailing.[11]
Causality & Solutions:
-
Moisture Contamination: As mentioned, water is the primary culprit.
-
Protocol: Ensure your sample is completely dry before adding the derivatization reagent. Lyophilization or drying over an anhydrous salt like sodium sulfate is recommended. Use only high-purity, anhydrous solvents and bake glassware before use.
-
-
Insufficient Reagent: The stoichiometry of the reaction is critical.
-
Protocol: Use a sufficient molar excess of the silylating reagent. A general guideline is a 2:1 molar ratio of the reagent to the number of active hydrogens on the analyte. For complex samples or if moisture is suspected, a larger excess may be necessary.
-
-
Suboptimal Reaction Conditions: Time and temperature play a significant role in driving the reaction to completion.
-
Protocol: The ease of derivatization generally follows this order: alcohols > phenols > carboxylic acids > amines > amides. While some simple alcohols may derivatize in minutes at room temperature, more complex molecules or sterically hindered groups may require heating (e.g., 60-80°C) for 30 minutes or longer to ensure complete reaction.[12] Always optimize these parameters for your specific analyte.[9]
-
-
Poor Analyte Solubility: If your analyte is not fully dissolved in the reaction solvent, the derivatization will be incomplete.
Issue 2: Reagent-Related Artifacts
Q: I'm seeing a large number of peaks near the solvent front, and some are interfering with my early-eluting analytes. What are these?
A: These are often byproducts of the silylating reagent itself or its reaction with trace amounts of water.
Causality & Solutions:
-
Reagent Byproducts: The silylation reaction itself produces byproducts. For example, BSTFA produces mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide.[4]
-
Reagent Hydrolysis: Exposure of the reagent to moisture can create hydrolysis products like hexamethyldisiloxane (HMDS) and trimethylsilanol.
-
Protocol: Handle reagents under inert gas (e.g., nitrogen or argon) and use sealed reaction vials.[9] Store reagents in a desiccator to minimize exposure to atmospheric moisture.
-
-
Excess Reagent: A large excess of the derivatization reagent can overload the column and create a broad, tailing peak that obscures early eluting compounds.
-
Protocol: While an excess is necessary, avoid using a massive surplus. In some cases, a cleanup step may be required. For example, excess BSTFA can be removed by a base treatment followed by liquid-liquid extraction, though this adds complexity to the workflow.[13]
-
Issue 3: Sample Matrix and Solvent-Induced Artifacts
Q: I'm observing unexpected peaks that are not related to my analyte or the reagent. Where could they be coming from?
A: The sample matrix and the choice of solvent can be sources of artifacts. This is particularly common when analyzing crude extracts or complex biological samples.[9][10]
Causality & Solutions:
-
Solvent Reactions: Some solvents can react with silylating reagents. For example, protic solvents like methanol are incompatible as they will be silylated.
-
Protocol: Always use aprotic solvents for derivatization reactions. If your sample is in a protic solvent, it must be completely evaporated to dryness before adding the silylation reagent.
-
-
Matrix Components: Components within your sample matrix can contain active hydrogens and will be derivatized alongside your analyte of interest, leading to a complex chromatogram. Acids, bases, or salts in the sample can also act as unintended catalysts, promoting side reactions.[9][10]
-
Protocol: If possible, perform a sample cleanup (e.g., solid-phase extraction or liquid-liquid extraction) prior to derivatization to remove interfering matrix components.
-
-
Aldehyde and Ketone Artifacts: Aldehydes and ketones can sometimes form unexpected derivatives with silylation reagents and their byproducts.[1][9]
Workflow for Avoiding TMS Derivatization Artifacts
The following diagram illustrates a robust workflow designed to minimize the formation of artifacts during TMS derivatization.
Sources
- 1. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silylation Reagents - Regis Technologies [registech.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 5. thomassci.com [thomassci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dioxin20xx.org [dioxin20xx.org]
- 13. Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
dealing with moisture sensitivity of N,N-Bis(trimethylsilyl)formamide
Welcome to the technical support center for N,N-Bis(trimethylsilyl)formamide (BSF). This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful silylating agent. Our goal is to provide you with in-depth, field-proven insights to anticipate and resolve challenges related to its primary vulnerability: moisture sensitivity. By understanding the causality behind its reactivity, you can ensure the integrity of your experiments and the reliability of your results.
Fundamentals: The "Why" Behind BSF's Moisture Sensitivity
This compound is a highly effective reagent for introducing trimethylsilyl (TMS) groups onto molecules with active hydrogens (e.g., -OH, -NH, -SH). This process, known as silylation or derivatization, increases the volatility and thermal stability of compounds, making them amenable to analysis by techniques like gas chromatography (GC)[1][2]. The efficacy of BSF stems from the reactivity of its two silicon-nitrogen (Si-N) bonds. However, this reactivity is also the source of its primary liability.
The silicon atom in a TMS group has a partial positive charge and available d-orbitals, making it an excellent electrophile. Water, a ubiquitous nucleophile in the laboratory environment, readily attacks this silicon center. This nucleophilic attack initiates a hydrolysis cascade that cleaves the Si-N bond, irreversibly degrading the BSF reagent and producing a series of byproducts. This process not only consumes the active reagent but also introduces contaminants into your reaction mixture, leading to failed reactions, artifact peaks in analysis, and inconsistent results[1][3].
The diagram below illustrates the stepwise hydrolysis of BSF, a process that is catalyzed by both acidic and basic conditions[4].
Caption: Hydrolysis pathway of BSF upon exposure to water.
Troubleshooting Guide
This section addresses common issues encountered during the use of BSF, structured in a question-and-answer format to provide direct solutions.
Q1: My silylation reaction failed or is incomplete. GC-MS analysis shows mostly unreacted starting material. What went wrong?
A1: Root Cause & Solution
This is the most common failure mode and is almost always due to moisture contamination. The water in your system is reacting with the BSF faster than your substrate, effectively consuming the reagent before your desired reaction can occur. To ensure success, you must adopt a rigorously anhydrous technique.
-
Causality: Silylation reagents are strong bases and react violently with water[5][6]. Even trace amounts of moisture on glassware, in solvents, or within your sample can be sufficient to quench the reaction. Incomplete derivatization is a well-documented issue when reaction conditions are not optimized to exclude water[1][3].
-
Troubleshooting Steps:
-
Glassware Preparation: Do not assume glassware is dry. Oven-dry all glassware at >120 °C for at least 4 hours (overnight is better). Allow it to cool to room temperature in a desiccator under vacuum or in a dry nitrogen/argon atmosphere. Flame-drying glassware under vacuum is an even more effective method for removing adsorbed water[7].
-
Solvent Purity: Use only freshly opened, anhydrous-grade solvents. Solvents like acetonitrile, pyridine, or DMSO are hygroscopic and will absorb atmospheric moisture over time[7][8]. For highest confidence, purchase solvents in septum-sealed bottles and dispense using a dry syringe.
-
Sample Integrity: If your sample has been exposed to air or is known to contain water, it must be dried. Lyophilization (freeze-drying) is an excellent method for removing water from non-volatile samples without thermal degradation[7].
-
Inert Atmosphere: Handle the BSF and conduct the entire reaction under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques. Never open a bottle of BSF to the open air. Use a dry syringe to pierce the septum and withdraw the required amount.
-
Q2: I see unexpected peaks in my chromatogram. How can I identify if they are from BSF degradation?
A2: Root Cause & Identification
Unexpected peaks are often artifacts from the silylation reagent itself or its byproducts[2][3]. When BSF hydrolyzes, it generates N-(trimethylsilyl)formamide, formamide, and hexamethyldisiloxane (HMDSO)[9][10]. These can appear as distinct peaks in your analysis.
-
Causality: Each hydrolysis product has a different volatility and may be detected by your analytical method. HMDSO is particularly common and is often seen as a broad peak in GC analysis.
-
Identification Strategy:
-
Run a Reagent Blank: Prepare a sample containing only your solvent and the BSF reagent (and any catalysts like TMCS). Run this under the same analytical conditions. The peaks present in this blank are reagent-related artifacts.
-
Mass Spectra Comparison: Compare the mass spectra of your unknown peaks to known library spectra for the following compounds:
-
Q3: The BSF in my bottle has turned cloudy or contains a white precipitate. Is it still usable?
A3: Root Cause & Recommendation
Cloudiness or the formation of a white solid is a definitive sign of extensive hydrolysis. The reagent has been compromised by significant moisture exposure.
-
Causality: The solid material is likely polymerized siloxanes and other degradation products resulting from a cascade of hydrolysis and condensation reactions. The reagent has lost its potency and is contaminated.
-
Recommendation: Do not use the reagent. It will not provide reliable or reproducible results. Using degraded BSF will lead to failed reactions and introduce a high concentration of artifacts. It is more cost-effective and scientifically rigorous to discard the compromised bottle and open a fresh one, ensuring strict adherence to anhydrous handling practices going forward. For safe disposal, the material should be quenched slowly with an alcohol before final disposal according to your institution's guidelines[11].
Frequently Asked Questions (FAQs)
-
How should I handle a brand-new bottle of BSF?
-
Before first use, inspect the septum for a tight seal. Store the bottle in a desiccator inside a secondary container, preferably in a cool, dark place as recommended by the manufacturer. When accessing the reagent, use a syringe that has been oven-dried and flushed with inert gas.
-
-
What is the best way to quench a reaction containing excess BSF?
-
Do not quench with water directly, as the reaction can be violent and exothermic[5]. A safer and more controlled method is to cool the reaction mixture (e.g., in an ice bath) and slowly add a protic solvent like methanol[13][14]. The methanol will react with the excess BSF to form methoxytrimethylsilane and formamide, which are typically easier to remove during workup than the direct water-quenched byproducts.
-
-
Can I use a solvent that isn't certified "anhydrous"?
-
This is strongly discouraged. Silylation reactions are highly sensitive, and the water content in standard laboratory solvents is often sufficient to inhibit the reaction completely[7]. The investment in high-purity anhydrous solvents is critical for success.
-
-
My compound is a hydrochloride salt. Can I silylate it directly?
-
No. BSF is a strong base and will react with the hydrochloride salt. This reaction generates trimethylsilyl chloride (TMCS) in situ, but it also consumes the BSF[12]. It is better to first free-base your compound using a non-aqueous method before proceeding with the silylation.
-
Key Experimental Protocols
Protocol 1: Inert Atmosphere Handling and Reaction Setup
This protocol outlines the essential workflow for handling BSF and setting up a silylation reaction to prevent moisture contamination.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 9. N-(Trimethylsilyl)formamide | C4H11NOSi | CID 13159475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. fishersci.com [fishersci.com]
- 12. dshs-koeln.de [dshs-koeln.de]
- 13. scispace.com [scispace.com]
- 14. rsc.org [rsc.org]
Validation & Comparative
The Analytical Chemist's Guide: N,N-Bis(trimethylsilyl)formamide vs. BSTFA for Silylation of Polar Compounds
For researchers, scientists, and drug development professionals, the robust analysis of polar compounds by gas chromatography (GC) is a persistent challenge. These molecules, rich in hydroxyl, carboxyl, amino, or thiol groups, exhibit low volatility and poor thermal stability, making them unsuitable for direct GC analysis. Silylation, a derivatization technique that replaces active hydrogens with non-polar trimethylsilyl (TMS) groups, is the cornerstone of overcoming this hurdle.[1][2] This guide provides an in-depth, objective comparison of two powerful TMS donors: N,N-Bis(trimethylsilyl)formamide (BMSFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , offering field-proven insights and experimental guidance to help you select the optimal reagent for your analytical workflow.
The "Why" of Silylation: Transforming Analytes for GC
The primary goal of silylation is to chemically modify a polar analyte to increase its volatility and thermal stability.[3][4] By replacing an active hydrogen on a functional group (e.g., -OH, -COOH, -NH2) with a TMS group [-Si(CH3)3], we achieve several critical enhancements:
-
Reduced Polarity: The non-polar TMS group masks the polar functional group, decreasing intermolecular hydrogen bonding and allowing the molecule to transition into the gas phase at lower temperatures.[5]
-
Increased Volatility: This reduction in polarity directly leads to a higher vapor pressure, a prerequisite for GC analysis.[1]
-
Enhanced Thermal Stability: Silyl derivatives are generally more resistant to degradation at the high temperatures of the GC inlet and column.[5]
-
Improved Chromatography: The derivatized analytes exhibit sharper, more symmetrical peaks, leading to better resolution and more accurate quantification.
Reagent Deep Dive: this compound (BMSFA)
BMSFA is a unique silylating agent. Unlike most other bis(trimethylsilyl)amides that exist as the N,O-bis(TMS)imidate isomer, BMSFA exists in the amide form, with both silyl groups attached to the nitrogen atom.[6]
Key Properties:
-
Molecular Formula: C7H19NOSi2[7]
-
Molecular Weight: 189.40 g/mol [7]
-
Structure: A formamide core with two TMS groups on the nitrogen.
Reaction & Byproducts: BMSFA acts as a TMS donor, though it is generally considered a weaker donor compared to BSTFA. The reaction proceeds by transferring a TMS group to the active hydrogen of the analyte. The primary byproduct is N-(trimethylsilyl)formamide, which can further break down to formamide.
Strengths & Ideal Applications:
-
Specific Reactivity: While not as universally powerful as BSTFA, it finds utility in specific synthetic applications, acting as a source of nucleophilic formamide or as an N-silylaldimine synthon.[6]
-
Alternative Selectivity: In complex mixtures, a less reactive agent can sometimes provide more selective derivatization of the most active sites (e.g., primary alcohols) while leaving less reactive sites (e.g., hindered secondary alcohols) untouched, which can be advantageous in certain structural elucidation studies.
Limitations:
-
Weaker TMS Donor: It is generally less reactive than BSTFA and may require more forcing conditions (higher temperatures, longer reaction times) or may not fully derivatize sterically hindered or less acidic functional groups.
-
Byproduct Interference: The formamide byproducts are less volatile than those of BSTFA, which can potentially lead to interfering peaks in the chromatogram, especially for early-eluting analytes.
Reagent Deep Dive: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
BSTFA is one of the most powerful and widely used silylating reagents in analytical chemistry.[8][9] Its high reactivity stems from the electron-withdrawing trifluoroacetyl group, which makes the N-Si bond more labile and the leaving group more stable.
Key Properties:
-
Molecular Formula: C8H18F3NOSi2[9]
-
Molecular Weight: 257.40 g/mol [9]
-
Structure: An acetamide core with a trifluoroacetyl group, an N-TMS group, and an O-TMS group.
Reaction & Byproducts: BSTFA is a potent TMS donor. The reaction is rapid and often driven to completion under mild conditions.[10] The byproducts are N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, which are highly volatile.[11]
Strengths & Ideal Applications:
-
High Reactivity: BSTFA is a strong TMS donor capable of derivatizing a wide array of functional groups, including alcohols, phenols, carboxylic acids, amines, and amides. Its power is comparable to its non-fluorinated analog, BSA [N,O-bis(trimethylsilyl)acetamide].
-
Volatile Byproducts: The byproducts are significantly more volatile than those from many other silylating agents, meaning they typically elute with the solvent front and do not interfere with the analytes of interest.[10][12] This is a major advantage for trace analysis.
-
Versatility: It can be used neat or with a variety of aprotic solvents. For particularly stubborn or sterically hindered functional groups, its reactivity can be further enhanced by adding a catalyst, most commonly trimethylchlorosilane (TMCS).[5][13]
Limitations:
-
Extreme Moisture Sensitivity: Like all silylating reagents, BSTFA is extremely sensitive to moisture and must be handled under anhydrous conditions to prevent hydrolysis and loss of reactivity.[10][12]
-
Potential for Over-Derivatization: Its high reactivity can sometimes lead to the formation of multiple derivatives for a single analyte under certain conditions, which can complicate data analysis.[14]
Head-to-Head Comparison: BMSFA vs. BSTFA
The choice between BMSFA and BSTFA hinges on the specific requirements of the analysis, primarily the nature of the analyte and the need for chromatographic cleanliness.
| Feature | This compound (BMSFA) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Advantage |
| Silylating Power | Moderate | Very Strong | BSTFA |
| Analyte Scope | Primarily unhindered alcohols, phenols | Broad: Alcohols, phenols, acids, amines, amides | BSTFA |
| Reaction Speed | Slower, may require heating | Rapid, often complete at room temperature[13] | BSTFA |
| Byproduct Volatility | Moderate (Formamide-based) | High (Trifluoroacetamide-based)[10][12] | BSTFA |
| Chromatographic Interference | Potential for interference from byproducts | Minimal; byproducts elute with solvent front | BSTFA |
| Catalyst Requirement | Often requires forcing conditions | Catalyst (e.g., 1% TMCS) used for hindered groups[5] | BSTFA |
| Primary Application | Niche synthetic applications, some GC | Gold standard for broad-spectrum GC derivatization | BSTFA |
Experimental Workflows & Protocols
A robust protocol is a self-validating system. The following provides a detailed methodology for the derivatization of a general polar analyte for GC-MS analysis, explaining the causality behind each step.
Diagram: General Silylation Workflow
Caption: A typical experimental workflow for silylation of biological samples.
Protocol: General Silylation using BSTFA + 1% TMCS
This protocol is a widely adopted method for the comprehensive analysis of polar metabolites in biological fluids.[14]
-
Sample Preparation & Extraction:
-
Thaw frozen samples (e.g., plasma, urine) on ice.
-
To 50 µL of sample in a microcentrifuge tube, add 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., acetonitrile:isopropanol:water at 3:3:2 v/v/v). The cold solvent mixture serves to precipitate proteins while simultaneously extracting a broad range of polar and non-polar metabolites.
-
Vortex vigorously for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.
-
-
Evaporation (The Critical Step):
-
Carefully transfer the supernatant to a new tube. It is imperative to avoid disturbing the protein pellet.
-
Evaporate the supernatant to complete dryness using a centrifugal vacuum concentrator (e.g., SpeedVac) or a gentle stream of dry nitrogen. Causality: The presence of even trace amounts of water will deactivate the silylating reagent.[12][15] This step must be performed thoroughly.
-
-
Derivatization:
-
To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile). The solvent ensures that all analytes are accessible to the reagent.
-
Securely cap the tube or vial. Vortex for 1 minute to ensure complete dissolution of the residue.
-
Incubate the mixture at 70°C for 60 minutes. Causality: Heating provides the activation energy needed to derivatize less reactive and sterically hindered functional groups, driving the reaction to completion.[16]
-
-
Analysis:
-
After cooling to room temperature, transfer the derivatized sample to a GC vial, preferably with a micro-insert to accommodate the small volume.
-
Inject 1 µL of the sample into the GC-MS system.
-
Decision-Making: Which Reagent to Choose?
For the vast majority of analytical applications requiring the derivatization of polar compounds for GC, BSTFA is the superior choice . Its high reactivity, broad applicability, and, most importantly, the high volatility of its byproducts make it the gold standard for achieving clean, interference-free chromatograms.
BMSFA should be considered a specialty reagent. Its utility lies in specific organic synthesis pathways or in niche analytical methods where its lower reactivity might be exploited for selective derivatization. For general screening and quantification of polar analytes in complex matrices, the potential for incomplete derivatization and chromatographic interference from its byproducts makes it a less reliable option.
Diagram: Reagent Selection Flowchart
Caption: A decision guide for choosing between BMSFA and BSTFA.
References
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- Comparison of silylating reagents in derivatization reactions of sedative-hypnotic drugs prior to fast gas chromatography-mass spectrometry. (n.d.).
- BSTFA. (n.d.). Grokipedia. Retrieved January 14, 2026.
- A Comparative Guide to Silylation Methods and their Impact on Analyte Fragmentation in Mass Spectrometry. (n.d.). BenchChem. Retrieved January 14, 2026.
- Silylation Reagents. (n.d.). Regis Technologies. Retrieved January 14, 2026.
- This compound | 15500-60-4. (2024). ChemicalBook. Retrieved January 14, 2026.
- Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. (2009).
- BSTFA Product Information. (n.d.). Sigma-Aldrich. Retrieved January 14, 2026.
- Review: Derivatization in mass spectrometry—1. Silylation. (2003).
- Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved January 14, 2026.
- TS-38829 - BSTFA GC Silylation Reagent, 100g. (n.d.). Analytics-Shop. Retrieved January 14, 2026.
- A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. (2015). Semantic Scholar. Retrieved January 14, 2026.
- Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (2002).
- Silylation Overview. (n.d.). Fluka. Retrieved January 14, 2026.
- BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. (n.d.).
- Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009). Luxembourg Institute of Health. Retrieved January 14, 2026.
- Comparison of two derivatisation-based methods for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol A, bisphenol S and biphenol migrated from food cans. (2010). PubMed. Retrieved January 14, 2026.
- Chemical Properties of Bis-N,N-(trimethylsilyl)formamide (CAS 15500-60-4). (n.d.). Cheméo. Retrieved January 14, 2026.
- Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. (n.d.). Restek. Retrieved January 14, 2026.
- Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009).
- This compound. (n.d.). PubChem. Retrieved January 14, 2026.
- Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009). PubMed. Retrieved January 14, 2026.
- The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich. Retrieved January 14, 2026.
- N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (T6381) - Product Information Sheet. (n.d.). Sigma-Aldrich. Retrieved January 14, 2026.
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A Senior Application Scientist's Guide to Analytical Method Validation Using N,N-Bis(trimethylsilyl)formamide (BSF) Derivatization
Introduction: The Imperative for Derivatization in Modern Chromatography
In the landscape of analytical chemistry, particularly within pharmaceutical and metabolomic research, the robust quantification of target analytes is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique, renowned for its high resolution and sensitivity. However, a significant portion of biologically active molecules—such as amino acids, steroids, sugars, and organic acids—are inherently non-volatile and thermally labile due to the presence of polar functional groups like hydroxyls (-OH), carboxyls (-COOH), and amines (-NH). Direct injection of these compounds into a hot GC inlet would lead to thermal degradation, poor peak shape, and a lack of quantitative reproducibility.
This is where chemical derivatization becomes an indispensable tool.[1] By chemically modifying the analyte, we can mask these polar functional groups, thereby increasing volatility, enhancing thermal stability, and improving chromatographic separation.[1][2] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is the most prevalent derivatization technique.[1][3] This guide provides an in-depth comparison of silylating agents, focusing on N,N-Bis(trimethylsilyl)formamide (BSF), and delivers a comprehensive protocol for validating a GC method that incorporates this powerful reagent, all grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]
The Silylation Landscape: A Comparative Analysis of Reagents
The choice of silylating reagent is a critical decision in method development, directly impacting reaction efficiency, derivative stability, and potential for artifact formation.[7][8] While numerous reagents exist, the most common are silyl amides, such as BSF, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
This compound (BSF) is a potent TMS donor, valued for its ability to derivatize a wide range of functional groups. Its byproducts, formamide and trimethylsilylamine, are generally volatile and often do not interfere with chromatography.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another powerful TMS donor, perhaps the most widely used.[3][9] Its fluorinated byproducts are highly volatile, making it an excellent choice for trace analysis.[3] For particularly stubborn functional groups like secondary amines or hindered hydroxyls, BSTFA is often mixed with a catalyst, such as 1% Trimethylchlorosilane (TMCS).[3]
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is considered one of the strongest and most versatile silylating agents available.[3][9] Its primary byproduct, N-methyltrifluoroacetamide, is extremely volatile, ensuring minimal chromatographic interference.[3]
The following table provides a comparative overview of these key reagents.
| Feature | This compound (BSF) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Silylating Strength | Strong | Very Strong[3][9] | Strongest & Most Volatile[3][9] |
| Common Analytes | Alcohols, phenols, carboxylic acids, amines | Fatty acid amides, hindered hydroxyls, amino acids[3] | Sugars, keto-acids, sterols, a broad range of metabolites[9] |
| Byproducts | Formamide, Trimethylsilylamine | N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide | N-methyltrifluoroacetamide (highly volatile)[3] |
| Volatility of Byproducts | Moderate to High | High | Very High[3] |
| Need for Catalyst (TMCS) | Sometimes, for hindered groups | Often recommended for difficult-to-silylate compounds[3] | Less frequently required due to high reactivity |
| Key Advantage | Effective for a broad range of compounds | Widely documented, excellent for trace analysis | Highest reactivity and most volatile byproducts |
| Potential Issues | Can sometimes form adducts with certain carbonyls | Moisture sensitivity; potential for artifact formation | High cost, extreme moisture sensitivity |
A Validated GC Method Protocol Using BSF Derivatization
The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[10][11] This protocol is structured according to the ICH Q2(R2) guidelines, which provide a framework for validation.[4][5][12]
The Experimental Workflow
The overall process involves sample preparation, derivatization, GC-MS analysis, and data evaluation against predefined acceptance criteria.
Caption: High-level workflow for a validated GC-MS method using derivatization.
Step-by-Step Validation Protocol
Objective: To validate a quantitative GC-MS method for "Analyte X" in a biological matrix using BSF derivatization.
1. Specificity (Selectivity)
-
Causality: The purpose of the specificity test is to prove that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][12] A lack of specificity can be compensated for by using a combination of analytical procedures.[12]
-
Protocol:
-
Analyze a blank matrix sample (e.g., plasma from an un-dosed subject) to identify any endogenous peaks that might interfere with the analyte or internal standard (IS).
-
Analyze a matrix sample spiked only with the analyte and another spiked only with the IS.
-
Analyze a "zero sample" (matrix spiked with IS only) to ensure no matrix components produce a signal at the analyte's retention time.
-
If available, analyze samples containing known related substances or potential metabolites.
-
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte or IS in the blank matrix.
2. Linearity and Range
-
Causality: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This relationship is fundamental for accurate quantification.
-
Protocol:
-
Prepare a stock solution of Analyte X and the IS.
-
Create a series of at least five calibration standards by spiking the blank matrix with known concentrations of the analyte, covering the expected range of the samples. A typical range might be 10-1000 ng/mL.
-
Process each calibration standard through the entire procedure (extraction, derivatization, injection).
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[13]
3. Accuracy (Trueness)
-
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined using recovery studies by spiking a matrix with a known quantity of the analyte.[12]
-
Protocol:
-
Prepare Quality Control (QC) samples by spiking the blank matrix at a minimum of three concentration levels: Low, Medium, and High (e.g., 30, 300, and 800 ng/mL).
-
Analyze five replicates of each QC level.
-
Calculate the concentration of each QC sample using the calibration curve from the linearity experiment.
-
Accuracy is expressed as the percentage of the measured concentration relative to the nominal (spiked) concentration: (Mean Measured Conc. / Nominal Conc.) * 100.
-
-
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal value (or 80-120% at the Lower Limit of Quantitation).
4. Precision
-
Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).[12]
-
Protocol:
-
Repeatability (Intra-assay): Analyze the five replicates of each QC level (Low, Med, High) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on at least two different days, preferably with a different analyst or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the measured concentrations at each QC level for both intra- and inter-assay evaluations.
-
-
Acceptance Criteria: The %RSD should not exceed 15% (or 20% at the LLOQ).
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
These are typically determined based on the signal-to-noise ratio (S/N).
-
Analyze samples with decreasingly known low concentrations of the analyte.
-
The LOD is generally established at an S/N ratio of 3:1.
-
The LOQ is established at an S/N ratio of 10:1 and must also meet the accuracy and precision criteria (e.g., within 80-120% accuracy and <20% RSD).
-
-
Acceptance Criteria: The LOQ must be the lowest point on the standard curve and meet the predefined accuracy and precision requirements.
6. Robustness
-
Causality: Robustness testing provides an indication of the method's reliability during normal usage by deliberately introducing small variations in method parameters. For derivatization methods, this is particularly critical.[12]
-
Protocol:
-
Using the Medium QC sample, introduce small, deliberate changes to the derivatization parameters one at a time.
-
Example variations:
-
Derivatization Temperature: ± 5°C (e.g., 65°C and 75°C).
-
Derivatization Time: ± 10 minutes (e.g., 50 min and 70 min).
-
BSF Reagent Volume: ± 10% (e.g., 45 µL and 55 µL).
-
-
Analyze the samples and compare the results to those obtained under the normal (nominal) conditions.
-
-
Acceptance Criteria: The results should not be significantly affected by the variations, typically remaining within the accuracy and precision limits of the method.
7. Stability of Derivatives
-
Causality: TMS derivatives can be susceptible to hydrolysis.[14] It is crucial to establish how long the derivatized samples remain stable in the autosampler before analysis.
-
Protocol:
-
Derivatize a set of Low and High QC samples.
-
Inject them immediately (T=0).
-
Store the vials in the autosampler (e.g., at 4°C or -20°C) and re-inject them at set time points (e.g., 12, 24, 48, and 72 hours).[14]
-
Compare the results to the T=0 values.
-
-
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the initial (T=0) concentration.
Mechanistic Insight: The Silylation Reaction
The power of BSF lies in its ability to efficiently transfer a trimethylsilyl group to an active hydrogen on an analyte (represented as R-XH, where X can be O, N, S, etc.).
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A Comparative Guide for Researchers: N,N-Bis(trimethylsilyl)formamide vs. N,O-Bis(trimethylsilyl)acetamide (BSA) in Silylation Reactions
For researchers, scientists, and drug development professionals navigating the landscape of chemical derivatization, the selection of an appropriate silylating agent is a critical decision that profoundly impacts analytical outcomes and synthetic yields. This guide provides an in-depth, objective comparison between two trimethylsilyl donors: the widely-used N,O-Bis(trimethylsilyl)acetamide (BSA) and the less conventional N,N-Bis(trimethylsilyl)formamide. This analysis is grounded in their chemical properties, reactivity, byproduct profiles, and practical applications, supported by available data to inform your experimental design.
At a Glance: Key Differences
| Feature | N,O-Bis(trimethylsilyl)acetamide (BSA) | This compound |
| Common Acronym | BSA | BSF |
| Structure | Exists predominantly in the N,O-bis(silyl)imidate form | Exists in the N,N-bis(silyl)amide form |
| Primary Application | Versatile and powerful silylating agent for a wide range of functional groups. | Primarily a source of nucleophilic formamide; less common as a silylating agent. |
| Reactivity | Highly reactive towards active hydrogens in alcohols, phenols, carboxylic acids, and amines.[1] | Silylates enolizable carbonyl compounds; reactivity with other functional groups is less documented. |
| Byproducts | Acetamide and N-(trimethylsilyl)acetamide | N-(trimethylsilyl)formamide and Hexamethyldisiloxane (in some cases).[2] |
| Byproduct Volatility | Acetamide is relatively volatile, minimizing chromatographic interference.[1] | N-(trimethylsilyl)formamide is also volatile. |
Structural Distinction: The Root of Divergent Reactivity
The fundamental difference between BSA and this compound lies in their tautomeric preferences. BSA exists primarily in the N,O-bis(trimethylsilyl)imidate form, where one trimethylsilyl (TMS) group is attached to the nitrogen and the other to the oxygen. This structure contributes to its high silylating potential.
In contrast, this compound exists with both TMS groups attached to the nitrogen atom.[2] This arrangement influences its chemical behavior, rendering it a valuable source of the formamido-nucleophile in certain synthetic applications.
In the Realm of Silylation: A Performance Showdown
Silylation is a cornerstone of analytical derivatization, particularly for gas chromatography (GC), as it increases the volatility and thermal stability of polar analytes.[1][3]
N,O-Bis(trimethylsilyl)acetamide (BSA): The Established Workhorse
BSA is a potent silylating agent, readily reacting with a broad spectrum of functional groups containing active hydrogens, including alcohols, phenols, carboxylic acids, and amines.[1] The reaction with an alcohol proceeds as follows:
2 R-OH + CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ → 2 R-OSi(CH₃)₃ + CH₃C(O)NH₂
The byproducts of this reaction are acetamide and N-(trimethylsilyl)acetamide, which are generally volatile and produce minimal interference in GC analysis.[1]
This compound: The Niche Player
While not as universally applied for silylation as BSA, this compound exhibits reactivity towards certain functional groups. Its most documented silylating application is with enolizable carbonyl compounds, where it acts as an O-silylating agent to form silyl enol ethers. The reaction byproduct in this case is N-(trimethylsilyl)formamide.[2] For instance, the reaction with ethyl acetoacetate proceeds as follows:
CH₃C(O)CH₂COOC₂H₅ + HCON(Si(CH₃)₃)₂ → CH₃C(OSi(CH₃)₃)=CHCOOC₂H₅ + HCONHSi(CH₃)₃
Information regarding the efficiency and general applicability of this compound for the silylation of other functional groups like alcohols and amines is less prevalent in the literature. The bis-silylation of primary amines, which can be challenging, is typically achieved through other methods like deprotonation followed by reaction with a silyl halide.[2]
Byproduct Profile: A Critical Consideration
The nature of the byproducts formed during a derivatization reaction is a crucial factor, as they can co-elute with analytes of interest and interfere with chromatographic analysis.
-
BSA: The primary byproduct, acetamide, is relatively volatile, which is advantageous for GC applications.[1]
-
This compound: The main byproduct, N-(trimethylsilyl)formamide, is also a volatile compound. In some reactions, particularly with non-enolizable active methylene compounds, hexamethyldisiloxane can also be formed.[2]
A direct comparison of the chromatographic interference of acetamide versus N-(trimethylsilyl)formamide would require specific experimental data under identical GC conditions.
Experimental Protocols: A Practical Guide
Protocol 1: General Silylation of Hydroxyl Groups using BSA
Objective: To prepare trimethylsilyl ethers of a sample containing hydroxyl functional groups for GC-MS analysis.
Materials:
-
Sample containing the analyte (1-5 mg)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, DMF)
-
Reaction vial with a screw cap and PTFE-lined septum
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the dried sample into a reaction vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Silylating Agent Addition: Add 200 µL of BSA to the vial.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. The reaction time and temperature may need optimization depending on the steric hindrance and reactivity of the hydroxyl group.
-
Analysis: Cool the reaction mixture to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Silylating reagents are sensitive to moisture, which can consume the reagent and lead to incomplete derivatization. Therefore, using a dried sample and anhydrous solvents is critical.
-
Excess Reagent: A molar excess of the silylating reagent is used to drive the reaction to completion.
-
Heating: Heating increases the reaction rate, especially for sterically hindered or less reactive functional groups.
Visualizing the Workflow
Caption: Workflow for a typical BSA derivatization experiment.
Mechanistic Insights
BSA Silylation Mechanism
The silylation reaction with BSA is believed to proceed through a nucleophilic attack of the active hydrogen-containing group (e.g., an alcohol) on one of the silicon atoms of the BSA molecule. This is followed by the transfer of a TMS group to the nucleophile and the subsequent elimination of acetamide or its silylated derivative.
Caption: Simplified mechanism of alcohol silylation by BSA.
This compound Silylation Mechanism (for Enolizable Carbonyls)
For enolizable carbonyl compounds, this compound acts as an O-silylating agent. The reaction likely involves the carbonyl oxygen acting as a nucleophile, attacking one of the silicon atoms, leading to the formation of a silyl enol ether and N-(trimethylsilyl)formamide.
Caption: Mechanism of silyl enol ether formation using BSF.
Conclusion and Recommendations
For general-purpose silylation of a wide array of functional groups in preparation for GC-MS analysis or in synthetic organic chemistry, N,O-Bis(trimethylsilyl)acetamide (BSA) remains the superior and more versatile choice. Its high reactivity, the formation of relatively benign and volatile byproducts, and the extensive body of literature supporting its use make it a reliable and robust reagent.
This compound , on the other hand, should be considered a specialist reagent. Its utility as a silylating agent is primarily demonstrated in the context of O-silylation of enolizable carbonyl compounds. Researchers exploring specific synthetic pathways that leverage its unique reactivity as a formamido-nucleophile will find it to be a valuable tool.
For professionals in drug development and analytical research, the predictability and broad applicability of BSA make it the more prudent choice for routine derivatization protocols. However, for synthetic chemists tackling specific challenges, the unique properties of this compound may offer novel solutions. As with any reagent selection, the optimal choice is ultimately dictated by the specific substrate, desired outcome, and analytical or synthetic context.
References
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- ResearchGate. N‐Silylation of Amines Mediated by Et3SiH/KOBu | Request PDF. Accessed January 14, 2026.
- Little, J. L. Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. 2014.
- PubMed. LC-ESI-MS/MS analysis of testosterone at sub-picogram levels using a novel derivatization reagent. Accessed January 14, 2026.
- Reddit. What reagents to use for derivatization by trimethylsilylation for GC-MS : r/chemistry. Accessed January 14, 2026.
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- IDC Technologies. Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). Accessed January 14, 2026.
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- DiVA. Analysis of most common endogenous steroids in plasma. Accessed January 14, 2026.
- ResearchGate.
- Cho, S., et al. Sample stacking with in-column silylation for less volatile polar compounds using GC-MS.
- Wiley Online Library.
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- ResearchGate. (PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Accessed January 14, 2026.
- PubMed. trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. Accessed January 14, 2026.
- PubMed. Bis(trimethylsilyl)
- ResearchGate. Bis(trimethylsily1)
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A Researcher's Guide to Nucleophilic Formamide Sources: A Comparative Analysis of Alternatives to N,N-Bis(trimethylsilyl)formamide
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A Comparative Guide to Silylating Agents: Unveiling the Distinct Advantages of N,N-Bis(trimethylsilyl)formamide (BSF) over MSTFA in Derivatization
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of analytical chemistry, particularly in sample preparation for gas chromatography-mass spectrometry (GC-MS), derivatization is a cornerstone technique for the analysis of polar and non-volatile compounds. Silylation, the introduction of a trimethylsilyl (TMS) group, is a widely adopted strategy to enhance analyte volatility, thermal stability, and improve chromatographic performance.[1] Among the plethora of silylating agents, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is often considered a gold standard due to its high reactivity. However, a less ubiquitous but potent alternative, N,N-Bis(trimethylsilyl)formamide (BSF), offers unique advantages in specific analytical scenarios. This guide provides an in-depth, objective comparison of BSF and MSTFA, elucidating the fundamental chemical differences that translate into tangible benefits for the discerning analyst.
The Foundation of Silylation: A Tale of Two Reagents
Silylation fundamentally involves the replacement of an active hydrogen on functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH) with a non-polar TMS group.[1][2] This transformation mitigates intermolecular hydrogen bonding, thereby reducing the boiling point and increasing the volatility of the analyte. Both BSF and MSTFA are powerful TMS donors, yet their reaction mechanisms and, crucially, their byproducts, diverge significantly, influencing their suitability for different applications.
MSTFA , a fluorinated acetamide derivative, is renowned for its strong silylating potential and the high volatility of its primary byproduct, N-methyltrifluoroacetamide.[3][4] This volatility is a key selling point, as it minimizes interference with early-eluting peaks in a chromatogram.[5]
BSF , or this compound, is a silylating agent with a distinct reactivity profile. While not as universally recognized as MSTFA, its unique chemical properties present compelling advantages in specific analytical contexts.[6]
Core Advantages of BSF: A Mechanistic Perspective
The primary advantages of BSF over MSTFA stem from the nature of its reaction byproducts and its specific reactivity towards certain functional groups.
Byproduct Profile: Minimizing Chromatographic Interference
The most significant advantage of BSF lies in its byproduct, N-(trimethylsilyl)formamide . In contrast, MSTFA produces N-methyltrifluoroacetamide . While the latter is volatile, N-(trimethylsilyl)formamide offers a different and often more favorable chromatographic profile.
-
Reduced Potential for Co-elution: The distinct chemical nature of N-(trimethylsilyl)formamide compared to N-methyltrifluoroacetamide can be advantageous in complex matrices where the risk of co-elution with analytes of interest is high.
-
Alternative Elution Window: The elution time of N-(trimethylsilyl)formamide will differ from that of N-methyltrifluoroacetamide, potentially moving it away from critical regions of the chromatogram.
This difference is paramount in trace analysis and metabolomics, where baseline cleanliness and the unambiguous identification of low-abundance compounds are critical.
Unique Reactivity with Carbonyl Compounds
BSF exhibits a unique reaction pathway with enolizable carbonyl compounds. It reacts to yield O-silylated products (trimethylsilyl enol ethers) and N-(trimethylsilyl)formamide.[6] Furthermore, ketones can condense with BSF to form 1-formamido-1-(trimethylsiloxy)alkanes.[6] This reactivity can be harnessed for specific applications where the derivatization of carbonyl groups is desired alongside other active hydrogens, potentially offering a more comprehensive derivatization in a single step for certain molecules. MSTFA, while capable of derivatizing enolizable ketones, does not proceed via the same formamide-mediated mechanism.
Comparative Performance: A Data-Driven Overview
While direct, peer-reviewed comparative studies quantifying the performance of BSF against MSTFA are scarce, we can construct a comparative profile based on their known chemical properties and the extensive data available for MSTFA and its close analog, BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
| Feature | This compound (BSF) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Silylating Strength | Strong | Very Strong[1] |
| Primary Byproduct | N-(trimethylsilyl)formamide | N-methyltrifluoroacetamide[3] |
| Byproduct Volatility | Moderate | High[4][5] |
| Reactivity with Alcohols, Phenols, Carboxylic Acids | Effective | Highly Effective[7] |
| Reactivity with Amines | Effective | Highly Effective[7] |
| Reactivity with Carbonyls | Forms O-silylated enol ethers and condensation products[6] | Derivatizes enolizable ketones |
| Potential for Artifact Formation | Can form condensation products with ketones[6] | Can form artifacts, particularly with certain functional groups[3] |
| Moisture Sensitivity | High (common to all silylating agents) | High (common to all silylating agents) |
Experimental Protocols: A Guide to Practical Application
The successful application of any derivatization reagent hinges on a well-designed experimental protocol. The following provides a generalized, yet robust, starting point for researchers.
Protocol 1: General Silylation Procedure using BSF
This protocol is a general guideline and should be optimized for specific analytes and matrices.
-
Sample Preparation: Ensure the sample is completely dry. Lyophilization or evaporation under a stream of dry nitrogen is recommended. Moisture will readily consume the silylating reagent.[8]
-
Reagent Addition: To the dried sample (typically 10-100 µg) in a reaction vial, add 50-100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or DMF) and 50-100 µL of BSF. The use of a catalyst, such as 1% trimethylchlorosilane (TMCS), can be beneficial for derivatizing sterically hindered groups.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The optimal time and temperature will vary depending on the analyte.
-
Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS system.
Protocol 2: Comparative Derivatization with MSTFA
To perform a direct comparison, the following protocol for MSTFA can be used.
-
Sample Preparation: As with BSF, ensure the sample is rigorously dried.
-
Reagent Addition: To the dried sample, add 50-100 µL of a suitable solvent and 50-100 µL of MSTFA (often with 1% TMCS as a catalyst).
-
Reaction: Cap the vial and heat at 60-80°C for 20-30 minutes. MSTFA is generally considered more reactive and may require shorter reaction times.
-
Analysis: Cool to room temperature and inject into the GC-MS.
Visualizing the Derivatization Workflow
A clear understanding of the experimental workflow is crucial for reproducibility and troubleshooting.
Caption: Reaction schemes for BSF and MSTFA with an alcohol.
Conclusion: Selecting the Optimal Reagent
The choice between BSF and MSTFA is not a matter of universal superiority but of strategic selection based on the analytical challenge at hand.
-
MSTFA remains an excellent choice for general-purpose silylation due to its high reactivity and the volatility of its byproducts, making it a robust workhorse for a wide range of applications. [3][9]
-
This compound (BSF) emerges as a specialized tool with distinct advantages. Its unique byproduct profile offers a valuable alternative to mitigate chromatographic interferences in complex samples. Furthermore, its specific reactivity with carbonyl compounds can be exploited for targeted derivatization strategies.
For researchers and drug development professionals, a nuanced understanding of the underlying chemistry of these reagents is paramount. While MSTFA provides a powerful and broad solution, the judicious application of BSF can unlock new levels of selectivity and clarity in challenging analytical scenarios. The ultimate decision should be guided by empirical evaluation for the specific analytes and matrix under investigation.
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The Silylating Frontier: A Comparative Guide to Mass Spectrometry Fragmentation of N,N-Bis(trimethylsilyl)formamide (BSF) Derivatives
For researchers, scientists, and drug development professionals navigating the complexities of mass spectrometry, derivatization is a critical step to enhance the volatility and thermal stability of polar analytes. Among the arsenal of silylating agents, N,N-Bis(trimethylsilyl)formamide (BSF) presents a unique profile. This guide provides an in-depth, objective comparison of the fragmentation patterns of BSF derivatives with those of other common silylating agents, supported by established mass spectral principles and experimental data.
Introduction to Silylation and the Role of BSF
Silylation is a chemical modification technique that replaces active hydrogen atoms in functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH) with a trimethylsilyl (TMS) group (-Si(CH₃)₃).[1] This process reduces the polarity and increases the volatility of the analyte, making it amenable to gas chromatography-mass spectrometry (GC-MS) analysis.[2] this compound (BSF) is a potent silylating agent, similar in function to its more commonly known amide-based counterparts, N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][4]
The choice of silylating reagent is critical as it influences not only the derivatization efficiency but also the subsequent fragmentation pattern in the mass spectrometer, which is paramount for structural elucidation and confident identification.[5] This guide will focus on the electron ionization (EI) fragmentation of BSF derivatives, providing a framework for interpreting their mass spectra and comparing their analytical utility against other silylating reagents.
The BSF Derivatization Reaction and its Byproducts
The derivatization reaction with BSF involves the transfer of a TMS group from the reagent to the analyte (R-XH), producing the silylated analyte (R-X-TMS) and N-trimethylsilylformamide as a byproduct.
Reaction: R-XH + (CH₃)₃Si-N(CHO)-Si(CH₃)₃ → R-X-Si(CH₃)₃ + O=CH-NH-Si(CH₃)₃
Understanding the mass spectrum of the byproduct is crucial as it can co-elute with analytes and its fragments may interfere with the analysis. The mass spectrum of N-trimethylsilylformamide exhibits characteristic ions that should be recognized.[6]
General Fragmentation Patterns of TMS Derivatives
Regardless of the specific silylating agent used, TMS derivatives exhibit several common fragmentation patterns under electron ionization. These foundational principles are essential for interpreting the mass spectra of BSF derivatives.
-
α-Cleavage: This is a dominant fragmentation pathway for many TMS derivatives. The cleavage occurs at the bond adjacent to the heteroatom (O, N, S) to which the TMS group is attached, leading to the formation of a resonance-stabilized cation.[7]
-
Loss of a Methyl Radical ([M-15]⁺): A very common and often abundant ion in the mass spectra of TMS derivatives is the [M-15]⁺ ion, resulting from the loss of a methyl radical from the TMS group.[8] This ion is a strong indicator of the molecular weight of the derivative.
-
The Trimethylsilyl Cation (m/z 73): The ion at m/z 73, corresponding to the [(CH₃)₃Si]⁺ cation, is a hallmark of TMS derivatives and is frequently the base peak in the spectrum.[9]
-
Rearrangement Ions: McLafferty-type rearrangements and other rearrangements involving the migration of the TMS group can also occur, leading to characteristic fragment ions.
Fragmentation Patterns of BSF Derivatives by Analyte Class
The specific fragmentation pathways of BSF derivatives are dictated by the functional group of the original analyte. The following sections detail the expected fragmentation patterns for major analyte classes.
Alcohols
The derivatization of alcohols with BSF yields trimethylsilyl ethers. Their fragmentation is characterized by:
-
α-Cleavage: The most significant fragmentation involves cleavage of the C-C bond adjacent to the oxygen atom, resulting in a prominent oxonium ion.[7]
-
[M-15]⁺ Ion: Loss of a methyl group from the TMS moiety is consistently observed.
-
Characteristic Ions: The presence of m/z 73 and ions resulting from the loss of trimethylsilanol (M-90) can also be diagnostic.[10]
Experimental Protocol: Derivatization of Alcohols with BSF
-
Sample Preparation: Ensure the sample containing the alcohol is dry. If in an aqueous solution, evaporate to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of BSF and 50 µL of a suitable solvent (e.g., pyridine, acetonitrile) to the dried sample (approximately 1 mg).
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30 minutes.
-
Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS system.
Carboxylic Acids
Carboxylic acids are converted to their trimethylsilyl esters. Their mass spectra typically show:
-
[M-15]⁺ Ion: A prominent peak corresponding to the loss of a methyl group.
-
McLafferty Rearrangement: For carboxylic acids with a γ-hydrogen, a McLafferty rearrangement can occur, leading to a characteristic neutral loss.
-
Ions related to the Carboxyl Group: Fragments such as [COOTMS]⁺ (m/z 117) and ions resulting from the cleavage of the bond between the α- and β-carbons are often observed.
Workflow for Carboxylic Acid Derivatization and Analysis
Caption: Workflow for the derivatization and GC-MS analysis of carboxylic acids using BSF.
Amines
Primary and secondary amines react with BSF to form N-trimethylsilyl derivatives. Their fragmentation is dominated by:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is the most favorable fragmentation pathway, leading to a stable iminium ion. This typically results in the base peak of the spectrum.
-
[M-15]⁺ Ion: Loss of a methyl group is also a common fragmentation.
Phenols
Phenols, when derivatized with BSF, form trimethylsilyl ethers. Their fragmentation is influenced by the stable aromatic ring:
-
Molecular Ion (M⁺): The molecular ion is often more abundant compared to aliphatic TMS ethers due to the stability of the aromatic system.[3]
-
[M-15]⁺ Ion: Loss of a methyl group is a prominent fragmentation.
-
Ring-related Fragments: Fragmentation of the aromatic ring can also occur, leading to characteristic ions.
Comparison of BSF with Other Silylating Reagents
The choice of silylating reagent can significantly impact the analytical outcome. Here, we compare BSF with two other widely used reagents: BSTFA and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
| Feature | This compound (BSF) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Reactivity | High | High, can be enhanced with catalysts. | Very high, often considered more reactive for non-hindered compounds.[5] |
| Byproducts | N-trimethylsilylformamide | N-trimethylsilyl-trifluoroacetamide, trifluoroacetamide | N-methyltrifluoroacetamide |
| Volatility of Byproducts | Moderately volatile | Volatile | Highly volatile, elutes early in the chromatogram.[5] |
| Interference | Potential for byproduct peaks to overlap with early-eluting analytes. | Byproduct peaks can sometimes interfere with analysis. | Byproducts are generally less likely to interfere.[5] |
| Common Applications | General silylation of active hydrogen compounds. | Broad applicability, especially for steroids and drugs of abuse. | Metabolomics, analysis of a wide range of polar compounds.[2] |
Causality Behind Experimental Choices
The selection of derivatization parameters is not arbitrary; it is based on the chemical properties of the analyte and the reagent.
-
Solvent: Aprotic solvents like pyridine or acetonitrile are used to prevent the hydrolysis of the silylating reagent and the TMS derivatives. Pyridine can also act as a catalyst by scavenging the proton released during the reaction.
-
Temperature and Time: Heating is often employed to accelerate the derivatization of sterically hindered functional groups. The optimal temperature and time must be determined empirically for each analyte class to ensure complete derivatization without degradation.
-
Catalysts: For particularly difficult-to-derivatize compounds, a catalyst such as trimethylchlorosilane (TMCS) can be added to increase the reactivity of the silylating agent.
Conclusion
This compound is a powerful silylating reagent that offers an alternative to the more commonly used BSTFA and MSTFA. Understanding the characteristic fragmentation patterns of its derivatives is essential for accurate compound identification and structural elucidation. While the general principles of TMS fragmentation apply, the specific fragmentation pathways are influenced by the analyte's functional group. By carefully considering the reactivity, byproducts, and fragmentation behavior of BSF in comparison to other silylating agents, researchers can make an informed decision to optimize their analytical workflow for sensitive and reliable GC-MS analysis.
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Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(2), 245–257. [Link]
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NIH. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
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ResearchGate. (n.d.). Study on the derivatization process using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl)-N-methyltrifluoroace tamide[sic], trimethylsilydiazomethane for the determination of fecal sterols by gas chromatography-mass spectrometry. [Link]
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A Senior Application Scientist's Guide to Silylating Reagents: Evaluating N,N-Bis(trimethylsilyl)formamide (BSF)
For researchers, scientists, and professionals in drug development, the derivatization of polar analytes is a cornerstone of robust analytical methodology, particularly for gas chromatography-mass spectrometry (GC-MS). The conversion of non-volatile, thermally labile compounds into their more volatile and stable silylated counterparts is critical for achieving reproducible and accurate results. While a host of silylating agents are available, this guide provides an in-depth evaluation of the silylating potential of a lesser-known but potent reagent, N,N-Bis(trimethylsilyl)formamide (BSF), in comparison to more conventional reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
The Critical Role of Silylation in Modern Analytics
Silylation is a chemical modification technique that replaces an active hydrogen in functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH) with a trimethylsilyl (TMS) group.[1] This transformation fundamentally alters the physicochemical properties of the analyte, leading to:
-
Increased Volatility: The replacement of polar functional groups with the nonpolar TMS group reduces intermolecular hydrogen bonding, thereby lowering the boiling point and enabling analysis by GC.
-
Enhanced Thermal Stability: Silylation protects thermally labile functional groups from degradation at the high temperatures of the GC inlet and column.
-
Improved Chromatographic Performance: Derivatization often leads to sharper, more symmetrical peaks and better resolution of closely eluting compounds.
The choice of silylating reagent is paramount and is dictated by the nature of the analyte, the complexity of the sample matrix, and the specific analytical objectives.
Unveiling the Potential of this compound (BSF)
This compound, while not as ubiquitously cited in routine GC-MS derivatization protocols as its trifluoroacetamide counterparts, possesses unique reactivity that warrants consideration.
Structure and Reactivity:
BSF is a powerful silyl donor. Its reactivity stems from the lability of the N-Si bonds and the thermodynamic driving force of forming a stable silylated analyte and the N-(trimethylsilyl)formamide byproduct.
A key feature of BSF is its demonstrated reactivity towards enolizable carbonyl compounds, yielding O-silylated products.[1] This characteristic suggests a broader reactivity profile than some other silylating agents, potentially offering advantages in specific synthetic applications or for the derivatization of certain classes of metabolites.
Head-to-Head Comparison: BSF vs. Conventional Silylating Agents
| Feature | This compound (BSF) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Silylating Strength | Strong silyl donor. Its potential is considered high, though less documented for routine derivatization than BSTFA and MSTFA. | Very strong silylating agent, widely used for a broad range of compounds. | Considered one of the strongest and most versatile silylating agents available. |
| Reactivity Profile | Highly reactive towards alcohols, phenols, and carboxylic acids. Notably reactive with enolizable carbonyls.[1] | Broad reactivity for hydroxyl, carboxyl, and amine groups. Reactivity can be enhanced with a catalyst like TMCS for hindered groups. | Generally considered more reactive than BSTFA for many compounds. |
| Byproducts | N-(trimethylsilyl)formamide, hexamethyldisiloxane.[1] | N-(trimethylsilyl)trifluoroacetamide, trifluoroacetamide. These are volatile and typically do not interfere with GC analysis. | N-methyltrifluoroacetamide. Highly volatile, making it ideal for trace analysis where byproduct interference must be minimized. |
| Common Applications | Organic synthesis, derivatization of carbonyl compounds.[1] | Routine derivatization for GC-MS analysis of a wide variety of analytes, including steroids, and amino acids. | Metabolomics, trace analysis, and general-purpose derivatization for GC-MS.[2] |
Mechanistic Insights: The Silylation Pathway
The silylation of a hydroxyl group by BSF is proposed to proceed through a nucleophilic attack of the oxygen on one of the silicon atoms of BSF, with the concomitant departure of the N-(trimethylsilyl)formamide anion. This is followed by proton transfer to the anion to yield the final silylated product and the formamide byproduct.
Caption: Experimental workflow for derivatization with BSF.
Trustworthiness and Self-Validating Systems
For any derivatization protocol, it is crucial to establish a self-validating system to ensure the integrity of the results. This includes:
-
Running a reagent blank: Injecting the derivatization reagent and solvent alone to identify any potential interferences.
-
Using an internal standard: Adding a known amount of a structurally similar but chromatographically resolved compound to the sample before derivatization to correct for variations in reaction efficiency and injection volume.
-
Analyzing a standard of the pure analyte: Derivatizing a known standard of the target compound to confirm its retention time and mass spectrum.
-
Performing a derivatization time course: Analyzing the reaction mixture at different time points to ensure the reaction has gone to completion.
Conclusion: Selecting the Right Tool for the Job
The selection of a silylating agent is a critical decision in the development of robust analytical methods. While BSTFA and MSTFA remain the workhorses for a wide array of applications due to their high reactivity and volatile byproducts, this compound (BSF) presents itself as a potent alternative with unique reactivity, particularly for carbonyl-containing compounds. [1][2] For researchers and drug development professionals, the key takeaway is to not be limited by convention. Understanding the chemical properties and reactivity of a broader range of silylating agents, including BSF, allows for a more nuanced and effective approach to method development. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for the rational selection and optimization of silylation conditions, ultimately leading to more accurate and reliable analytical results.
References
- Fluka. Silylation Overview. Buchs, Switzerland: Fluka Chemie AG; 1995.
-
Greyhound Chromatography. Derivatization reagents for GC. [Link]
- V.N. Kalinin. Organosilicon and Organotin Compounds in the Synthesis of β-Lactams. Russian Chemical Reviews. 1991;60(2):173-191.
- J.L. Little. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
- A. Shareef, M. J. Angove, J. D. Wells, and B. K. Johnson. Comparison of N-methyl-N-trimethylsilyltrifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry.
- W. Schänzer. Recent advances in doping analysis (4). In: Schänzer W, Geyer H, Gotzmann A, Mareck-Engelke U, editors. Recent advances in doping analysis (4). Köln: Sport und Buch Strauß; 1997. p. 247-252.
- M. Donike. N-Methyl-N-trimethylsilyl-trifluoracetamid, ein neues Silylierungsmittel für die gaschromatographische Analyse von Naturstoffen.
- V. Pacáková, K. Štulík, and J. Tichá. Comparison of derivatization procedures for the determination of some biogenic amines by gas chromatography.
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A Comparative Guide to the Stability of Derivatives from N,N-Bis(trimethylsilyl)formamide and BSTFA
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization is a cornerstone technique for the analysis of polar and non-volatile compounds.[1][2] By replacing active hydrogens with a more stable chemical group, derivatization enhances the volatility and thermal stability of analytes, making them amenable to GC-MS analysis.[1][3][4] Among the arsenal of derivatizing agents, silylating reagents are paramount. This guide provides an in-depth, objective comparison of the stability of derivatives formed from two such reagents: N,N-Bis(trimethylsilyl)formamide (referred to in some contexts, though less commonly in commercial products, as BSF) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
The choice between these reagents is not merely a matter of preference but is dictated by the specific chemical nature of the analyte, the sample matrix, and the desired stability of the resulting trimethylsilyl (TMS) derivative. Understanding the nuances of derivative stability is critical for ensuring the accuracy, reproducibility, and reliability of analytical data.
Understanding the Reagents: A Tale of Two Structures
While both reagents ultimately donate a trimethylsilyl (TMS) group, their intrinsic chemical structures and reaction byproducts differ, which can influence the stability of the resulting derivatives and the overall analytical outcome.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is a powerful and widely used silylating agent, often considered one of the strongest for forming TMS derivatives.[5][6] Its reaction with active hydrogens is efficient, and its byproducts, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile, which minimizes chromatographic interference.[5][7] BSTFA is particularly effective for a broad range of compounds, including alcohols, phenols, carboxylic acids, and amines.[4]
-
This compound: In contrast to most other bis(TMS) amides that favor the N,O-bis(TMS)imidate isomer, this compound exists in the amide form with both silyl groups attached to the nitrogen atom.[8] While it can act as a silylating agent, it is not as commonly used for this purpose as BSTFA.[8] Its primary application often lies in its utility as a source of nucleophilic formamide.[8]
The key structural difference lies in the leaving group. For BSTFA, the trifluoroacetamide moiety is an excellent leaving group, contributing to its high reactivity. The formamide group in this compound is a less effective leaving group in silylation reactions.
Comparative Stability of TMS Derivatives
The stability of a TMS derivative is paramount, especially when samples cannot be analyzed immediately. The primary threats to derivative integrity are hydrolysis and thermal degradation.
Hydrolytic Stability:
The susceptibility of TMS derivatives to hydrolysis is a significant concern, as even trace amounts of moisture can cleave the TMS group from the analyte, leading to inaccurate quantification.[4][7]
-
General Principles: The hydrolytic stability of TMS derivatives is influenced by several factors, including the steric hindrance around the silylated functional group and the nature of the analyte itself.[3][7] Generally, TMS derivatives of alcohols are more stable than those of carboxylic acids, which are in turn more stable than those of amines and amides.[7]
-
BSTFA Derivatives: TMS derivatives formed from BSTFA are known to be susceptible to hydrolysis and typically have a limited lifespan, often lasting only a few days.[6] It is crucial to handle samples derivatized with BSTFA under anhydrous conditions and to analyze them promptly.[4][5][7] Storing derivatized samples in a freezer can help to extend their lifespan.
-
This compound Derivatives: While less data is available on the hydrolytic stability of derivatives specifically formed from this compound in a comparative context, the general principles of TMS derivative stability apply. The inherent reactivity of the Si-N bond in the reagent itself suggests that the resulting TMS derivatives would also be moisture-sensitive.
A study on contaminants of emerging concern found that the stability of TMS derivatives (formed using BSTFA with a TMCS catalyst) was significantly affected by storage temperature, with storage at -18°C for up to 20 weeks being recommended to ensure stability.[9] This underscores the general sensitivity of TMS derivatives to environmental conditions.
Thermal Stability:
TMS derivatives are prized for their enhanced thermal stability compared to their parent compounds, allowing for analysis at the high temperatures required for gas chromatography.[4][7]
-
General Principles: The thermal stability of the TMS-analyte bond is generally high. TMS derivatives are routinely used at GC injector and column temperatures of 300°C, and even up to 350°C.[7]
-
BSTFA Derivatives: The TMS derivatives themselves are quite thermally stable.[7] However, the BSTFA reagent itself can decompose at elevated temperatures, especially in the presence of metals.[7] This is an important consideration for injector port conditions.
-
This compound Derivatives: Given the similar nature of the TMS group being transferred, the thermal stability of the resulting derivatives is expected to be comparable to those formed from BSTFA.
The choice of silylating agent is less likely to have a dramatic impact on the inherent thermal stability of the final TMS-analyte bond itself, which is more dependent on the nature of the analyte's functional group.
Experimental Protocols and Considerations
To ensure the formation of stable derivatives and obtain reliable analytical results, adherence to optimized experimental protocols is essential.
General Derivatization Workflow
The following diagram illustrates a typical workflow for trimethylsilylation, applicable to both BSTFA and, in principle, this compound.
Caption: General workflow for trimethylsilyl (TMS) derivatization.
Detailed Protocol for Derivatization with BSTFA
This protocol is a widely used method for the derivatization of a broad range of analytes.
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), potentially with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or N,N-dimethylformamide)[10]
-
Reaction vials with caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample is completely dry in a reaction vial. Water is detrimental to the reaction as it will consume the reagent.[7][11]
-
Reagent Addition: Add the anhydrous solvent to dissolve the sample, followed by the BSTFA reagent. A molar excess of the silylating reagent is recommended to drive the reaction to completion.[4][7] For sterically hindered or less reactive functional groups, the addition of a catalyst like TMCS is often beneficial.[4][12]
-
Reaction: Tightly cap the vial and heat at a temperature typically between 60°C and 80°C.[10] Reaction times can vary from minutes to hours depending on the analyte.[4] It is advisable to optimize the reaction time by analyzing aliquots at different intervals until the product peak area no longer increases.[4]
-
Analysis: After the reaction is complete, cool the vial to room temperature before opening and injecting the sample into the GC-MS.[6]
Key Factors Influencing Derivative Stability
The following diagram outlines the critical factors that can impact the stability of the formed TMS derivatives.
Caption: Factors influencing the stability of TMS derivatives.
Comparative Performance Data
While direct, head-to-head stability studies between derivatives of this compound and BSTFA are not abundant in the literature, we can infer comparative performance based on the known properties of TMS derivatives and the reagents themselves.
| Feature | BSTFA Derivatives | This compound Derivatives (Inferred) |
| Reagent Reactivity | Very high; one of the strongest silylating agents.[5][6] | Lower for silylation compared to BSTFA.[8] |
| Byproducts | Highly volatile, minimizing chromatographic interference.[5][7] | Less volatile byproducts may be a concern. |
| Hydrolytic Stability | Susceptible to hydrolysis; requires anhydrous conditions.[4][6] Typically stable for a few days.[6] | Expected to be susceptible to hydrolysis, similar to other TMS derivatives. |
| Thermal Stability | High; suitable for standard GC temperatures.[7] | Expected to be high and comparable to BSTFA derivatives. |
| Common Applications | Broad range of analytes including amino acids, steroids, and cannabinoids.[1][12] | Primarily used as a formamide nucleophile; less common for general silylation.[8] |
Conclusion and Recommendations
For general-purpose silylation in GC-MS applications where high reactivity and minimal byproduct interference are desired, BSTFA remains the superior choice. Its extensive documentation and proven efficacy across a wide range of analytes make it a reliable and powerful derivatizing agent.
However, the paramount consideration for any TMS derivative is its inherent instability towards hydrolysis. Regardless of the silylating agent used, the following best practices are crucial for ensuring data integrity:
-
Maintain Anhydrous Conditions: All glassware, solvents, and the sample itself must be scrupulously dry.[7][11]
-
Prompt Analysis: Analyze derivatized samples as soon as possible after preparation.[12]
-
Proper Storage: If immediate analysis is not possible, store derivatized samples tightly capped at low temperatures (e.g., -18°C) to slow degradation.[9]
-
Method Validation: Always validate the stability of your specific analyte derivatives under your laboratory's storage and analytical conditions.
While this compound has its place in synthetic organic chemistry, for the specific task of preparing stable derivatives for GC-MS analysis, BSTFA offers a more robust and well-characterized solution. The focus for researchers should therefore be on the meticulous control of experimental conditions to mitigate the inherent hydrolytic instability of the resulting TMS derivatives.
References
- A Comparative Guide to the Hydrolytic Stability of Trimethylsilyl (TMS) Derivatives - Benchchem. (n.d.).
- A Comparative Guide to Silylation Methods and their Impact on Analyte Fragmentation in Mass Spectrometry - Benchchem. (n.d.).
- Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. (n.d.).
- BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane - ResearchGate. (n.d.).
- N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (T6381) - Product Information Sheet - Sigma-Aldrich. (n.d.).
- This compound | 15500-60-4 - ChemicalBook. (2024-12-18).
- Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis - Benchchem. (n.d.).
- Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.).
- GC Derivatization. (n.d.).
- bstfa.pdf - Sigma-Aldrich. (n.d.).
- Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014-04-17).
- GC Derivatization Reagents - TCI Chemicals. (n.d.).
- Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed. (2023-11-15).
- Preparation of TMS Derivatives for GC/MS - CalTech GPS. (n.d.).
- TMS derivatives | Alex L. Sessions - CalTech GPS. (n.d.).
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of N,N-Bis(trimethylsilyl)formamide
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N,N-Bis(trimethylsilyl)formamide (BSF). As a potent silylating agent, BSF's high reactivity, particularly with protic substances like water, necessitates a dedicated disposal procedure beyond simple waste accumulation. Adherence to this protocol is critical for ensuring laboratory safety, maintaining experimental integrity, and complying with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle organosilicon compounds.
Hazard Assessment and Chemical Profile
This compound is a reactive compound that readily transfers trimethylsilyl (TMS) groups to molecules with active hydrogens (e.g., alcohols, amines, carboxylic acids).[1] This reactivity is the primary hazard consideration for its disposal. While specific hazard data for BSF is limited, the properties of analogous silylating agents and its potential hydrolysis products inform a cautious approach.
Key hazards include:
-
High Reactivity with Water: Like many silyl amides and acetamides, BSF is expected to react vigorously with water, alcohols, and other protic solvents.[2][3] This reaction is exothermic and can release flammable gases, leading to pressure buildup in sealed containers.[4]
-
Potential Corrosivity: Similar silylating agents are classified as corrosive, capable of causing severe skin burns and eye damage.[2][5]
-
Hazardous Byproducts: Upon hydrolysis, BSF breaks down into hexamethyldisiloxane and formamide. Formamide is a hazardous substance suspected of causing cancer and may damage fertility or the unborn child.[6][7]
All handling and disposal operations must be conducted with the assumption that these hazards are present.
| Property | Value | Source |
| Chemical Name | This compound | [8] |
| CAS Number | 15500-60-4 | [8] |
| Molecular Formula | C₇H₁₉NOSi₂ | [8] |
| Molecular Weight | 189.40 g/mol | [8] |
| Primary Hazards | Flammable liquid and vapor (H226).[8] Reacts with water.[2] Potential for corrosivity and reproductive toxicity via hydrolysis products.[2][6][7] |
The Core Principle of Disposal: Controlled Quenching
Directly discarding active this compound into a standard hazardous waste container is a significant safety risk. Co-mingling with aqueous or alcoholic waste streams can trigger a violent, uncontrolled reaction.[4] Therefore, the foundational principle of BSF disposal is controlled quenching , a process to safely neutralize its reactivity before final disposal.
The goal of quenching is to hydrolyze the BSF in a slow, controlled manner, managing the rate of reaction and heat generation.[9] This is achieved by diluting the waste and slowly adding a less reactive hydroxyl-containing reagent, followed by complete neutralization.
Mandatory Safety Protocols
Prior to beginning any disposal procedure, the following safety measures are non-negotiable.
-
Engineering Controls: All steps of the quenching and disposal process must be performed inside a certified laboratory chemical fume hood to prevent inhalation of vapors and contain any potential splashes.[10][11]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent dermal and ocular exposure.[12]
-
Eye Protection: Chemical splash goggles are mandatory. For larger quantities, the use of a full face shield over goggles is strongly recommended.[13]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or tears before use and change them immediately if contamination is suspected.[14]
-
Protective Clothing: A full-length, buttoned lab coat and closed-toe shoes are required.[10]
-
Step-by-Step Disposal Protocol
This protocol is designed for the safe neutralization of residual quantities of BSF from laboratory experiments.
Part A: Preparation and Dilution
-
Segregate Waste: Collect all waste containing BSF, including residual reagent, reaction mixtures, and solvent rinses, in a dedicated, dry, and properly labeled flask or bottle. Do not mix with other waste streams.
-
Select an Inert Solvent: Choose a dry, inert solvent for dilution. Anhydrous tetrahydrofuran (THF) or toluene are suitable choices.
-
Dilute the Waste: In a chemical fume hood, transfer the BSF waste to an appropriately sized round-bottom flask equipped with a magnetic stir bar. Dilute the waste with the inert solvent to a concentration of approximately 5-10 wt%. Dilution provides a thermal sink, helping to absorb heat generated during quenching.[4]
-
Cool the Mixture: Place the flask in an ice/water bath to cool the solution to 0 °C. This is a critical step to control the initial rate of reaction.[15]
Part B: Controlled Quenching
-
Initial Quench with Isopropanol: While vigorously stirring the cooled, diluted BSF solution, slowly add isopropanol dropwise using an addition funnel. Isopropanol is less reactive than water or methanol, allowing for a more controlled initial quench.[4][9]
-
Monitor the Reaction: Observe the reaction closely. You may see gas evolution (bubbling) and a mild exotherm. Maintain a slow addition rate to keep the reaction under control. If bubbling becomes too vigorous or the temperature rises significantly, stop the addition and allow the mixture to cool before proceeding.[4]
-
Complete the Quench: Once the addition of isopropanol is complete and the initial vigorous reaction has subsided, continue stirring for at least 30 minutes at 0 °C.
-
Final Hydrolysis with Water: After the reaction with isopropanol is complete, switch the addition funnel to contain water. Cautiously add water dropwise to the mixture to ensure any remaining BSF is fully hydrolyzed.[9]
Part C: Neutralization and Waste Collection
-
Warm to Room Temperature: Remove the ice bath and allow the mixture to slowly warm to ambient temperature.
-
Check and Adjust pH: Test the pH of the aqueous layer. The solution may be slightly basic due to the formation of amine byproducts. Neutralize the solution by slowly adding dilute hydrochloric acid until the pH is between 6 and 8.[9]
-
Transfer to Waste Container: Carefully transfer the fully quenched and neutralized biphasic mixture into a designated hazardous waste container. Ensure the container is properly labeled with all chemical constituents (e.g., "Quenched this compound waste: Toluene, Water, Isopropanol, Hexamethyldisiloxane, Formamide").[16]
-
Arrange for Disposal: Seal the container and store it in a designated satellite accumulation area. Follow your institution's procedures to arrange for pickup and disposal by the Environmental Health and Safety (EHS) department.[16][17]
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
